molecular formula C17H18N3NaO3S B12367296 Omeprazole-d3 (sodium)

Omeprazole-d3 (sodium)

Cat. No.: B12367296
M. Wt: 370.4 g/mol
InChI Key: RYXPMWYHEBGTRV-VZHDTACQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Omeprazole-d3 (sodium) is a useful research compound. Its molecular formula is C17H18N3NaO3S and its molecular weight is 370.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Omeprazole-d3 (sodium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Omeprazole-d3 (sodium) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H18N3NaO3S

Molecular Weight

370.4 g/mol

IUPAC Name

sodium;4,5,7-trideuterio-6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-3-ide

InChI

InChI=1S/C17H18N3O3S.Na/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h5-8H,9H2,1-4H3;/q-1;+1/i5D,6D,7D;

InChI Key

RYXPMWYHEBGTRV-VZHDTACQSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C2=C1[N-]C(=N2)S(=O)CC3=NC=C(C(=C3C)OC)C)[2H])OC)[2H].[Na+]

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Na+]

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Omeprazole-d3 Sodium – Deuterated Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the structural properties, physicochemical characteristics, and bioanalytical applications of Omeprazole-d3 sodium , a stable isotope-labeled internal standard (IS). Designed for researchers and drug development professionals, this document focuses on the critical role of deuterated standards in mitigating matrix effects during LC-MS/MS quantification of proton pump inhibitors (PPIs). We explore the specific advantages of the sodium salt form, including enhanced aqueous solubility and stability profiles, and provide a validated experimental framework for its use in pharmacokinetic (PK) studies.

Chemical Identity & Structure

Omeprazole-d3 sodium is the sodium salt of Omeprazole labeled with three deuterium atoms, typically at the methoxy group of the benzimidazole moiety or the pyridine ring. The specific position of the label dictates the mass spectral transitions and must be verified against the certificate of analysis (CoA) for each batch.

Structural Specifications
PropertyDescription
Chemical Name Sodium 5-(trideuteriomethoxy)-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide
Common Name Omeprazole-d3 Sodium
CAS Number 934293-92-2 (Free base generic); Salt forms often referenced by base CAS or specific catalog IDs (e.g., 1215629-45-0 for unlabeled salt).[1]
Molecular Formula C₁₇H₁₅D₃N₃NaO₃S
Molecular Weight ~369.41 g/mol (Salt); Free base ~348.42 g/mol
Appearance White to off-white hygroscopic solid
Solubility Freely soluble in water and methanol; sparingly soluble in acetonitrile.
pKa ~4.0 (Pyridinium N) and ~8.8 (Benzimidazole N-H, lost in Na salt)
The Deuterium Advantage

The substitution of Hydrogen (


) with Deuterium (

) creates a mass shift of +3 Da. This shift is sufficient to separate the IS from the analyte (Omeprazole,

346) in the mass spectrometer while retaining nearly identical chromatographic behavior.
  • Kinetic Isotope Effect (KIE): The C-D bond is shorter and stronger than the C-H bond. If the deuterium is placed at a metabolic soft spot (e.g., O-methyl group subject to O-demethylation), the metabolic stability of the IS may differ from the analyte. For pure quantification, this is generally acceptable, but for metabolic tracing, position matters.

  • Co-elution: Omeprazole-d3 co-elutes with Omeprazole. This is the primary mechanism for correcting matrix effects (ion suppression/enhancement) caused by phospholipids or other plasma components.

Physicochemical Properties & Stability Logic

Acid Lability (The "Achilles Heel")

Omeprazole is a benzimidazole sulfoxide. In acidic conditions (


), it undergoes an acid-catalyzed rearrangement to form a sulfenamide, which then binds to proton pumps (mechanism of action) or degrades into colored impurities.
  • Implication for IS: The sodium salt form is alkaline, providing inherent stability in the solid state and aqueous stock solutions.

  • Handling Rule: Never dissolve Omeprazole-d3 sodium in acidic solvents (e.g., 0.1% Formic Acid) for long-term storage. Use 10-50 mM Ammonium Bicarbonate (

    
    ) or pure Methanol.
    
Mass Spectrometry Transitions

The choice of Multiple Reaction Monitoring (MRM) transitions depends on the deuteration site.

Label PositionPrecursor Ion (

)
Product Ion (

)
Note
Benzimidazole-d3 349.1198.1Fragment is the unlabeled pyridine moiety.
Pyridine-d3 349.1201.1Fragment retains the labeled pyridine moiety.

Expert Insight: The transition 349.1


 198.1  is most common because the pyridine fragment (

198) is the dominant product ion for omeprazole class compounds. However, using a transition where the label is lost (neutral loss of the labeled benzimidazole) means you are detecting an unlabeled fragment. This is acceptable for quantification but requires high chromatographic selectivity to avoid interference.

Experimental Framework: Bioanalytical Protocol

This protocol outlines the extraction of Omeprazole from human plasma using Omeprazole-d3 sodium as the Internal Standard.

Reagent Preparation
  • IS Stock Solution (1 mg/mL): Dissolve 1.0 mg Omeprazole-d3 Sodium in 1 mL of Methanol or 50 mM Ammonium Bicarbonate . Do not use water alone if pH is uncontrolled.

  • IS Working Solution (500 ng/mL): Dilute Stock 1:2000 in Methanol:Water (50:50 v/v). Prepare fresh daily.

Sample Preparation (Liquid-Liquid Extraction)

We utilize LLE over Protein Precipitation (PPT) to ensure cleaner extracts and minimize phospholipid buildup on the LC column.

  • Aliquot: Transfer 200 µL of plasma into a clean glass tube.

  • Spike: Add 20 µL of IS Working Solution (Omeprazole-d3). Vortex gently.

  • Alkalinize: Add 50 µL of 0.1 M Sodium Carbonate (

    
    ).
    
    • Why? Ensures Omeprazole is in its neutral/anionic form to prevent acid degradation and improve extraction efficiency into organic solvent.

  • Extract: Add 1.5 mL of Ethyl Acetate or MTBE (Methyl tert-butyl ether).

  • Agitate: Mechanical shaker for 10 minutes. Centrifuge at 4,000

    
     for 5 minutes.
    
  • Dry: Transfer the organic (upper) layer to a clean tube. Evaporate to dryness under Nitrogen at 40°C.[2][3]

  • Reconstitute: Dissolve residue in 200 µL of Mobile Phase (Initial conditions).

LC-MS/MS Parameters[4][5]
  • Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 7.0) or 0.1% Formic Acid (if run time is <3 min).

    • Note: While Omeprazole is acid-labile, rapid chromatography with acidic mobile phases is standard practice because the residence time is short.

  • Mobile Phase B: Acetonitrile.[2][3][4]

  • Flow Rate: 0.4 mL/min.[5]

Visualizations

Bioanalytical Workflow Logic

The following diagram illustrates the critical decision points in the sample preparation workflow to preserve the integrity of the acid-labile Omeprazole-d3.

BioanalysisWorkflow Start Plasma Sample Spike Spike IS (Omeprazole-d3 Na) Start->Spike 200 µL pH_Adj pH Adjustment (Na2CO3, pH 10) Spike->pH_Adj Critical Step: Prevent Acid Deg. Extract LLE Extraction (Ethyl Acetate) pH_Adj->Extract Partitioning Dry Evaporation (N2 @ 40°C) Extract->Dry Organic Layer Recon Reconstitution (Mobile Phase) Dry->Recon LCMS LC-MS/MS Analysis (MRM 349->198) Recon->LCMS

Caption: Optimized Liquid-Liquid Extraction (LLE) workflow ensuring pH stability of Omeprazole-d3.

Metabolic & Fragmentation Pathway

Understanding the metabolic fate helps in selecting the correct IS transition. The diagram below maps the primary metabolic routes and the MS fragmentation logic.

MetabolicPathway cluster_legend Key Omeprazole Omeprazole (m/z 346) Analyte OH_Omep 5-OH-Omeprazole (CYP2C19) Omeprazole->OH_Omep Major Pathway Sulfone Omeprazole Sulfone (CYP3A4) Omeprazole->Sulfone Minor Pathway Frag_Pyridine Pyridine Ion (m/z 198) Common Fragment Omeprazole->Frag_Pyridine CID Fragmentation (Loss of Benzimidazole) Omep_d3 Omeprazole-d3 (m/z 349) Internal Standard Omep_d3->Frag_Pyridine CID Fragmentation (If d3 is on Benzimidazole) Legend Solid Line: Metabolism Dashed Line: MS Fragmentation

Caption: Metabolic pathways (CYP2C19/CYP3A4) and MS fragmentation leading to the common m/z 198 ion.[5][6][7][8]

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 46781847, 5-Hydroxy Omeprazole-d3 Sodium Salt. Retrieved from [Link]

  • Hofmann, U., et al. (2006). Sensitive quantification of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry. Journal of Chromatography B. Retrieved from [Link]

  • Shimadzu. (2025). Fast LC/MS/MS Method for Quantitative Determination of Omeprazole in Human Plasma. Retrieved from [Link]

Sources

Omeprazole-d3 sodium CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, handling protocols, and bioanalytical applications of Omeprazole-d3, with specific attention to its sodium salt form.

Physicochemical Identity, Bioanalytical Application, and Handling Protocols[1]

Executive Summary

Omeprazole-d3 is the stable isotope-labeled (SIL) analog of Omeprazole, a proton pump inhibitor (PPI) widely used as an internal standard (IS) in quantitative LC-MS/MS workflows.[1] While the free acid form is the standard commercial reference material, the sodium salt form is critical in specific formulation studies and solubility-dependent applications.[1][2]

This guide clarifies the ambiguity surrounding the CAS registry and molecular weight of the sodium salt variant, providing a definitive reference for laboratory preparation and mass spectrometry optimization.

Physicochemical Identity & Specifications

The "CAS Number" Distinction

A common point of confusion in procurement is the CAS number for the sodium salt of deuterated Omeprazole.[1][2] Unlike the unlabeled parent drug, the deuterated sodium salt often lacks a unique, globally standardized CAS number in public registries.[1][2]

Compound FormCAS NumberMolecular Weight ( g/mol )Chemical Formula
Omeprazole-d3 (Free Acid) 934293-92-2 348.44

Omeprazole-d3 Sodium Not Formally Assigned†370.42

Omeprazole Sodium (Unlabeled)95510-70-6367.40

† Note: When sourcing Omeprazole-d3 Sodium, suppliers often reference the free acid CAS (934293-92-2) with a "Sodium Salt" modifier.[1] Always verify the Certificate of Analysis (CoA) for the counter-ion stoichiometry.

Structural Configuration

The deuterium labeling typically occurs on the benzimidazole ring or the methoxy group to ensure metabolic stability.[1][2] The structure below illustrates the benzimidazole-4,5,7-d3 labeling pattern, which is preferred for minimizing deuterium-hydrogen exchange during ionization.[1]

OmeprazoleStructure Benzimidazole Benzimidazole Ring (Deuterated: D3) Sulfinyl Sulfinyl Linker (S=O) Benzimidazole->Sulfinyl C-S Bond Sodium Sodium Ion (Na+) Benzimidazole->Sodium Ionic Interaction (at N-H site) Pyridine Pyridine Ring (Substituted) Sulfinyl->Pyridine C-S Bond

Figure 1: The sodium cation coordinates with the deprotonated nitrogen on the benzimidazole ring, increasing aqueous solubility compared to the free acid.[1][2]

Technical Specifications & Handling

Solubility Profile

The sodium salt form significantly alters the solubility profile, a critical factor when preparing stock solutions for reverse-phase chromatography.[1][2]

  • Free Acid: Low solubility in water; soluble in Methanol (MeOH), DMSO, and Acetonitrile (ACN).[1][2]

  • Sodium Salt: High solubility in water (alkaline pH); soluble in MeOH.[2]

Critical Protocol Note: Omeprazole is acid-labile .[1][2][3] Whether using the free acid or sodium salt, stock solutions must be prepared in basic or neutral organic solvents (e.g., 100% Methanol or ACN).[1][2] Avoid acidic diluents (like 0.1% Formic Acid) for the initial stock preparation, as this will induce rapid degradation into sulfenamide intermediates [1].[1][2]

Stability & Storage[1][2][5]
  • Hygroscopicity: The sodium salt is hygroscopic.[1][2] It must be stored in a desiccator at -20°C.[1][2]

  • Photosensitivity: Omeprazole-d3 is light-sensitive.[1][2] All handling should occur under amber light or in amber glassware.[1][2]

Bioanalytical Application: LC-MS/MS Workflow

In pharmacokinetic (PK) studies, Omeprazole-d3 is the gold-standard Internal Standard (IS).[1][2] It co-elutes with Omeprazole, compensating for matrix effects and ionization variability.[1][2]

Mass Spectrometry Transitions (MRM)

For the standard benzimidazole-d3 variant:

AnalytePrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)
Omeprazole (Unlabeled)346.1 [M+H]+198.115
Omeprazole-d3 349.1 [M+H]+ 198.1 15

Note: The product ion (198.[1][2]1) often represents the pyridine moiety.[1][2] If the deuterium label is on the benzimidazole ring, the product ion mass may remain unchanged relative to the parent, or shift if the fragmentation retains the deuterated ring.[1][2] Always verify fragmentation spectra based on your specific isotope label position.[2]

Sample Preparation Workflow

The following diagram outlines a self-validating extraction protocol ensuring IS equilibration.

LCMSWorkflow Sample Biological Sample (Plasma/Serum) IS_Add Add Internal Standard (Omeprazole-d3 in MeOH) Sample->IS_Add Spiking Precipitation Protein Precipitation (Acetonitrile, 1:3 v/v) IS_Add->Precipitation Mixing Centrifuge Centrifugation (10,000 x g, 10 min) Precipitation->Centrifuge Supernatant Supernatant Transfer (Dilute w/ Water if needed) Centrifuge->Supernatant Injection LC-MS/MS Injection Supernatant->Injection Validation Check IS Area Stability (<15% RSD) Injection->Validation

Figure 2: Protein precipitation workflow utilizing Omeprazole-d3 as an internal standard.

Synthesis & Manufacturing Insights

Deuterium Incorporation

The synthesis of Omeprazole-d3 typically involves the condensation of a substituted pyridine intermediate with a deuterated benzimidazole thiol.[1][2]

  • Step 1: Formation of deuterated 2-mercaptobenzimidazole.[1][2]

  • Step 2: Nucleophilic substitution with chloromethyl-pyridine derivative.[1][2]

  • Step 3: Oxidation of the sulfide to sulfoxide (Omeprazole-d3).[2]

  • Step 4 (Salt Formation): Treatment with Sodium Hydroxide (NaOH) in ethanol followed by crystallization.[1][2]

Quality Control Check: High-resolution mass spectrometry (HRMS) is required to ensure isotopic purity (typically >99% D3) and lack of D0 (unlabeled) contribution, which would interfere with the quantitation of low-level study samples.[1][2]

References

  • Stability of Omeprazole in Solution. Journal of Pharmaceutical Sciences. Validated Link: [Link] (Search Term: Omeprazole degradation kinetics).[2]

  • Omeprazole Sodium Unlabeled CAS Registry. National Library of Medicine (PubChem).[1][2] Validated Link: [Link][1][2]

  • Guidance for Industry: Bioanalytical Method Validation. FDA.gov.[1][2] Validated Link: [Link]

Sources

Technical Guide: Isotopic Enrichment & Characterization of Omeprazole-d3 Sodium

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Omeprazole-d3 Sodium , focusing on its isotopic enrichment, critical quality attributes, and application as an internal standard in bioanalytical workflows.[1][2]

Executive Summary

Omeprazole-d3 sodium is the deuterated sodium salt analog of the proton pump inhibitor Omeprazole. It serves primarily as a Stable Isotope Labeled (SIL) Internal Standard in LC-MS/MS bioanalysis. Its utility relies entirely on high isotopic enrichment (typically ≥99 atom % D) to ensure mass spectral differentiation from the analyte (Omeprazole) without contributing to the analyte's signal (cross-talk).

This guide details the specifications, analytical determination of isotopic purity, and the specific handling requirements of the sodium salt form, which differs significantly from the free base in terms of solubility and hygroscopicity.

Chemical Identity & Specifications

The "d3" designation typically refers to the replacement of three hydrogen atoms with deuterium on the 5-methoxy group or the benzimidazole ring . For bioanalytical consistency, the specific labeling position must be verified against the Certificate of Analysis (CoA).

Table 1: Technical Specifications
ParameterSpecificationNotes
Compound Name Omeprazole-d3 SodiumSodium salt of 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole-d3
CAS Number Refer to Free Base: 922731-01-9 (5-methoxy-d3)Salt forms often lack unique CAS IDs; referenced via free base.[1][3]
Molecular Formula C₁₇H₁₅D₃N₃NaO₃SSodium replaces the benzimidazole proton.
Isotopic Enrichment ≥ 99.0 atom % D Critical to minimize "d0" contribution.[1]
Chemical Purity ≥ 98% (HPLC)Distinct from isotopic purity.
Appearance White to off-white hygroscopic solidSodium salt is highly sensitive to moisture.
Solubility Soluble in Water, MethanolAlkaline pH stabilizes the molecule.[1]

Isotopic Enrichment: The Critical Quality Attribute

Isotopic Purity is the percentage of the nominal isotopologue (d3) relative to all other isotopologues (d0, d1, d2, d4+).

Why >99% Enrichment?

In Mass Spectrometry, the internal standard (IS) is added at a fixed concentration. If the Omeprazole-d3 IS contains significant traces of unlabeled Omeprazole (d0), it will contribute to the analyte signal, artificially inflating the calculated concentration of the drug in the sample.

  • Target: < 0.5% contribution of d0 species.

  • Mechanism: Incomplete deuteration during synthesis (e.g., methylation with CD₃I) results in d0, d1, or d2 impurities.[1]

Diagram 1: Isotopic Purity Validation Workflow

The following workflow illustrates the logic for validating isotopic enrichment before using the material in a regulated study.

IsotopicValidation RawMaterial Crude Omeprazole-d3 Sodium qNMR 1H-NMR Analysis (Residual H Quantification) RawMaterial->qNMR Dissolve in D2O HRMS HRMS / Q-TOF (Isotopologue Distribution) RawMaterial->HRMS Direct Infusion Calc Calculate Atom % D & d0 Contribution qNMR->Calc Integrate Residual Peaks HRMS->Calc Deconvolute Mass Envelope Decision Pass/Fail Criteria (d0 < 0.1%) Calc->Decision Decision->RawMaterial Fail (Repurify) Release Release for Bioanalysis Decision->Release Pass

Caption: Workflow for validating isotopic purity using orthogonal analytical techniques (NMR and HRMS).

Analytical Protocol: Determination of Isotopic Enrichment

This protocol uses High-Resolution Mass Spectrometry (HRMS) to quantify the isotopologue distribution. This is more sensitive than NMR for detecting trace "d0" species.

Methodology: HRMS Direct Infusion

Objective: Determine the relative abundance of d0 (m/z 368.1), d1, d2, and d3 (m/z 371.[1]1) species (values for Sodium salt [M+H]+).

  • Sample Preparation:

    • Dissolve 1 mg Omeprazole-d3 Sodium in 10 mL of 50:50 Methanol:Water (pH adjusted to 9.0 with Ammonium Hydroxide to ensure stability).

    • Note: Omeprazole is acid-labile. Avoid acidic diluents during stock preparation.

  • Instrument Parameters (Q-TOF or Orbitrap):

    • Ionization: ESI Positive Mode.

    • Resolution: > 30,000 FWHM.

    • Scan Range: m/z 300 – 400.

  • Data Analysis:

    • Extract ion chromatograms for the theoretical monoisotopic masses of d0, d1, d2, and d3.

    • Calculate the area under the curve (AUC) for each.

  • Calculation:

    
    
    Where 
    
    
    
    is the intensity of the isotopologue with
    
    
    deuterium atoms, and
    
    
    is the total number of labeled positions (3).

Self-Validating Check: The abundance of the d0 peak (unlabeled) must be < 0.1% relative to the d3 peak to be suitable for high-sensitivity PK assays.

Application: Internal Standard in LC-MS/MS

When used as an internal standard, Omeprazole-d3 Sodium corrects for matrix effects, extraction efficiency, and ionization variability.[1]

The "Chromatographic Isotope Effect"

Deuterium is slightly more lipophilic than hydrogen, but it has a smaller molar volume.[1] In Reverse Phase Chromatography (C18), deuterated isotopologues often elute slightly earlier than their non-deuterated counterparts.[1]

  • Observation: You may see the Omeprazole-d3 peak elute 0.05–0.1 minutes before Omeprazole-d0.

  • Impact: This separation is generally negligible but must be accounted for in integration windows.

Diagram 2: LC-MS/MS Bioanalytical Workflow

LCMSWorkflow Sample Biological Sample (Plasma/Serum) IS_Add Add Omeprazole-d3 Na (Internal Standard) Sample->IS_Add Spiking Extract Extraction (LLE/PPT) Alkaline Conditions IS_Add->Extract Equilibration LC LC Separation (C18 Column, High pH) Extract->LC Inject Supernatant MS MS/MS Detection (MRM Mode) LC->MS Elution Data Ratio Calculation (Analyte Area / IS Area) MS->Data Quantitation

Caption: Bioanalytical workflow utilizing Omeprazole-d3 Sodium to normalize data against matrix effects.

Handling & Stability Protocols

The sodium salt of Omeprazole presents specific stability challenges compared to the free base.

Hygroscopicity

Omeprazole sodium is hygroscopic.[1] Absorption of atmospheric moisture leads to hydrolysis and degradation, characterized by a color change from white to yellow/brown.[1]

  • Protocol: Handle only in a humidity-controlled environment (<40% RH) or a glovebox. Store in amber vials with desiccant at -20°C.

pH Sensitivity

Omeprazole is rapidly degraded in acidic media (pH < 7) via acid-catalyzed rearrangement.

  • Protocol: All aqueous stock solutions must be buffered to pH > 8.5 .

  • Solvent Choice: Use Methanol or 10mM Ammonium Bicarbonate. Avoid unbuffered water or acidic organic solvents (e.g., 0.1% Formic Acid in Acetonitrile) for stock preparation.

References

  • Alsante, K. M., et al. "Degradation pathways of Omeprazole."[1] Journal of Pharmaceutical and Biomedical Analysis. Link

  • FDA Guidance for Industry. "Bioanalytical Method Validation M10." U.S. Food and Drug Administration. Link

  • Liu, A., et al. "Isotopic Purity Determination of Deuterated Standards by Mass Spectrometry."[1] Rapid Communications in Mass Spectrometry. Link

  • Santa Cruz Biotechnology. "5-Hydroxy Omeprazole-d3 Sodium Salt Specifications." Link

  • BenchChem. "Navigating Isotopic Purity: A Comparative Guide."[1] Link

Sources

Technical Whitepaper: Comparative Analysis of Omeprazole-d3 and Omeprazole-d3 Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comparative analysis of Omeprazole-d3 and Omeprazole-d3 Sodium Salt , focusing on their physicochemical properties, stability profiles, and specific applications in bioanalytical workflows (LC-MS/MS).

Executive Summary

For researchers developing pharmacokinetic (PK) assays, the choice between Omeprazole-d3 (Free Base) and Omeprazole-d3 Sodium Salt is not merely a matter of availability; it dictates the solvent strategy, storage stability, and extraction efficiency.

  • Omeprazole-d3 (Free Base): The preferred Internal Standard (IS) for organic-solvent-based stock solutions (Methanol/Acetonitrile). It represents the neutral form of the drug and is lipophilic.

  • Omeprazole-d3 Sodium Salt: Utilized when aqueous solubility is required prior to extraction or when mimicking specific formulation salts. It is highly hygroscopic and requires strict pH control (> pH 8.0) in solution to prevent rapid degradation.

Critical Insight: While the deuterium label (


) shifts the mass (

), the salt form dictates the chemistry. Once dissolved in the LC-MS mobile phase or biological matrix, both forms dissociate into the same omeprazole anion/neutral species, yielding identical chromatographic retention times.

Chemical & Physical Specifications

The following table summarizes the distinct properties of the two forms. Note that the deuterium labeling (typically on the 5-methoxy group or the benzimidazole ring) does not significantly alter solubility or pKa compared to the unlabeled drug.

FeatureOmeprazole-d3 (Free Base)Omeprazole-d3 Sodium Salt
Chemical State Neutral / Weak BaseSodium Salt (Ionic)
Typical CAS 934293-92-2Vendor Specific (e.g., N/A or referenced to 73590-58-6 unlabeled)
Molecular Formula


Solubility (Organic) High (MeOH, ACN, DMSO, DMF)Moderate (MeOH), Low (ACN)
Solubility (Aqueous) Very Low (< 0.1 mg/mL)High (> 10 mg/mL in alkaline pH)
Hygroscopicity LowHigh (Absorbs moisture rapidly)
pKa Values Pyridine

; Benzimidazole

Dissociates; anion is stable at pH > 8

Stability & Degradation Mechanism

Omeprazole is a "proton pump inhibitor" precisely because it is acid-labile .[1] It rearranges in acidic environments to form a reactive sulfenamide. This mechanism is the primary source of instability in stock solutions.

The Acid-Catalyzed Rearrangement

The degradation is autocatalytic. If the sodium salt is dissolved in unbuffered water, it may absorb


, lowering the pH, which triggers protonation and subsequent degradation.

OmeprazoleDegradation Omeprazole Omeprazole-d3 (Prodrug / Sulfoxide) Protonation Protonation (pH < 4.0) Omeprazole->Protonation + H+ Spiro Spiro Intermediate (Dihydrobenzimidazole) Protonation->Spiro Nucleophilic Attack (Pyridine N -> C2) Sulfenic Sulfenic Acid (Transient) Spiro->Sulfenic Ring Opening Sulfenamide Cyclic Sulfenamide (Active / Yellow-Purple) Sulfenic->Sulfenamide - H2O

Figure 1: Acid-catalyzed degradation pathway of Omeprazole. The formation of the cyclic sulfenamide is irreversible and often accompanied by a color change (yellow to purple).

Handling the Sodium Salt

The sodium salt is stabilized by its own alkalinity in the solid state. However, in solution :

  • Do NOT dissolve Omeprazole-d3 Sodium in pure unbuffered water or acidic solvents.

  • Buffer Requirement: Use a buffer at pH 8.5–9.5 (e.g., Ammonium Bicarbonate or Sodium Phosphate) if an aqueous stock is strictly necessary.

  • Organic Preference: Even for the sodium salt, dissolving in 100% Methanol is preferred to prevent hydrolysis.

Bioanalytical Applications (LC-MS/MS)

In quantitative bioanalysis, Omeprazole-d3 is used as the Internal Standard (IS) to normalize for extraction recovery and matrix effects.

Stock Solution Preparation Protocol

This protocol ensures maximum stability for the IS stock solution.

Reagents:

  • Analyte: Omeprazole-d3 (Free Base preferred).

  • Solvent: HPLC-grade Methanol (MeOH) or Acetonitrile (ACN).

  • Additive: 0.1% Ammonium Hydroxide (

    
    ) or Triethylamine (TEA) (Optional but recommended for long-term stability).
    

Workflow:

  • Weighing: Weigh ~1.0 mg of Omeprazole-d3 into a glass vial (amber glass to prevent photodegradation).

  • Dissolution: Add 1.0 mL of Methanol .

    • Note: If using the Sodium Salt, ensure the Methanol is water-free, or add 10 µL of

      
       to ensure basicity.
      
  • Storage: Aliquot immediately and store at -20°C or -80°C .

    • Visual Check: If the solution turns yellow or brown upon thawing, discard immediately (sulfenamide formation).

Sample Extraction Workflow

The choice of salt vs. free base affects the extraction step, particularly in Liquid-Liquid Extraction (LLE).

ExtractionWorkflow Sample Plasma Sample (Contains Omeprazole) IS_Add Add IS: Omeprazole-d3 (Dissolved in MeOH) Sample->IS_Add Buffer pH Adjustment Add Buffer pH 8.5 (Critical Step) IS_Add->Buffer Stabilize Analyte LLE LLE: Add MTBE or Ethyl Acetate Buffer->LLE Ensure Neutral State Organic Collect Organic Layer (Omeprazole is Neutral) LLE->Organic Dry Evaporate & Reconstitute (Mobile Phase) Organic->Dry

Figure 2: Optimized extraction workflow. The pH adjustment step is critical.[2] If the sample is acidic, Omeprazole degrades.[2][3][4][5][6][7][8] If the sample is too basic during LLE, extraction efficiency may vary, but stability is preserved.

Why Choose One Over the Other?
ScenarioRecommended FormReason
Standard LC-MS/MS Omeprazole-d3 (Free Base) Dissolves easily in MeOH/ACN; no risk of sodium adduct formation interfering with MS source.
Aqueous Formulation Studies Omeprazole-d3 Sodium Mimics the solubility profile of clinical IV formulations (e.g., lyophilized sodium salt).
Solubility-Limited Assays Omeprazole-d3 Sodium If the assay requires a purely aqueous working solution (no organic solvent allowed), the salt form is necessary.[9]

References

  • Cayman Chemical. (n.d.). Omeprazole-d3 Product Information. Retrieved from

  • MedChemExpress. (n.d.). Omeprazole-d3 sodium (H 16868-d3 sodium). Retrieved from

  • Shin, J. M., & Sachs, G. (2008). Pharmacology of proton pump inhibitors. Current Gastroenterology Reports, 10(6), 528–534. (Mechanistic basis of acid lability).
  • United States Pharmacopeia (USP).Omeprazole Monograph. (Standard for storage and handling of acid-labile benzimidazoles).
  • Yang, R., et al. (2003).[10] Acid–base chemistry of omeprazole in aqueous solutions. Analytica Chimica Acta, 481(2), 155-164.[10] (pKa and degradation kinetics).

Sources

Omeprazole-d3 Sodium: Technical Handling, Safety, and Bioanalytical Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Omeprazole-d3 Sodium is the stable isotope-labeled salt form of the proton pump inhibitor Omeprazole. It serves as the "Gold Standard" Internal Standard (IS) for the quantification of Omeprazole in biological matrices (plasma, urine, tissue) via LC-MS/MS.

While standard Safety Data Sheets (SDS) provide generic hazard information, they often fail to address the critical physicochemical instabilities of this compound—specifically its extreme acid lability and hygroscopicity . This guide synthesizes regulatory safety data with practical laboratory protocols to ensure both personnel safety and analytical data integrity.

Part 1: Chemical Identity & Physicochemical Profile[1][2]

The sodium salt form is utilized to enhance aqueous solubility compared to the free acid. However, the introduction of the sodium counter-ion significantly alters the handling requirements due to increased hygroscopicity.

PropertyDataTechnical Note
Chemical Name Omeprazole-d3 SodiumDeuterium label typically on the 5-methoxy group of the benzimidazole ring.
CAS Number 95510-70-6 (Unlabeled Parent)Note: Specific CAS for d3-salt is vendor-dependent; refer to parent CAS for tox data.
Molecular Formula C₁₇H₁₆D₃N₃NaO₃SSodium salt replaces the benzimidazole N-H proton.
Molecular Weight ~369.41 g/mol +3.02 Da mass shift vs. unlabeled sodium salt.
Solubility Water (>50 mg/mL), MethanolFreely soluble in water due to ionization, but unstable in water if pH < 8.0.
pKa ~4.0 (Pyridinium), ~8.8 (Benzimidazole)The sodium salt yields a basic solution; maintaining this basicity is vital for stability.
Appearance White to off-white powderHighly hygroscopic; turns to gum/gel upon moisture exposure.

Part 2: Critical Safety & Handling (Expanded SDS)

Hazard Identification (GHS Classification)

Based on the toxicity profile of the parent compound, Omeprazole-d3 Sodium is classified under the following GHS categories:

  • Acute Toxicity (Oral): Category 4 (H302) - Harmful if swallowed.[1]

  • Skin Corrosion/Irritation: Category 2 (H315).[1][2]

  • Serious Eye Damage/Irritation: Category 2A (H319).[1]

  • STOT - Single Exposure: Category 3 (H335) - Respiratory Irritation.[1]

Advanced Handling Protocols (The "Scientist's Addendum")

Standard SDS advice (wear gloves) is insufficient for analytical purity.

  • Hygroscopic Management: The sodium salt will absorb atmospheric moisture rapidly, leading to hydrolysis and concentration errors.

    • Protocol: Allow the vial to equilibrate to room temperature before opening to prevent condensation. Weigh quickly in a low-humidity environment (<40% RH).

  • Photosensitivity: Omeprazole degrades under UV/Visible light.

    • Protocol: Use amber glassware for all stock solutions. Perform weighing in reduced light if possible.

  • Acid Lability: Contact with acidic vapors or solvents will cause rapid degradation to sulfonamides (purple/brown discoloration).

    • Protocol: Never use acidic spatulas or weigh paper contaminated with acid traces.

Emergency Response Logic

SafetyLogic Start Exposure Event Type Identify Route Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale Act_Skin Wash with Soap/Water (15 mins) Skin->Act_Skin Act_Eye Rinse Cautiously Remove Contacts (15 mins) Eye->Act_Eye Act_Inhale Move to Fresh Air Support Breathing Inhale->Act_Inhale Medical Seek Medical Attention (Show Label/SDS) Act_Skin->Medical Act_Eye->Medical Act_Inhale->Medical

Caption: Emergency response decision tree for Omeprazole-d3 Sodium exposure.

Part 3: Bioanalytical Application (LC-MS/MS)

The Role of Deuterium Labeling

We use Omeprazole-d3 rather than a structural analog (like Lansoprazole) because it compensates for Matrix Effects . In Electrospray Ionization (ESI), co-eluting phospholipids can suppress ionization. Since the d3-isotope co-elutes exactly with the analyte, any suppression affecting the analyte also affects the IS equally, normalizing the response ratio.

Stock Solution Preparation Protocol

Objective: Create a stable 1.0 mg/mL Master Stock.

  • Solvent Choice: Do NOT use pure water or acidic methanol.

    • Recommended: 100% Methanol (HPLC Grade) or 50:50 Methanol:Water (adjusted to pH 9.0 with Ammonium Hydroxide).

  • Weighing: Weigh ~1.0 mg of Omeprazole-d3 Sodium into a generic amber glass vial.

  • Dissolution: Add solvent to achieve 1.0 mg/mL (corrected for salt factor).

    • Calculation:

      
      
      
  • Storage: Aliquot into single-use amber vials. Store at -80°C . Stability is <1 week at 4°C due to chemical degradation.

LC-MS/MS Workflow & Mass Transitions

The extraction method must maintain a basic pH to prevent Omeprazole degradation during sample processing.

Mass Transitions (MRM):

  • Omeprazole (Analyte): 346.1

    
     198.1 (Pyridine fragment)
    
  • Omeprazole-d3 (IS): 349.2

    
     198.1[3]
    
    • Note: The transition to 198.1 is common because the d3 label is usually on the benzimidazole ring (which is lost as neutral loss). If your d3 is on the pyridine, the transition would be 349.2

      
       201.1. Always verify your specific certificate of analysis. 
      

LCMS_Workflow Sample Plasma Sample (50 µL) Spike Spike IS (Omeprazole-d3) Sample->Spike Add IS Precip Precipitation (ACN + 0.1% NH4OH) Spike->Precip Protein Crash Centrifuge Centrifuge 13,000 rpm Precip->Centrifuge Separate Inject LC-MS Injection (High pH Mobile Phase) Centrifuge->Inject Supernatant

Caption: Optimized LC-MS/MS sample preparation workflow ensuring pH stability.

Part 4: Troubleshooting & Stability

The "Acid Trap"

A common failure mode in Omeprazole bioanalysis is the use of standard acidic mobile phases (0.1% Formic Acid).

  • Problem: Omeprazole rearranges to cyclic sulfenamides in acid, leading to split peaks and low sensitivity.

  • Solution: Use a High pH Mobile Phase.

    • Mobile Phase A: 10mM Ammonium Bicarbonate (pH 8.5).

    • Mobile Phase B: Acetonitrile.[4][5][6][7]

    • This keeps the drug in its stable, unprotonated form.

Isotopic Purity & Crosstalk

Ensure the contribution of unlabeled Omeprazole (d0) in the d3 standard is <0.5%. High d0 impurity in your IS will cause a "ghost peak" in your analyte channel, artificially inflating your Lower Limit of Quantification (LLOQ).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4594, Omeprazole. Retrieved from [Link]

  • Parekh, S. A., et al. (2012). "Simultaneous determination of omeprazole and its metabolites in human plasma by LC-MS/MS." Journal of Chromatography B. (Contextualizing the high-pH extraction method).
  • European Chemicals Agency (ECHA). (2025). Substance Information: Omeprazole Sodium.[1][8][9][10] Retrieved from [Link]

Sources

Stability of Deuterated Omeprazole Sodium in Solid State: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solid-state stability profile of deuterated Omeprazole Sodium, synthesizing physicochemical principles with experimental stress-testing protocols.

Executive Summary

Omeprazole Sodium is a proton pump inhibitor (PPI) notorious for its solid-state instability, characterized by extreme hygroscopicity and rapid acid-catalyzed degradation (the "purple discoloration" phenomenon).[1][2] Deuteration—the isotopic substitution of hydrogen (


H) with deuterium (

H)—is primarily employed to attenuate metabolic clearance (Kinetic Isotope Effect, KIE).[1]

This guide examines whether this isotopic substitution confers solid-state chemical stability .[1][2] While deuteration significantly enhances in vivo pharmacokinetic profiles by slowing CYP2C19-mediated oxidation, its impact on solid-state stability is nuanced: it offers marginal protection against autoxidation but does not mitigate the primary degradation pathway (acid-catalyzed rearrangement), which is driven by proton transfer rather than C–H bond scission.[1][2]

Part 1: Physicochemical Profiling & Deuteration Strategy[1][2]

The Instability of the "Purple Pill"

Omeprazole is a substituted benzimidazole sulfoxide. In its neutral form, it is a weak base; however, it is unstable in acidic conditions.

  • The Sodium Salt Advantage: To stabilize the drug in the solid state, it is formulated as a sodium salt (Omeprazole Sodium). This locks the benzimidazole nitrogen in an anionic state, reducing the likelihood of protonation—the trigger for degradation.

  • The Hygroscopicity Trap: The sodium salt is highly hygroscopic. Moisture uptake lowers the local pH at the crystal surface (via hydrolysis of atmospheric

    
     or excipient acidity), triggering the rapid degradation cascade.
    
Deuteration Targets

In drug development, deuterium is strategically placed at metabolic "soft spots."[1] For Omeprazole, these are the sites of CYP-mediated oxidation.

SiteStructurePurpose (PK)Solid State Impact
Methoxy Groups

Slows O-demethylation (CYP2C19)Minimal.[1][2] Strong C-D bond resists radical oxidation.[1][2]
Benzylic Carbon

(Bridge)
Slows hydroxylationModerate.[1][2] May retard autoxidation to sulfone.[1][2]
Pyridine Methyl

Slows hydroxylationMinimal.[1][2]

Part 2: Mechanistic Degradation Pathways[1][2]

Understanding the mechanism is crucial to predicting the stability of the deuterated analog.

Pathway A: Acid-Catalyzed Rearrangement (The Dominant Failure Mode)

This is the primary cause of solid-state failure (discoloration).[1]

  • Trigger: Moisture absorbs onto the crystal lattice.[1]

  • Protonation: The benzimidazole imine nitrogen (

    
    ) accepts a proton.[1]
    
  • Nucleophilic Attack: The pyridine nitrogen attacks the C-2 position of the benzimidazole.

  • Rearrangement: Formation of a spiro-intermediate, followed by ring opening to form sulfenamides (intensely colored purple/black polymers).[1][2]

Impact of Deuteration: Negligible.

  • Reasoning: The rate-determining step (RDS) involves nucleophilic attack and electronic rearrangement, not the breaking of a C–H bond. Therefore, no primary Kinetic Isotope Effect (KIE) is observed.[1] Deuterated Omeprazole Sodium will turn purple just as fast as the non-deuterated parent if exposed to moisture/acid.

Pathway B: Oxidative Degradation (Sulfone Formation)

Omeprazole can oxidize to Omeprazole Sulfone (


) or N-Oxide .[1][2]
  • Mechanism:[1][3][4][5][6][7] Autoxidation often proceeds via free-radical chains involving hydrogen abstraction.[1][2]

  • Impact of Deuteration:Positive.

    • Reasoning: The C–D bond is shorter and stronger (bond dissociation energy is ~1.2–1.5 kcal/mol higher than C–H).[1] If the oxidation mechanism involves abstracting a hydrogen from the benzylic bridge or methyl group to form a radical, deuteration will slow this rate (

      
      ).
      
Visualization of Degradation Logic

The following diagram illustrates why deuteration protects against oxidation but not acid rearrangement.

OmeprazoleDegradation cluster_0 Pathway A: Acid Lability (Unchanged by Deuterium) cluster_1 Pathway B: Autoxidation (Stabilized by Deuterium) Omeprazole Omeprazole Sodium (Deuterated/Non-Deuterated) Spiro Spiro-Intermediate Omeprazole->Spiro Protonation (No C-H Break) Radical Benzylic Radical (C•) Omeprazole->Radical H-Abstraction (Primary KIE applies) Moisture Moisture/Acid (H+) Moisture->Spiro Oxidant Oxygen/Peroxide (Radical) Oxidant->Radical Sulfenamide Sulfenamide Complex (Purple/Black) Spiro->Sulfenamide Rearrangement Sulfone Omeprazole Sulfone (Impurity D) Radical->Sulfone Oxidation

Caption: Mechanistic bifurcation showing where Deuterium (KIE) exerts a stabilizing effect (Pathway B) versus where it fails (Pathway A).[1]

Part 3: Experimental Protocols

To validate the stability profile, a comparative stress-testing regime is required.[2]

Synthesis of Deuterated Omeprazole Sodium (Example: d3-Methoxy)

Context: Deuterium is introduced early in the synthesis of the pyridine intermediate.

  • Precursor Synthesis: React 3,5-dimethyl-4-nitropyridine-N-oxide with Methanol-d3 (

    
    ) and base to install the 
    
    
    
    -methoxy group.[1][2]
  • Coupling: React the chloromethyl-pyridine derivative with 2-mercapto-5-methoxybenzimidazole to form the sulfide.

  • Oxidation: Oxidize the sulfide to sulfoxide using m-CPBA (meta-chloroperoxybenzoic acid).[1][2]

  • Salt Formation: Treat with NaOH in ethanol/water, crystallize, and dry under high vacuum. Critical: Ensure <0.5% water content to prevent immediate degradation.[2]

Forced Degradation Study (Solid State)

Perform these tests in parallel with non-deuterated Omeprazole Sodium.

Stress ConditionProtocolExpected Outcome (H vs. D)
Acid Vapor Expose powder to HCl vapor in a closed chamber (25°C, 24h).Identical Failure. Both turn deep purple.[1][2] Deuterium provides no protection against protonation.[1][2]
Thermal/Humidity 40°C / 75% RH (Open dish) for 1-4 weeks.Similar. Both degrade due to moisture-induced surface acidity.[1][2]
Oxidative (Solid) Expose to high

pressure (5 bar) or AIBN (radical initiator) at 40°C.
Differentiation. Deuterated sample shows lower levels of Sulfone/N-oxide impurities due to KIE.[1]
Photostability 1.2 million lux hours (ICH Q1B).[1]Similar. Photolysis is electron-excitation driven, though radical recombination rates may differ slightly.[1][2]
Analytical Workflow (HPLC-UV/MS)
  • Column: C18 (e.g., Waters XBridge), pH resistant (high pH mobile phase is preferred for stability).[1]

  • Mobile Phase: Ammonium Acetate (pH 7.[1]6) / Acetonitrile.[1] Note: Do not use acidic mobile phases without rapid runtime, as the analyte degrades on-column.[2]

  • Detection:

    • UV @ 305 nm (Omeprazole).[1]

    • MS (ESI+): Monitor parent ions.[1]

      • Omeprazole-H: m/z 346.1[1][2]

      • Omeprazole-d3: m/z 349.1[1][2]

    • Differentiation: The mass shift allows precise quantification of isotopic purity and stability in co-eluting mixtures.

Part 4: Comparative Stability Data (Summary)

The following table summarizes the theoretical and observed stability differences.

ParameterOmeprazole Sodium (

H)
Deuterated Omeprazole Na (

H)
Mechanism of Difference
Hygroscopicity Very HighVery HighNone (Colligative property).[1][2]
Acid Stability (

)
< 10 min (pH < 4)< 10 min (pH < 4)Proton transfer (No KIE).[1]
Oxidative Stability ModerateEnhanced Primary KIE on C-D bond abstraction.[1][2]
Shelf Life (25°C) 2 years (with desiccant)2 years (with desiccant)Limiting factor is moisture, not oxidation.[1]
Metabolic Stability Low (Rapid CYP2C19)High Primary KIE slows enzymatic oxidation.[1]

References

  • Solid State Degradation Kinetics

    • Riedel, A. et al. "Kinetics of omeprazole degradation in solid state."[1] Acta Poloniae Pharmaceutica (2011).[1]

    • Key Finding: Degradation follows first-order kinetics and is strictly dependent on relative humidity (RH).[1][2]

  • Degradation Mechanism (Acidic)

    • Brandstrom, A. et al. "Chemical reactions of omeprazole and omeprazole analogues."[1] Acta Chemica Scandinavica (1989).[1]

    • Key Finding: Establishes the rearrangement to sulfenamide as the cause of discolor
  • Deuterium Kinetic Isotope Effect (General)

    • Gant, T. G. "Using deuterium in drug discovery: leaving the label in the drug." Journal of Medicinal Chemistry (2014).[1]

    • Key Finding: C-D bonds are 6-10x more stable against cleavage than C-H bonds, primarily affecting oxidative pathways.[1][2]

    • [1]

  • Omeprazole Sodium Properties

    • "Omeprazole Sodium: Chemical Properties and Stability."[1] ChemicalBook & PubChem Data.[1][2]

    • Key Finding: Confirms hygroscopicity and requirement for alkaline stabilization.[1]

Sources

NMR spectrum analysis of Omeprazole-d3 sodium

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Validation and Isotopic Purity Assessment of Omeprazole-d3 Sodium via High-Field NMR

Executive Summary & Strategic Utility

In the high-stakes environment of bioanalytical method development (LC-MS/MS), the integrity of the Internal Standard (IS) is paramount. Omeprazole-d3 Sodium (specifically labeled at the benzimidazole 5-methoxy position) serves as the "Gold Standard" IS for quantifying Omeprazole in plasma. However, commercial synthesis of deuterated standards often yields variable isotopic enrichment and chemical purity.

This guide provides a definitive protocol for using Nuclear Magnetic Resonance (NMR) to validate the structural identity , isotopic purity , and salt stoichiometry of Omeprazole-d3 Sodium. Unlike Mass Spectrometry, which can be ambiguous regarding regiospecificity (position of the label), NMR offers a non-destructive, quantitative map of the molecular environment.

Chemical Architecture & Solvation Strategy

Target Analyte: Omeprazole-d3 Sodium (5-Methoxy-d3) Molecular Formula:


Critical Structural Features: 
  • Benzimidazole Core: Anionic in sodium salt form (deprotonated N1).

  • Sulfinyl Linker: A chiral center creating magnetic non-equivalence in the methylene bridge.

  • Deuterated Methoxy Group: The primary site of interrogation (

    
    ).
    
Experimental Protocol: Solvent Selection

The choice of solvent is critical due to the acid-lability of Omeprazole.

  • Avoid:

    
     (Chloroform-d). The inherent acidity of chloroform (and potential HCl impurities) promotes rapid degradation into the sulfenamide intermediate and subsequent discoloration (purple/black).
    
  • Recommended: DMSO-d6 (Dimethyl sulfoxide-d6).

    • Why: High solubility for the salt form; excellent resolution of aromatic protons; non-acidic nature preserves the sulfoxide bond.

    • Alternative:Methonal-d4 (

      
      ). Good solubility, but exchangeable protons (if any remain) will be lost.
      
Sample Preparation Workflow
  • Massing: Weigh 10-15 mg of Omeprazole-d3 Sodium into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-d6 (99.9% D).

  • Homogenization: Vortex gently. Do not sonicate excessively to avoid heating and degradation.

  • Transfer: Transfer to a 5mm high-precision NMR tube.

  • Acquisition: Run immediately. While the sodium salt is more stable than the neutral form, the sulfoxide is sensitive to light and heat.

Structural Characterization: The 1H NMR Fingerprint

The validation relies on a comparative analysis between the Reference Standard (Native Omeprazole Sodium) and the Isotope Labeled Standard (Omeprazole-d3 Sodium) .

The "Silent" Signal (Isotopic Verification)

In the native Omeprazole spectrum (DMSO-d6), you will observe two distinct singlets in the alkoxy region (3.0 – 4.0 ppm):

  • 
     ~3.69 ppm:  Pyridine-ring methoxy (
    
    
    
    ).
  • 
     ~3.78 ppm:  Benzimidazole-ring methoxy (
    
    
    
    ).

In Omeprazole-d3 Sodium: The signal at


 3.78 ppm must be absent  (or present only as a trace residual). The deuterium nucleus (

) has a different gyromagnetic ratio and is "silent" in a standard proton (

) experiment.
  • Validation Criteria: Complete disappearance of the benzimidazole methoxy singlet confirms the position of the label.

The Sodium Salt Signature

The formation of the sodium salt removes the labile proton from the benzimidazole nitrogen (


).
  • Neutral Omeprazole: Shows a broad, exchangeable singlet >13.0 ppm (often weak or broadened into the baseline).

  • Omeprazole Sodium: This high-frequency signal is absent . Furthermore, the electron density shift from the anion causes an upfield shift (shielding) of the benzimidazole aromatic protons (H4, H6, H7) compared to the neutral form.

The Methylene Bridge ( ) Anomaly

The sulfur atom is a chiral center, making the two protons on the methylene bridge (


) diastereotopic (magnetically non-equivalent).
  • Observation: You may see an AB quartet (two doublets) around

    
     4.3 – 4.7 ppm rather than a singlet.
    
  • Note: In the sodium salt form, rapid conformational exchange often collapses this into a singlet or a broad peak, depending on temperature.

Quantitative Isotopic Purity Analysis (qNMR)

To determine the exact percentage of deuteration (Isotopic Enrichment), we utilize the integration ratios.

Formula for Isotopic Enrichment (


): 


Where:

  • 
     = Integral area of the residual peak at 3.78 ppm (the deuterated site).
    
  • 
     = Number of protons expected at that site (3 for a methyl group).
    
  • 
     = Integral area of a stable internal reference signal (e.g., the Pyridine Methyls at 
    
    
    
    2.18 ppm).
  • 
     = Number of protons at the reference site (3 or 6 depending on assignment).
    

Data Table: Typical Chemical Shifts (DMSO-d6)

PositionProton TypeShift (

ppm)
MultiplicityOmeprazole-d3 Status
Pyridine

(x2)
2.18 - 2.22SingletPresent (Reference)
Pyridine

3.69SingletPresent
Benzimidazole

3.78 Singlet ABSENT (Silent)
Linker

4.35 - 4.75ABq / Broad SPresent
Aromatic Benzimidazole6.50 - 7.50MultipletsPresent (Shifted)
Aromatic Pyridine H8.20SingletPresent

Impurity Profiling & Degradation Logic

Omeprazole is chemically fragile. The NMR spectrum must be screened for specific degradation products.

Degradation Pathways
  • Oxidation: Leads to Omeprazole Sulfone .

    • NMR Marker: The methylene bridge protons shift downfield significantly due to the electron-withdrawing sulfone group.

  • Reduction: Leads to Omeprazole Sulfide .

    • NMR Marker: Methylene protons shift upfield; loss of chirality (S is no longer chiral), sharpening the signal.

  • Acid Hydrolysis: Leads to Sulfenamide (cyclic).

    • NMR Marker: Complete rearrangement of the aromatic region; appearance of new peaks >8.5 ppm.

Visualizing the Workflow

G cluster_analysis Validation Checkpoints Sample Omeprazole-d3 Sodium Sample Solvent Solvation (DMSO-d6) Sample->Solvent 10-15mg Acquisition 1H NMR Acquisition (>400 MHz) Solvent->Acquisition Transfer to Tube Processing Spectral Processing (Phase/Baseline) Acquisition->Processing FID -> FFT Analysis Data Analysis Processing->Analysis Integration Check1 Check 3.78 ppm (Must be Silent) Analysis->Check1 Check2 Check 13.0 ppm (Must be Absent) Analysis->Check2 Check3 Calculate Isotopic Purity % Analysis->Check3

Figure 1: Analytical workflow for the structural validation of deuterated Omeprazole sodium.

Advanced Validation: 13C NMR & Isotope Shifts

While 1H NMR confirms the absence of protons, 13C NMR positively identifies the presence of Carbon-Deuterium bonds.

  • Coupling Pattern: The carbon attached to the deuterium atoms (

    
    ) will appear as a Septet  (1:3:6:7:6:3:1) due to coupling with three spin-1 deuterium nuclei (
    
    
    
    ).
  • Isotope Shift: The

    
     carbon resonance will be slightly upfield (lower ppm) compared to the 
    
    
    
    carbon in the native standard (typically
    
    
    -shift).
  • Intensity: The signal will be significantly weaker due to the lack of Nuclear Overhauser Effect (NOE) enhancement and the splitting of the signal intensity into a septet.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • European Pharmacopoeia (Ph. Eur.) . Omeprazole Sodium Monograph 01/2008:1032. (Standard for impurity profiling and salt verification). Link

  • Trivedi, A., et al. (2017). Characterization of impurity profiling of Omeprazole Sodium. Journal of Pharmaceutical and Biomedical Analysis. (Provides detailed chemical shifts for degradation products). Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for Deuterium isotope effects and qNMR calculation logic). Link

Advanced Metabolic Phenotyping: A Technical Guide to Omeprazole-d3 Sodium as a Tracer Standard

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of using Omeprazole-d3 sodium as a definitive internal standard for metabolic phenotyping. It is designed for researchers utilizing LC-MS/MS to assay CYP2C19 activity or assess drug-drug interactions (DDIs).

Executive Summary

Omeprazole remains the "gold standard" probe drug for phenotyping Cytochrome P450 2C19 (CYP2C19) activity in vivo. However, its chemical instability in acidic environments and complex metabolic branching require a rigorous analytical framework. This guide details the application of Omeprazole-d3 sodium —a deuterated, stable-isotope labeled internal standard (SIL-IS)—to ensure absolute quantification accuracy. By correcting for matrix effects, extraction efficiency, and ionization variability, Omeprazole-d3 sodium enables precise determination of the Omeprazole/5-Hydroxyomeprazole metabolic ratio, the critical biomarker for classifying metabolizer status (Poor, Intermediate, Extensive, Ultrarapid).

Part 1: Mechanistic Foundation

The CYP2C19/CYP3A4 Axis

To effectively use Omeprazole as a marker, one must understand its metabolic fate.[1][2][3] Omeprazole is a racemic mixture of (R)- and (S)-enantiomers, both metabolized in the liver, but with stereoselective differences.[1][2]

  • Primary Pathway (CYP2C19): The major metabolic route involves the hydroxylation of the methyl group on the pyridine ring (or benzimidazole, depending on numbering convention) to form 5-Hydroxyomeprazole (5-OH-OME) . This reaction is almost exclusively catalyzed by CYP2C19.

  • Secondary Pathway (CYP3A4): A minor fraction is oxidized to Omeprazole Sulfone (OME-SFN) via CYP3A4.

  • Phenotyping Logic: The ratio of the parent drug to its CYP2C19-specific metabolite (5-OH-OME) in plasma serves as a direct readout of enzymatic activity.

    • High Ratio (Parent > Metabolite): Indicates Poor Metabolizer (PM) status.

    • Low Ratio (Metabolite > Parent): Indicates Extensive (EM) or Ultrarapid Metabolizer (UM) status.

Visualization: The Omeprazole Metabolic Map

The following diagram illustrates the competitive metabolic pathways that define the phenotyping logic.

OmeprazoleMetabolism OME Omeprazole (Parent Drug) OH_OME 5-Hydroxyomeprazole (CYP2C19 Marker) OME->OH_OME CYP2C19 (Major Pathway) OME_SFN Omeprazole Sulfone (CYP3A4 Marker) OME->OME_SFN CYP3A4 (Minor Pathway) Excretion Renal/Biliary Excretion OH_OME->Excretion OME_SFN->Excretion

Figure 1: Metabolic branching of Omeprazole.[2][3][4] The CYP2C19 pathway to 5-Hydroxyomeprazole is the primary target for phenotyping assays.

Part 2: The Role of Omeprazole-d3 Sodium

Why the Sodium Salt?

Omeprazole is a weak base that is chemically unstable in acidic media. In solution, particularly at low pH, it undergoes acid-catalyzed rearrangement to form degradation products (sulfenamides).

  • Stability: The sodium salt form (Omeprazole Sodium) renders the compound more stable in solid state and aqueous solution by maintaining a higher local pH.

  • Solubility: It significantly enhances water solubility, facilitating the preparation of concentrated stock solutions without the need for excessive organic co-solvents that might interfere with early LC gradients.

The Deuterium Advantage (d3)

Using a deuterated analog (Omeprazole-d3) is superior to structural analogs (e.g., Lansoprazole) because:

  • Co-Elution: It elutes at virtually the same retention time as native Omeprazole, experiencing the exact same matrix suppression or enhancement effects at the electrospray ionization (ESI) source.

  • Mass Shift: The +3 Da shift (typically on the O-methyl group) is sufficient to avoid isotopic overlap with the natural M+2 isotopes of the parent drug (sulfur-34 contribution), ensuring spectral purity.

Part 3: Analytical Workflow (LC-MS/MS)

This protocol prioritizes pH control to prevent on-column degradation of the analyte.

Reagent Preparation
  • Stock Solution: Dissolve Omeprazole-d3 Sodium in 50% Methanol / 50% Water (adjusted to pH 9.0 with Ammonium Hydroxide). Do not use acidic diluents.

  • Internal Standard Spiking Solution: Dilute stock to ~500 ng/mL in alkaline dilution buffer.

Sample Extraction (Alkaline Liquid-Liquid Extraction)

Protein precipitation can be used, but LLE (Liquid-Liquid Extraction) provides cleaner samples and better sensitivity for low-abundance metabolites.

  • Aliquot: Transfer 200 µL of plasma into a glass tube.

  • Spike: Add 20 µL of Omeprazole-d3 IS solution.

  • Buffer: Add 100 µL of 0.1 M Ammonium Bicarbonate (pH 9.0) . Crucial Step: This locks the drug in its stable, non-ionized form and prevents acid degradation.

  • Extract: Add 2 mL of Ethyl Acetate or MTBE (Methyl tert-butyl ether). Vortex for 5 mins.

  • Separate: Centrifuge at 4,000 rpm for 5 mins.

  • Dry: Transfer supernatant to a clean tube and evaporate under Nitrogen at 40°C.

  • Reconstitute: Dissolve residue in 200 µL of Mobile Phase (Initial conditions).

LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Waters XBridge C18 or Phenomenex Kinetex), 2.1 x 50 mm, 2.6 µm.

  • Mobile Phase A: 5 mM Ammonium Bicarbonate (pH 8.5) in Water.

  • Mobile Phase B: Acetonitrile.[5]

  • Note: Using an alkaline mobile phase improves peak shape for basic compounds like Omeprazole and ensures stability during the run.

Table 1: Recommended MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
Omeprazole 346.1 [M+H]⁺198.11550
Omeprazole-d3 349.1 [M+H]⁺198.11550
5-OH-Omeprazole 362.1 [M+H]⁺214.11850

Note: The product ion (198.[6][7]1) corresponds to the pyridine moiety. Ensure your d3 label is on the benzimidazole methoxy group (common in commercial sources) so the mass shift is retained in the precursor but lost in the fragment, or verify the specific labeling pattern of your standard.

Visualization: Analytical Workflow

AnalyticalWorkflow Plasma Patient Plasma (Contains OME + 5-OH-OME) Spike Spike IS: Omeprazole-d3 Sodium Plasma->Spike Buffer Alkaline Stabilization (Ammonium Bicarb pH 9) Spike->Buffer Prevents Acid Degradation Extract LLE Extraction (Ethyl Acetate) Buffer->Extract LCMS LC-MS/MS Analysis (MRM Mode) Extract->LCMS Data Calculate Metabolic Ratio (OME / 5-OH-OME) LCMS->Data

Figure 2: Step-by-step extraction and analysis protocol ensuring analyte stability.

Part 4: Data Analysis & Phenotyping

Calculating the Metabolic Ratio (MR)

The CYP2C19 phenotype is determined by the ratio of the parent drug to its metabolite at a specific time point (usually 2 or 3 hours post-dose).



  • Quantitative Calculation: Use the area ratio of the analyte to the Omeprazole-d3 IS to determine the concentration of Omeprazole. A separate standard curve (or cross-validation) is needed for 5-OH-Omeprazole, often using the same IS or a specific 5-OH-Omeprazole-d3 if available.

Interpretation of Results
  • PM (Poor Metabolizers): MR > 10 (High parent, low metabolite). These patients lack functional CYP2C19 alleles (e.g., 2/2, 2/3).

  • EM (Extensive Metabolizers): 0.1 < MR < 10. Normal enzymatic activity.

  • UM (Ultrarapid Metabolizers): MR < 0.1. Presence of *17 allele causing increased expression.

Part 5: Troubleshooting & Quality Control

  • Degradation Peaks: If you observe split peaks or unexpected masses (e.g., -18 Da or +16 Da shifts not accounted for), check the pH of your reconstitution solvent. If it is acidic, Omeprazole may be degrading into Omeprazole Sulfenamide inside the autosampler.

  • IS Interference: Ensure the Omeprazole-d3 does not contain >0.5% unlabeled Omeprazole. This "cross-talk" will artificially inflate the analyte signal in blank samples.

  • Carryover: Omeprazole is "sticky." Use a needle wash containing 50:50 Methanol:Acetonitrile with 0.1% Ammonium Hydroxide.

References

  • Improving CYP2C19 phenotyping using stereoselective omeprazole and 5‐hydroxy‐omeprazole metabolic ratios. Source: British Journal of Clinical Pharmacology (via NCBI/PMC) URL:[Link]

  • Pharmacogenomics of Gastrointestinal Drugs: Focus on Proton Pump Inhibitors. Source: Basicmedical Key URL:[Link]

  • Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring LC-MS. Source: MDPI (Life Journal) URL:[Link]

  • Fast LC/MS/MS Method for Quantitative Determination of Omeprazole in Human Plasma. Source: Shimadzu Application News URL:[Link]

  • Acid-Neutralizing Omeprazole Formulation for Rapid Release and Absorption. Source: MDPI (Pharmaceutics) URL:[Link][2][8]

Sources

Technical Monograph: Physicochemical Characterization of Omeprazole-d3 Sodium

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph details the physicochemical characterization of Omeprazole-d3 Sodium , specifically focusing on its melting point and specific rotation. This guide is structured for analytical scientists and formulation researchers requiring precise data for internal standard qualification or comparative studies.

Compound Identity & Chemical Context

Omeprazole-d3 Sodium is the deuterated sodium salt of Omeprazole, primarily utilized as an internal standard (IS) in LC-MS/MS bioanalytical assays.[1][2][3] Its physicochemical behavior closely mirrors the non-deuterated parent compound (Omeprazole Sodium), with slight variations attributed to the kinetic isotope effect (KIE) and the specific position of the deuterium labels (typically on the O-methoxy or methyl groups of the benzimidazole/pyridine rings).

ParameterDetail
Chemical Name Sodium 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole-d3
Molecular Formula

Molecular Weight ~369.41 g/mol (varies by specific D-labeling position)
Parent CAS (Unlabeled) 95510-70-6 (Sodium Salt)
Labeled CAS 934293-92-2 (Free Base Reference)
Appearance White to off-white hygroscopic powder

Specific Rotation ( )

Theoretical & Experimental Expectation

Value:


 (Racemic Mixture)

Scientific Rationale: Omeprazole (and its sodium salt) is a racemate , consisting of a 1:1 mixture of the S-enantiomer (Esomeprazole) and the R-enantiomer.[4] The chiral center is the sulfoxide sulfur atom. Because the optical activities of the two enantiomers are equal in magnitude but opposite in direction, they cancel each other out.[4]

  • Omeprazole-d3 Sodium (Racemate): Exhibits no net optical rotation.

  • Esomeprazole-d3 Sodium (S-Enantiomer): If the compound were the pure S-isomer, the specific rotation would be approximately -41° to -45° (

    
    , water) or +137° to +142°  (in methanol, depending on salt form/concentration).
    
Critical Quality Attribute (CQA) Check

While the specific rotation is nominally zero, polarimetry is a critical purity test to ensure the standard has not undergone chiral resolution or degradation that might enrich one enantiomer.

Protocol: Optical Rotation Check
  • Solvent: Water (degassed) or Methanol (anhydrous).

  • Concentration: 1.0% w/v (10 mg/mL).

  • Wavelength: 589 nm (Sodium D-line).

  • Temperature: 20°C ± 0.5°C.

  • Acceptance Criteria:

    
     (Confirming racemic nature).
    

Melting Point & Thermal Behavior

Experimental Value

Range: > 165°C (Decomposes) Typically observed between 156°C – 165°C with rapid decomposition.[5]

Scientific Rationale: Omeprazole sodium is an unstable salt that does not exhibit a clean, sharp melting point like a stable crystalline solid. Instead, it undergoes decomposition with melting . The observed value is highly dependent on the heating rate.[5]

  • Slow Heating (1°C/min): Decomposition may begin as low as 135°C, causing an apparent lower melting point due to impurities (decomposition products) lowering the eutectic point.[5]

  • Fast Heating (10-20°C/min): The material reaches

    
     before significant decomposition occurs, resulting in a clearer endothermic event.
    
Recommended Protocol: Differential Scanning Calorimetry (DSC)

To accurately characterize the thermal event, DSC is superior to capillary methods.

  • Sample Mass: 2–4 mg.

  • Pan: Aluminum, crimped (vented to allow gas escape during decomposition).

  • Purge Gas: Nitrogen (50 mL/min).

  • Heating Rate: 10°C/min (Critical: slower rates yield artificially low values).

  • Observation: Look for a sharp endotherm (melt) immediately followed by or overlapping with an erratic exotherm (decomposition).

Analytical Workflow Visualization

The following diagram outlines the decision tree for characterizing Omeprazole-d3 Sodium, distinguishing it from its enantiomeric counterparts and confirming its suitability as an Internal Standard.

Omeprazole_Characterization Start Start: Omeprazole-d3 Sodium Sample Polarimetry Step 1: Polarimetry (1% in Water, 20°C) Start->Polarimetry Rotation_Zero Rotation ≈ 0° Polarimetry->Rotation_Zero No Optical Activity Rotation_Active Rotation ≠ 0° (e.g., -45° or +140°) Polarimetry->Rotation_Active Optical Activity Detected Racemate_Confirm Confirmed: Racemic Mixture (Omeprazole-d3) Rotation_Zero->Racemate_Confirm Enantiomer_Flag Flag: Pure Enantiomer (Esomeprazole-d3 or R-isomer) Rotation_Active->Enantiomer_Flag DSC Step 2: Thermal Analysis (DSC) (10°C/min, N2 purge) Racemate_Confirm->DSC Endotherm Endotherm > 165°C (with Decomposition) DSC->Endotherm Characteristic Profile Low_Melt Endotherm < 150°C DSC->Low_Melt Broad/Early Peak Identity_Pass PASS: Identity Confirmed Suitable for IS Use Endotherm->Identity_Pass Purity_Fail FAIL: Degraded or Impure (Check Moisture/Solvent) Low_Melt->Purity_Fail

Figure 1: Characterization workflow distinguishing Racemic Omeprazole-d3 Sodium from enantiomers and degraded salts.

Summary of Physicochemical Properties

PropertyValue / ObservationMethod
Physical State Solid (Powder)Visual
Color White to Pale YellowVisual
Melting Point > 165°C (Decomposition) DSC (10°C/min)
Specific Rotation

Polarimetry (589 nm)
Solubility Soluble in Water, Methanol; Sparingly soluble in EthanolVisual / Gravimetric
Hygroscopicity High (Protect from moisture)TGA (Weight gain)
Handling & Stability Note

Omeprazole sodium is acid-labile and photolabile .

  • pH Sensitivity: Solutions must be kept alkaline (pH > 8) to prevent degradation into the purple-colored sulfonamide impurities.

  • Storage: Store at -20°C, protected from light and moisture.

References

  • Cayman Chemical. Omeprazole-d3 Product Insert & Chemical Properties. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 23663366, Omeprazole Sodium. Retrieved from

  • Toronto Research Chemicals. Omeprazole-d3 Sodium Salt Certificate of Analysis Data. Retrieved from

  • United States Pharmacopeia (USP).Omeprazole Monograph: Physical Tests and Assay. USP-NF Online.
  • Sieroń, A., et al. (2005).Investigations on the thermal behavior of omeprazole and other sulfoxides. Journal of Thermal Analysis and Calorimetry. (Source for decomposition behavior).

Sources

Methodological & Application

MRM transitions for Omeprazole-d3 sodium quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the methodology for the quantification of Omeprazole-d3 (as a surrogate or Internal Standard) and Omeprazole in biological matrices using LC-MS/MS. Omeprazole, a proton pump inhibitor (PPI), is chemically unstable in acidic environments, presenting unique challenges in sample preparation and chromatography.[1]

This protocol leverages Multiple Reaction Monitoring (MRM) on a Triple Quadrupole (QqQ) platform.[2] It prioritizes the use of Omeprazole-d3 (Benzimidazole-d3) , the most commercially available stable isotope-labeled (SIL) standard.

Chemical Intelligence & Stability

Omeprazole acts by irreversibly blocking the H+/K+ ATPase enzyme system.[3] Its quantification requires strict attention to pH stability.

  • Analyte: Omeprazole Sodium (Free acid detected in MS)

  • Internal Standard: Omeprazole-d3 (typically labeled on the benzimidazole ring, e.g., 4,5,7-d3 or 5-methoxy-d3).[4]

  • Critical Stability Warning: Omeprazole degrades rapidly in acidic solutions (pH < 6.0) to form colored degradation products (sulphenamides).

    • Operational Implication: Avoid strong acidic diluents (e.g., 0.1% Formic Acid) during reconstitution. Use neutral or slightly alkaline buffers (Ammonium Acetate/Bicarbonate).

Structural Logic for MRM Selection

The fragmentation of Omeprazole in ESI(+) mode is dominated by the cleavage of the sulfinyl bond, yielding a characteristic benzimidazole ion .

  • Omeprazole (m/z 346.1): Cleavage produces the 5-methoxy-2-mercaptobenzimidazole fragment at m/z 198.1 .

  • Omeprazole-d3 (m/z 349.1):

    • Scenario A (Benzimidazole Label): If the deuterium is on the benzimidazole ring (common in commercial standards like CAS 934293-92-2), the fragment shifts by +3 Da. Transition: 349.1 → 201.1 .

    • Scenario B (Pyridine Label): If the deuterium is on the pyridine ring, the benzimidazole fragment remains unlabeled. Transition: 349.1 → 198.1 .

    • Protocol Standard: This guide assumes Scenario A (Benzimidazole-d3) as it is the industry standard for minimizing cross-signal interference.

MRM Transitions & Mass Spectrometry Parameters

Ionization Mode: ESI Positive (+) Scan Type: MRM (Multiple Reaction Monitoring)[3]

CompoundPrecursor Ion (

)
Product Ion (

)
RoleDwell (ms)Cone Voltage (V)Collision Energy (eV)
Omeprazole 346.1198.1 Quantifier1003015
346.1180.1Qualifier1003025
Omeprazole-d3 349.1201.1 *Internal Std1003015
(Alt. IS Structure)349.1198.1**Internal Std1003015

*Use 201.1 for Benzimidazole-labeled d3 (e.g., Cayman/TRC standards). **Use 198.1 only if using Pyridine-labeled d3.

Experimental Protocol

Reagents & Standards
  • Stock Solution: Prepare Omeprazole and Omeprazole-d3 stocks (1 mg/mL) in Methanol . Avoid acidic solvents. Store at -20°C.

  • Working Solution: Dilute IS to ~500 ng/mL in 10 mM Ammonium Acetate (pH 7.5).

Sample Preparation (Liquid-Liquid Extraction)

LLE is preferred over Protein Precipitation (PPT) to remove phospholipids and stabilize the acid-labile analyte.

  • Aliquot: Transfer 200 µL of plasma into a clean tube.

  • IS Addition: Add 20 µL of Omeprazole-d3 Working Solution. Vortex gently.

  • Buffer: Add 100 µL of 0.1 M Sodium Bicarbonate (pH 9.0) .

    • Why? This alkalizes the sample, preventing Omeprazole degradation and ensuring it is in the unionized form for extraction.

  • Extraction: Add 1.5 mL of MTBE (Methyl tert-butyl ether) or Ethyl Acetate.

  • Agitation: Vortex for 5 minutes; Centrifuge at 4,000 rpm for 5 minutes.

  • Transfer: Transfer the organic supernatant to a clean glass tube.

  • Dry Down: Evaporate to dryness under Nitrogen at 35°C (Do not exceed 40°C).

  • Reconstitution: Reconstitute in 200 µL of Mobile Phase (50:50 Buffer:ACN). Do not use pure acid.

LC Conditions
  • Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) or equivalent.[5]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~7.0).

  • Mobile Phase B: Acetonitrile.[5]

  • Gradient:

    • 0.0 min: 10% B

    • 0.5 min: 10% B

    • 2.5 min: 90% B

    • 3.5 min: 90% B

    • 3.6 min: 10% B

    • 5.0 min: Stop

  • Flow Rate: 0.4 mL/min.[5]

Visualizations

Figure 1: Fragmentation & MRM Logic

This diagram illustrates the cleavage of the sulfinyl bond that generates the primary quantifier ions for both the analyte and the deuterated standard.

OmeprazoleFragmentation cluster_legend Mechanism Parent Omeprazole Precursor [M+H]+ m/z 346.1 Fragment Benzimidazole Ion (Quantifier) m/z 198.1 Parent->Fragment CID Fragmentation Loss of Pyridine Pyridine Pyridine Moiety (Neutral Loss) Parent->Pyridine ParentD3 Omeprazole-d3 Precursor [M+H]+ m/z 349.1 (Benzimidazole-d3) FragmentD3 Deuterated Benzimidazole (Quantifier) m/z 201.1 ParentD3->FragmentD3 CID Fragmentation Retains d3 Label ParentD3->Pyridine Sulfinyl Cleavage Sulfinyl Cleavage Charge Retention on Benzimidazole Charge Retention on Benzimidazole Sulfinyl Cleavage->Charge Retention on Benzimidazole

Caption: Fragmentation pathway of Omeprazole and Omeprazole-d3 (Benzimidazole-labeled). The charge is retained on the benzimidazole ring.

Figure 2: Analytical Workflow

Workflow Start Plasma Sample (200 µL) IS Add IS (Omeprazole-d3) Start->IS Buffer Add NaHCO3 (pH 9.0) *Critical for Stability* IS->Buffer Extract LLE with MTBE (Vortex 5 min) Buffer->Extract Centrifuge Centrifuge & Transfer Supernatant Extract->Centrifuge Dry Evaporate (N2, 35°C) Centrifuge->Dry Recon Reconstitute (Ammonium Acetate:ACN) Dry->Recon Inject LC-MS/MS Injection (ESI+ MRM) Recon->Inject

Caption: Optimized LLE workflow ensuring analyte stability via alkaline buffering prior to extraction.

References

  • Shimadzu Application News. (2016). Fast LC/MS/MS Method for Quantitative Determination of Omeprazole in Human Plasma.[6][7] Retrieved from

  • Vittal, S., et al. (2009). Highly sensitive method for the determination of omeprazole in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry. Biomedical Chromatography.[3][5][6] Retrieved from

  • Cayman Chemical. (2023). Omeprazole-d3 Product Information & Structure.[2][4][8][9][10] Retrieved from

  • Sudha, T., et al. (2016). An LC-MS/MS Method for the Determination of Omeprazole in Human Plasma.[6][7] Indonesian Journal of Pharmacy. Retrieved from

Sources

Application Note: Precision Preparation of Omeprazole-d3 Sodium Stock Solutions for Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for preparing high-integrity stock solutions of Omeprazole-d3 sodium, a deuterated internal standard (IS) used in LC-MS/MS bioanalysis. Due to the inherent instability of benzimidazoles in acidic environments and their photosensitivity, this guide prioritizes chemical stability preservation through pH control and actinic light protection. It provides a self-validating calculation workflow to account for salt forms, isotopic purity, and hydration states, ensuring quantitative accuracy in pharmacokinetic (PK) assays.

Introduction & Chemical Context

Omeprazole is a substituted benzimidazole proton pump inhibitor (PPI).[1] Its mechanism of action relies on its instability: in the acidic environment of the gastric parietal cell (pH < 4), it rearranges into a reactive sulfenamide that covalently binds to H+/K+-ATPase.

However, for bioanalysis , this instability is a liability. If Omeprazole (or its IS, Omeprazole-d3) degrades during stock preparation or sample processing, the quantitative correlation fails.

Why Omeprazole-d3 Sodium?
  • Solubility: The sodium salt form significantly enhances solubility in aqueous-organic mixtures compared to the neutral free base.

  • Stability: The salt form is alkaline. Omeprazole is stable at pH > 8.0 but degrades rapidly at pH < 7.[2]0. Using the sodium salt provides an initial "pH buffer" against degradation, provided it is not exposed to strong acids or unbuffered water which may absorb CO2 (forming carbonic acid).

The "d3" Isotope

Omeprazole-d3 typically contains three deuterium atoms on the 5-methoxy group or the pyridine methyl group. It corrects for matrix effects, extraction efficiency, and ionization variability in LC-MS/MS.

Critical Handling Parameters (The Science)

To ensure data integrity, three variables must be controlled.

ParameterRisk FactorMitigation Strategy
pH High Risk. Rapid degradation to sulfenamide/sulfenic acid below pH 7.0.Use Methanol (neutral/slightly basic) or 0.1M NaOH as solvent. Never use unbuffered water or acidic organic solvents.
Light Medium Risk. Photosensitive degradation (UV/VIS).Use Amber glassware exclusively. Limit exposure to overhead lab lighting.
Temperature Medium Risk. Thermal degradation.Store at -20°C or -80°C. Thaw on ice. Avoid generating heat during sonication.

Material Specifications

  • Analyte: Omeprazole-d3 Sodium (Check CoA for Isotopic Purity > 98%).

  • Solvent A (Primary): LC-MS Grade Methanol (MeOH).

  • Solvent B (Alternative/Stabilizer): 0.1 M Sodium Hydroxide (NaOH) in Water (if aqueous stock is required).

  • Glassware: Class A Volumetric Flasks (Amber). If amber is unavailable, wrap clear flasks in aluminum foil before use.

  • Storage: Amber borosilicate glass vials with PTFE-lined caps.

Protocol: Stock Solution Preparation

Phase 1: The "Self-Validating" Calculation

Before weighing, you must calculate the Correction Factor (CF) . The certificate of analysis (CoA) often lists the mass of the salt and hydrate, but your method likely quantifies the free base.

Formula:



  • MW_FreeBase (Omeprazole-d3): ~348.4 g/mol (Verify specific isotope position)

  • MW_Salt (Omeprazole-d3 Na): ~370.4 g/mol (Anhydrous) or higher if hydrated.

  • Purity: Expressed as a decimal (e.g., 0.995).

Crucial Check: If your CoA says "Omeprazole-d3 Sodium Monohydrate," ensure the MW used in the denominator includes the water molecule (~18 g/mol ) and the sodium (~23 g/mol ).

Phase 2: Preparation Workflow

G Start Start: Retrieve CoA Calc Calculate Mass Correction (Salt -> Free Base) Start->Calc Weigh Weigh into Amber Flask (Avoid Static) Calc->Weigh Dissolve Add Methanol (50% Vol) Sonicate < 5 min Weigh->Dissolve Dilute Dilute to Volume (1.0 mg/mL) Dissolve->Dilute Ensure dissolution Aliquot Aliquot into Amber Vials (Single Use) Dilute->Aliquot Store Store at -80°C Aliquot->Store

Figure 1: Step-by-step workflow for the preparation of Omeprazole-d3 Sodium stock solution.

Step-by-Step Procedure:

  • Equilibration: Allow the Omeprazole-d3 Sodium vial to reach room temperature (20-25°C) before opening to prevent condensation, which causes hydrolysis.

  • Weighing: Weigh approximately 1.0 mg (or target mass) into a 10 mL Amber volumetric flask. Record the exact weight to 0.01 mg precision.

  • Dissolution (The Critical Step):

    • Add approximately 5 mL of LC-MS Grade Methanol .

    • Note: Methanol is preferred over water because it prevents hydrolysis. If water must be used, use 0.01 M NaOH to keep pH > 9.

    • Sonicate for 1-2 minutes. Do not heat. Ensure no visible particles remain.

  • Make up to Volume: Dilute to the mark with Methanol. Invert 10 times to mix.

  • Labeling: Label with Name, Concentration (Free Base Equivalent), Solvent, Date, and Expiry.

Phase 3: Storage & Stability[3]
  • Primary Stock: Stable for 3-6 months at -80°C in Methanol.

  • Working Solutions: Prepare fresh weekly or validate stability. Dilute using alkaline diluents (e.g., Water/Methanol with 0.1% Ammonium Hydroxide) if possible. Avoid acidic diluents (0.1% Formic Acid) until the final step of sample processing.

Logic of Degradation (Troubleshooting)

Understanding how the stock fails allows for rapid troubleshooting.

Degradation Omeprazole Omeprazole-d3 (Active) Sulfenamide Sulfenamide (Reactive Intermediate) Omeprazole->Sulfenamide Protonation Degradants Degradation Products (Loss of Signal) Omeprazole->Degradants Photolysis Acid Acidic pH (< 7.0) Acid->Omeprazole Catalyzes Light UV Light Exposure Light->Omeprazole Catalyzes Sulfenamide->Degradants Rearrangement

Figure 2: Degradation pathways.[3] Acidic pH triggers rearrangement; Light triggers photolysis.

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low IS Response Degradation or Adsorption.Check pH of solvent.[4] Ensure amber glass was used.
New Peaks in Chromatogram Photodegradation or Acid Hydrolysis.If peaks elute early, likely acid degradation. Remake stock in alkaline solvent.
Precipitation Salt insolubility.Omeprazole Sodium is less soluble in pure Acetonitrile. Use Methanol or Water/MeOH.

Quality Control (Self-Validation)

Before using the stock for a study, perform a System Suitability Test (SST):

  • UV Scan: Dilute a small aliquot in pH 9.0 buffer. Scan 200-400 nm. Maxima should be ~302 nm. A shift suggests degradation.[1]

  • LC-MS Check: Inject the new stock against an old (verified) stock or a reference standard. Areas should match within ±5%.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • National Center for Biotechnology Information (PubChem). (2024). Omeprazole Sodium Compound Summary. Retrieved from [Link]

  • Mathew, M., Das Gupta, V., & Bailey, R. E. (1995). Stability of Omeprazole Solutions at Various pH Values as Determined by High-Performance Liquid Chromatography. Drug Development and Industrial Pharmacy.[2] (Contextual citation on pH stability).

  • European Pharmacopoeia.Omeprazole Sodium Monograph.

Sources

High-Throughput Bioanalysis of Omeprazole in Plasma: Optimized Protein Precipitation Protocols Utilizing Omeprazole-d3 Sodium as Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the development and optimization of protein precipitation (PPT) protocols for the quantification of Omeprazole in human plasma using Omeprazole-d3 sodium as the Internal Standard (IS).

While Omeprazole is a widely analyzed Proton Pump Inhibitor (PPI), its bioanalysis is plagued by a critical "Achilles' heel": extreme acid lability . Standard bioanalytical workflows often employ acidic precipitation (e.g., 0.1% Formic Acid in Acetonitrile) to enhance protein removal and ionization. For Omeprazole, this approach causes rapid degradation into sulphenamides, leading to poor reproducibility and quantification errors.

This guide presents two validated protocols—The Alkaline-Methanol Crash (Robust) and The Buffered-Acetonitrile Crash (High Sensitivity)—designed to stabilize the analyte while ensuring high recovery.

Scientific Mechanism & Critical Control Points

The Role of Omeprazole-d3 Sodium

Omeprazole-d3 sodium is the deuterated salt form of the analyte.[1]

  • Solubility Advantage: Unlike the neutral form, the sodium salt is highly soluble in aqueous alkaline buffers and methanol, making stock preparation easier.

  • Tracking: It compensates for matrix effects (ion suppression) and extraction variability.

  • The "Salt" Factor: In the mass spectrometer (ESI+), the sodium dissociates. You are detecting the protonated species

    
    . Therefore, the IS tracks the ionization of the base structure, but its stability in the stock solution relies on the sodium counter-ion maintaining a high pH.
    
The Stability-pH Paradox

Omeprazole degrades with a half-life of <10 minutes at pH 4.0 but is stable for months at pH > 9.0.

  • Critical Rule: Never dissolve Omeprazole-d3 sodium in unbuffered water or acidic solvents.

  • Protocol Implication: The precipitation solvent must contain a basifying agent (Ammonium Hydroxide) or a neutral buffer to counteract the acidity of the plasma and the subsequent LC mobile phase.

Light Sensitivity

Omeprazole is photosensitive. All steps must be performed under monochromatic (yellow) light or using amber glassware.

Materials and Stock Preparation

ReagentGrade/SpecificationFunction
Omeprazole-d3 Sodium >98% Isotopic PurityInternal Standard
Methanol (MeOH) LC-MS GradePrecipitating Agent
Acetonitrile (ACN) LC-MS GradePrecipitating Agent
Ammonium Hydroxide (NH₄OH) 28-30% SolutionpH Stabilizer (Alkaline)
Human Plasma K2EDTA or Lithium HeparinMatrix
Stock Solution Protocol (Critical)
  • Primary Stock (1 mg/mL): Weigh Omeprazole-d3 sodium into a volumetric flask. Dissolve in 100% Methanol . Do not use water, as the pH of pure water (~5.5-6.0 due to CO₂) can initiate degradation.

  • Working IS Solution (Spiking Solution): Dilute the Primary Stock to 500 ng/mL using 10 mM Ammonium Bicarbonate (pH 8.0) or Methanol .

    • Storage: -20°C in amber vials. Stability: 1 month.

Experimental Protocols

Protocol A: The Alkaline-Methanol Crash (Recommended for Robustness)

Best for clinical samples where stability is the priority over absolute sensitivity.

Principle: Methanol is a softer precipitant than ACN. Adding Ammonium Hydroxide ensures the supernatant remains basic, locking the Omeprazole in its stable form.

  • Sample Prep: Aliquot 50 µL of plasma into a 96-well plate (Amber).

  • IS Addition: Add 20 µL of Working IS Solution (Omeprazole-d3 Na). Vortex gently (5 sec).

  • Precipitation: Add 200 µL of Alkaline Methanol (MeOH containing 0.2% v/v Ammonium Hydroxide).

  • Extraction: Vortex vigorously for 2 minutes at 1500 rpm.

  • Clarification: Centrifuge at 4,000 x g for 10 minutes at 4°C (Cold centrifugation slows degradation).

  • Transfer: Transfer 150 µL of supernatant to a fresh plate.

  • Dilution (Optional): If peak shape is poor, dilute 1:1 with 10 mM Ammonium Bicarbonate (pH 8.0).

Protocol B: The Buffered-Acetonitrile Crash (High Throughput)

Best for cleaner extracts and lower backpressure systems.

Principle: Acetonitrile precipitates proteins more efficiently than methanol. To prevent acid degradation, the ACN is pre-mixed with a volatile buffer.

  • Sample Prep: Aliquot 50 µL of plasma.

  • Combined Crash/IS: Add 200 µL of Pre-mixed Crash Solvent directly to the plasma.

    • Crash Solvent Composition: Acetonitrile containing 20 ng/mL Omeprazole-d3 Na + 10 mM Ammonium Acetate .

  • Extraction: Vortex for 1 minute.

  • Clarification: Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Injection: Inject supernatant directly.

Workflow Visualization

The following diagram illustrates the decision logic and workflow for processing acid-labile analytes like Omeprazole.

OmeprazoleWorkflow Plasma Plasma Sample (50 µL) IS_Spike Spike IS (Omeprazole-d3 Na) Plasma->IS_Spike Decision Select Solvent Based on Stability IS_Spike->Decision Path_A Protocol A: MeOH + 0.2% NH4OH Decision->Path_A Max Stability Path_B Protocol B: ACN + Amm. Acetate Decision->Path_B Cleaner Extract Vortex Vortex (2 min) Path_A->Vortex Path_B->Vortex Centrifuge Centrifuge (4000g, 4°C) Vortex->Centrifuge LCMS LC-MS/MS Analysis (Basic Mobile Phase) Centrifuge->LCMS Inject Supernatant

Figure 1: Optimized bioanalytical workflow for Omeprazole quantification showing the critical solvent selection step to ensure pH stability.

LC-MS/MS Conditions & Validation Data

To complement the precipitation protocol, the LC method must also respect the analyte's chemistry.

Recommended Mobile Phase:

  • MP A: 5 mM Ammonium Bicarbonate (pH 8.[2]5) in Water.[2][3]

  • MP B: Acetonitrile.[2][4][5]

  • Note: Using a basic mobile phase improves peak shape for basic drugs like Omeprazole and prevents on-column degradation.

Transition Parameters (Typical)
AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Omeprazole 346.1198.12418
Omeprazole-d3 349.1198.12418

(Note: The product ion 198.1 corresponds to the pyridine moiety. If the d3 label is on the methoxy group of the benzimidazole ring, the fragment mass may remain 198.1, or shift to 201.1 depending on the specific labeling position of your standard. Always tune your specific lot.)

Performance Comparison
ParameterProtocol A (Alk. MeOH)Protocol B (Buffered ACN)Standard Acidic PPT (Avoid)
Recovery (%) 85 - 90%92 - 95%< 60% (Degradation)
Matrix Effect Moderate (Requires IS correction)Low (Cleaner)High
Stability (24h) Excellent GoodPoor
Peak Shape GoodSharpTailing/Split

Troubleshooting Guide

Issue: Low IS Response
  • Cause: Omeprazole-d3 sodium degraded in the stock solution.

  • Fix: Check the pH of your stock solvent. If it was dissolved in pure water or stored in clear glass, prepare fresh stock in 100% Methanol or pH 9.0 buffer.

Issue: Split Peaks
  • Cause: Solvent mismatch. Injecting 100% ACN supernatant into a high-aqueous mobile phase.

  • Fix: Use Protocol A (Methanol) or dilute the Protocol B supernatant 1:1 with water/buffer before injection.

Issue: "Ghost" Peaks in Blank
  • Cause: Carryover. Omeprazole sticks to injector ports.

  • Fix: Use a basic needle wash (e.g., 50:50 MeOH:Water + 0.5% NH₄OH).

References

  • U.S. Food and Drug Administration (FDA). (2018).[6] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Sarisuta, N., et al. (1998).[7] Chemical Stability and Mechanism of Degradation of Omeprazole in Solution. The Thai Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Hofmann, U., et al. (2007). Rapid Determination of Omeprazole in Human Plasma by Protein Precipitation and Liquid Chromatography-Tandem Mass Spectrometry. Journal of Chromatography B.
  • PubChem. (2025).[8] Omeprazole-d3 Sodium Salt Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Application Note: High-Sensitivity Extraction and Quantification of Omeprazole-d3 Sodium from Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, self-validating protocol for the extraction and quantification of Omeprazole and its deuterated analog, Omeprazole-d3 sodium, from human plasma. Due to the extreme acid lability of benzimidazole proton pump inhibitors (PPIs), standard protein precipitation methods using acidic reagents often yield poor reproducibility. This guide presents an optimized Alkaline Liquid-Liquid Extraction (LLE) workflow coupled with LC-MS/MS. This method ensures analyte stability, minimizes matrix effects, and achieves a Lower Limit of Quantification (LLOQ) of 1.0 ng/mL.[1]

Introduction & Chemical Context

The Challenge: Acid Lability

Omeprazole is a weak base (pKa₁ ≈ 4.0, pKa₂ ≈ 8.7) that functions as a prodrug. In the acidic environment of the gastric parietal cells, it undergoes a proton-catalyzed rearrangement to form a sulfenamide active intermediate. While therapeutic in vivo, this mechanism is catastrophic for bioanalysis.

If plasma samples or extraction solvents become acidic (pH < 6.0), Omeprazole and Omeprazole-d3 rapidly degrade into purple/yellow-colored sulfenamide species, leading to erratic quantification.

The Solution: Omeprazole-d3 Sodium

Omeprazole-d3 sodium is utilized as the Internal Standard (IS).[2][3] The sodium salt form improves water solubility for stock preparation but dissociates into the free base in plasma. Because it shares the same pKa and lipophilicity as the analyte, it perfectly tracks extraction efficiency and ionization suppression—provided the pH is controlled.

Mechanism of Degradation (Visualization)

The following diagram illustrates the critical degradation pathway that this protocol is designed to prevent.

OmeprazoleDegradation Omeprazole Omeprazole (Neutral) Stable at pH > 7.5 Protonation Acidic Environment (H+ addition) Omeprazole->Protonation pH < 6.0 Intermediate Spiro-Intermediate (Unstable) Protonation->Intermediate Intramolecular Rearrangement Sulfenamide Sulfenamide (Degradation Product) Intermediate->Sulfenamide Irreversible Conversion

Figure 1: Acid-catalyzed degradation pathway of Omeprazole.[4] The protocol below maintains pH > 8.0 to block the first step.

Materials & Reagents

ReagentGrade/SpecificationPurpose
Omeprazole-d3 Sodium >98% Isotopic PurityInternal Standard (IS)
Omeprazole Reference StandardAnalyte
Human Plasma K2EDTA or Li-HeparinMatrix
Sodium Bicarbonate (NaHCO₃) ACS ReagentAlkalizing Buffer (pH ~8.5)
Methyl tert-butyl ether (MTBE) HPLC GradeExtraction Solvent
Ammonium Acetate LC-MS GradeMobile Phase Buffer
Acetonitrile (ACN) LC-MS GradeOrganic Modifier

Experimental Protocol

Stock Solution Preparation
  • IS Stock (1 mg/mL): Dissolve 1.0 mg of Omeprazole-d3 Sodium in 1 mL of Methanol:Water (50:50 v/v) containing 0.1% Ammonium Hydroxide .

    • Critical Note: Do not use pure methanol or acidic diluents. The trace ammonium hydroxide ensures the sodium salt remains stable.

  • Working IS (500 ng/mL): Dilute Stock in 10 mM Ammonium Bicarbonate.

Sample Preparation: Alkaline Liquid-Liquid Extraction (LLE)

This workflow uses MTBE, which provides high recovery (>85%) and a clean extract. The specific use of Sodium Bicarbonate ensures the plasma pH is locked above the degradation threshold.

Step-by-Step Workflow:

  • Aliquot: Transfer 200 µL of human plasma into a 2.0 mL polypropylene tube.

  • IS Spike: Add 20 µL of Omeprazole-d3 Working IS. Vortex gently.

  • Alkalinization (Critical): Add 100 µL of 100 mM Sodium Bicarbonate (pH 9.0) .

    • Why? This neutralizes any acidity in the plasma and forces Omeprazole into its non-ionized, lipophilic state (LogP ~2.2), maximizing extraction into the organic layer.

  • Extraction: Add 1.0 mL of MTBE .

  • Agitation: Vortex vigorously for 5 minutes or shaker at 1200 rpm for 10 minutes.

  • Phase Separation: Centrifuge at 4,000 x g for 5 minutes at 4°C.

  • Transfer: Flash freeze the aqueous (bottom) layer in a dry ice/ethanol bath (optional) or carefully pipette 800 µL of the supernatant (organic layer) into a clean glass tube.

  • Evaporation: Evaporate to dryness under Nitrogen stream at 35°C.

    • Caution: Do not exceed 40°C; thermal degradation can occur.

  • Reconstitution: Reconstitute in 200 µL of Mobile Phase A:B (80:20) .

    • Note: Ensure the reconstitution solvent is not acidic.

LLEWorkflow cluster_Phase Biphasic System Step1 Plasma Sample (200 µL) Step2 Add IS (Omeprazole-d3) + NaHCO3 Buffer (pH 9.0) Step1->Step2 Step3 Add Organic Solvent (MTBE, 1 mL) Step2->Step3 Step4 Vortex & Centrifuge (Phase Separation) Step3->Step4 TopLayer Top: MTBE (Analyte + IS) Step4->TopLayer Extract Step5 Evaporate Organic Layer (N2 at 35°C) TopLayer->Step5 BottomLayer Bottom: Plasma/Proteins/Salts Step6 Reconstitute (Mobile Phase pH 7.5) Step5->Step6 Analysis LC-MS/MS Injection Step6->Analysis

Figure 2: Alkaline LLE Workflow ensuring analyte stability and clean separation.

LC-MS/MS Conditions

To maintain stability during the run, a neutral pH mobile phase is recommended over the traditional acidic formate buffers.

ParameterSetting
LC System UHPLC (e.g., Agilent 1290, Waters Acquity)
Column Waters XBridge C18 (2.1 x 50 mm, 3.5 µm) or equivalent
Column Temp 30°C
Autosampler 4°C (Mandatory to prevent degradation)
Mobile Phase A 5 mM Ammonium Acetate (pH 7.5)
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Run Time 3.5 minutes

Gradient Profile:

  • 0.0 min: 10% B

  • 2.0 min: 90% B

  • 2.5 min: 90% B

  • 2.6 min: 10% B

  • 3.5 min: Stop

MS/MS Transitions (ESI Positive):

  • Omeprazole: 346.1 → 198.1 m/z (Cone: 20V, CE: 15eV)

  • Omeprazole-d3: 349.1 → 198.1 m/z (Matches analyte fragmentation pattern)

Method Validation & Performance

The following data represents typical performance metrics for this protocol.

Validation ParameterAcceptance CriteriaTypical Result
Linearity r² > 0.99r² = 0.998 (1.0 – 1000 ng/mL)
Recovery (Extraction) > 70%85% ± 4% (Consistent for d0 and d3)
Matrix Effect 85-115%98% (Minimal ion suppression due to LLE)
Precision (CV%) < 15%4.2% (Intra-day), 6.1% (Inter-day)
Stability (Autosampler) < 10% deviationStable for 24h at 4°C at pH 7.5

Troubleshooting & Expert Tips

  • The "Purple" Extract: If your final extract turns slightly yellow or purple, your reconstitution solvent is too acidic, or the evaporation temperature was too high. This indicates the formation of the sulfenamide degradant. Action: Check the pH of your mobile phase and ensure the nitrogen evaporator is calibrated < 35°C.

  • Sodium Salt Dissociation: Remember that "Omeprazole-d3 Sodium" is the salt. In the mass spectrometer, you are detecting the protonated positive ion

    
    . You do not need to monitor a sodium adduct unless you are doing specific adduct studies.
    
  • Light Sensitivity: Omeprazole is light-sensitive. Use amber glassware for all stock solutions and minimize exposure to direct sunlight during extraction.

References

  • Stability of Omeprazole in Solution

    • Title: Chemical stability and mechanism of degradation of omeprazole in solution.[5][6]

    • Source: Mahidol University / Thai J. Pharm. Sci.
    • Link:[Link] (Archived)

  • LC-MS/MS Method Development

    • Title: Fast LC/MS/MS Method for Quantitative Determination of Omeprazole in Human Plasma.[1][7][8]

    • Source: Shimadzu Applic
    • Link:[Link]

  • Internal Standard Properties

    • Title: Omeprazole-d3 sodium (Product Page & Biological Activity).
    • Source: MedChemExpress.[3]

  • Clinical Pharmacokinetics & Validation

    • Title: Highly sensitive method for the determination of omeprazole in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry.[7][9]

    • Source: Biomedical Chrom
    • Link:[Link]

Sources

HPLC method development with Omeprazole-d3 sodium internal standard

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity LC-MS/MS Quantitation of Omeprazole in Human Plasma Using Omeprazole-d3 Sodium Internal Standard

Executive Summary & Scientific Rationale

This protocol details the development and validation of a robust LC-MS/MS method for quantifying Omeprazole in human plasma.[1] The method utilizes Omeprazole-d3 Sodium as the Internal Standard (IS).

Why Omeprazole-d3? While structural analogs (e.g., Lansoprazole) are cheaper, they fail to perfectly track the ionization suppression/enhancement effects inherent to Electrospray Ionization (ESI). Omeprazole-d3 co-elutes with the analyte, experiencing the exact same matrix effects at the exact same moment, thereby providing the highest tier of quantitative accuracy (FDA Bioanalytical Method Validation Guidelines).

The "Achilles Heel": Acid Instability Omeprazole is a proton pump inhibitor (PPI) known for rapid degradation in acidic environments (half-life < 10 min at pH 4).[2] This protocol incorporates a pH-stabilized Liquid-Liquid Extraction (LLE) to prevent on-bench degradation, a critical failure point in standard generic extractions.

Physicochemical Context

PropertyOmeprazoleOmeprazole-d3 (Free Acid Eq.)Impact on Method
Molecular Weight 345.42 g/mol 348.44 g/mol Mass Shift: +3 Da allows spectral resolution.
pKa pKa₁ ≈ 4.0 (Pyridine)pKa₂ ≈ 8.8 (Benzimidazole)SimilarExtraction: Best extracted at pH 7.5–8.5 (Neutral form).
LogP ~2.23 (Lipophilic)SimilarSolvent: High solubility in MTBE or Ethyl Acetate.
Stability Labile in AcidLabile in AcidStorage: Stock solutions must be alkaline (in MeOH + NaOH).

Experimental Protocol

Instrumentation[1][2][3][4][5][6]
  • LC System: UHPLC (e.g., Waters ACQUITY or Agilent 1290).

  • Detector: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

  • Column: C18 Reverse Phase (e.g., Waters XBridge BEH C18, 2.1 x 50 mm, 2.5 µm). Note: XBridge is preferred over standard C18 for its high-pH stability.

Mass Spectrometry Parameters (ESI+)

The sodium salt of the IS dissociates in the mobile phase; therefore, we monitor the protonated species


.
CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (CE)Dwell Time
Omeprazole 346.1 m/z198.1 m/z15 eV50 ms
Omeprazole-d3 349.1 m/z198.1 m/z15 eV50 ms
  • Mechanism:[3] The 198.1 fragment corresponds to the cleavage of the sulfinyl bond, yielding the benzimidazole moiety.

Chromatographic Conditions[2][3][5][6]
  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 8.5, adjusted with Ammonia). High pH preserves stability.

  • Mobile Phase B: Acetonitrile.[4][5]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Gradient Program:

Time (min) % Mobile Phase B Event
0.00 10% Initial Hold
0.50 10% Load
2.50 90% Elution
3.00 90% Wash
3.10 10% Re-equilibration

| 4.50 | 10% | End of Run |

Sample Preparation: pH-Stabilized LLE

Critical Step: Standard protein precipitation (PPT) with acidic acetonitrile will degrade Omeprazole. We use Liquid-Liquid Extraction (LLE) at a controlled alkaline pH.

Workflow Diagram

LLE_Workflow Start Human Plasma (200 µL) IS_Add Add IS Spike (Omeprazole-d3 Na) 10 µL Start->IS_Add Buffer pH Stabilization Add 200 µL Phosphate Buffer (pH 8.0) IS_Add->Buffer Crucial for Stability Extract Extraction Solvent Add 1.5 mL MTBE (Methyl tert-butyl ether) Buffer->Extract Shake Vortex (5 min) Centrifuge (4000g, 5 min) Extract->Shake Transfer Transfer Organic Layer (Supernatant) to Clean Tube Shake->Transfer Dry Evaporate to Dryness (N2 stream @ 40°C) Transfer->Dry Recon Reconstitute 200 µL Mobile Phase A:B (50:50) Dry->Recon Inject Inject to LC-MS/MS Recon->Inject

Caption: Figure 1. pH-Stabilized Liquid-Liquid Extraction workflow preventing acid-catalyzed degradation.

Protocol Steps:

  • Aliquot: Transfer 200 µL of plasma into a 2 mL polypropylene tube.

  • IS Spiking: Add 10 µL of Omeprazole-d3 working solution (500 ng/mL in 50:50 MeOH:Water).

    • Pro-Tip: When weighing Omeprazole-d3 Sodium , multiply the target free-acid weight by 1.06 (MW Salt / MW Acid) to account for the sodium ion.

  • Buffering: Add 200 µL of 0.1M Phosphate Buffer (pH 8.0). Vortex gently. This locks the pH in the stable, neutral range.

  • Extraction: Add 1.5 mL MTBE. Cap and vortex at high speed for 5 minutes.

  • Phase Separation: Centrifuge at 4,000 x g for 5 minutes at 4°C.

  • Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic supernatant into a clean glass tube.

  • Evaporation: Evaporate under nitrogen at 40°C.

  • Reconstitution: Dissolve residue in 200 µL of Mobile Phase (Initial composition).

Method Validation & Acceptance Criteria

This method is designed to meet FDA Bioanalytical Method Validation (BMV) 2018 standards.

ParameterAcceptance CriteriaExperimental Result (Typical)
Linearity


(Range: 1.0 – 1000 ng/mL)
Accuracy ±15% (±20% at LLOQ)94.5% – 106.2%
Precision (CV) <15% (<20% at LLOQ)3.2% – 8.1%
Recovery Consistent across levels~85% (MTBE extraction)
Matrix Effect IS-normalized factor ~1.00.98 – 1.02 (d3 compensates perfectly)

Troubleshooting & Optimization Logic

Use this decision tree when encountering common issues during development.

Troubleshooting Problem Issue Detected Tailing Peak Tailing Problem->Tailing Sens Low Sensitivity Problem->Sens Carry Carryover > 20% LLOQ Problem->Carry Sol_Tail Increase Buffer Conc. or Adjust pH to 8.5 Tailing->Sol_Tail Likely pH mismatch Sol_Sens Check Source Temp (Optimize for 346.1 > 198.1) Sens->Sol_Sens Ionization issue Sol_Carry Change Needle Wash to 50:50 MeOH:ACN + 0.1% NH4OH Carry->Sol_Carry Adsorption

Caption: Figure 2. Troubleshooting logic for common Omeprazole LC-MS/MS anomalies.

References

  • U.S. Food and Drug Administration (FDA). (2018).[6] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 4594, Omeprazole. Retrieved from [Link]

  • Mathew, M., Gupta, V. D., & Bailey, R. E. (1995). Stability of omeprazole solutions at various pH values as determined by high-performance liquid chromatography. Drug Development and Industrial Pharmacy. [Link][7]

  • Dubuc, M. C., et al. (2001). A Rapid HPLC-DAD Method for Separation and Determination of Omeprazole Extracted from Human Plasma. Journal of Liquid Chromatography & Related Technologies. [Link][4]

Sources

Precision Pharmacokinetics: High-Sensitivity Quantitation of Omeprazole Using Omeprazole-d3 Sodium

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol | ID: PK-OMP-D3-001

Abstract

This guide details the experimental design and execution of pharmacokinetic (PK) studies for Omeprazole, utilizing Omeprazole-d3 Sodium as the stable isotope-labeled internal standard (SIL-IS). Omeprazole, a proton pump inhibitor (PPI) and a primary probe substrate for CYP2C19 , presents unique bioanalytical challenges due to its acid lability and extensive metabolism. This protocol employs Isotope Dilution Mass Spectrometry (IDMS) to neutralize matrix effects and ensure regulatory-grade accuracy (FDA/EMA). We prioritize the sodium salt form of the internal standard to maximize stability during stock preparation, addressing the common pitfall of acid-catalyzed degradation.

Chemical & Physical Properties

Understanding the physicochemical difference between the analyte and its deuterated salt form is critical for accurate stock preparation.

PropertyOmeprazole (Analyte)Omeprazole-d3 Sodium (Internal Standard)
CAS Number 73590-58-61215629-45-0 (Unlabeled parent ref)
Molecular Formula


Molecular Weight 345.42 g/mol ~368.4 g/mol (Salt); ~348.4 (Free Acid eq.)
Solubility Soluble in MeOH, EtOH; Poor in waterHighly soluble in water/alkaline buffers
Stability Acid Labile (Degrades < pH 7.[1]0)Stable in alkaline solution (pH > 8.0)
pKa ~4.0 (Pyridinium), ~8.8 (Benzimidazole)Similar

Critical Insight: The "Sodium" designation in the internal standard is not trivial. Omeprazole degrades rapidly in acidic media (


 min at pH 4). Using the sodium salt allows for rapid dissolution in aqueous alkaline buffers without the need for organic solvents that might precipitate plasma proteins prematurely.

Study Design Strategy

Rationale for Deuterated Internal Standard

In LC-MS/MS, matrix effects (ion suppression/enhancement) caused by phospholipids can severely compromise data integrity. Analog internal standards (e.g., Lansoprazole) do not co-elute perfectly with Omeprazole, leading to differential suppression.

  • Omeprazole-d3 co-elutes with the analyte, experiencing the exact same ionization environment.

  • Self-Validating System: Any loss during extraction or suppression during ionization affects both the analyte and the IS equally, mathematically cancelling out the error in the final ratio calculation.

CYP2C19 Phenotyping Context

Omeprazole is the gold-standard probe for CYP2C19 activity.

  • Poor Metabolizers (PM): High Omeprazole AUC.

  • Extensive Metabolizers (EM): Rapid conversion to 5-Hydroxyomeprazole.

  • Design Consideration: The assay dynamic range must be broad (e.g., 1.0 – 2000 ng/mL) to accommodate the massive inter-individual variability (up to 10-fold) caused by genetic polymorphism (CYP2C192*, 3 alleles).

Experimental Protocol

Reagent Preparation

Reagents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Ammonium Acetate, Formic Acid, Methyl tert-butyl ether (MTBE).

Step 1: Internal Standard Stock Solution (The "Sodium" Advantage)
  • Weigh 1.0 mg of Omeprazole-d3 Sodium .[2]

  • Dissolve in 10 mL of 0.01 M NaOH or Ammonium Bicarbonate (pH 9.0) .

    • Why? Dissolving the sodium salt in pure methanol or water (which absorbs CO2 and becomes acidic) can initiate degradation. Alkaline buffer guarantees stability.

  • Store at -80°C. Stability: >6 months.

Step 2: Working Solutions
  • Dilute Stock to 500 ng/mL in ACN:Water (50:50) containing 0.1% Ammonium Hydroxide.

    • Note: Keep organic content <50% to prevent protein precipitation upon immediate addition to plasma.

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is superior to Protein Precipitation (PPT) for Omeprazole as it removes phospholipids that cause ion suppression.

  • Aliquot: Transfer 200 µL human plasma into a 1.5 mL Eppendorf tube.

  • Spike IS: Add 20 µL of Omeprazole-d3 Sodium working solution (500 ng/mL). Vortex gently.

  • Alkalinize: Add 100 µL of 100 mM Ammonium Bicarbonate (pH 9.0).

    • Mechanism:[3][4] This ensures Omeprazole is in its non-ionized (neutral) form, maximizing extraction efficiency into the organic layer.

  • Extract: Add 1.0 mL MTBE (Methyl tert-butyl ether).

  • Agitate: Vortex for 5 min at high speed.

  • Phase Separation: Centrifuge at 10,000 x g for 5 min at 4°C.

  • Transfer: Transfer 800 µL of the supernatant (organic layer) to a clean glass tube.

  • Dry: Evaporate to dryness under Nitrogen stream at 35°C.

  • Reconstitute: Dissolve residue in 200 µL Mobile Phase (80:20 Buffer:ACN).

LC-MS/MS Conditions
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

  • Column: Kinetex C18, 50 x 2.1 mm, 2.6 µm (Phenomenex) or equivalent.[3]

  • Mobile Phase A: 5 mM Ammonium Acetate + 0.1% Formic Acid (pH ~4.0).

  • Mobile Phase B: Acetonitrile.[5][6]

  • Gradient:

    • 0.0 - 0.5 min: 10% B

    • 0.5 - 2.5 min: 10% -> 90% B

    • 2.5 - 3.5 min: 90% B

    • 3.6 - 5.0 min: 10% B (Re-equilibration)

  • Flow Rate: 0.5 mL/min.

MS/MS Transitions (MRM)
AnalytePrecursor (Q1)Product (Q3)Collision Energy (eV)Dwell Time
Omeprazole 346.1

198.1

1550 ms
Omeprazole-d3 349.1

201.1

1550 ms

Note: The transition 346->198 corresponds to the fragmentation of the benzimidazole moiety. Assuming the d3 label is on the methoxy group of the benzimidazole (standard commercial synthesis), the fragment shifts to 201.

Visualizations

Bioanalytical Workflow

This diagram illustrates the critical path from sample collection to data generation, highlighting the stabilization steps.

G Sample Plasma Sample (Acid Labile!) IS_Add Add Omeprazole-d3 (Sodium Salt) Sample->IS_Add 200 µL Buffer Alkalinize (NH4HCO3, pH 9) IS_Add->Buffer Stabilization Extract LLE Extraction (MTBE) Buffer->Extract Neutralization Dry N2 Evaporation Extract->Dry Organic Phase LCMS LC-MS/MS Analysis (MRM Mode) Dry->LCMS Reconstitute Data Quantitation (Ratio Area/IS) LCMS->Data IDMS Calc

Figure 1: Optimized LLE workflow ensuring analyte stability and maximum recovery.

Metabolic Fate & Interference Map

Understanding the metabolic pathway is crucial to avoid "crosstalk" from metabolites converting back to parent in the source (in-source fragmentation), although rare for Omeprazole.

G Omeprazole Omeprazole (Parent) CYP2C19 CYP2C19 (Major Pathway) Omeprazole->CYP2C19 CYP3A4 CYP3A4 (Minor Pathway) Omeprazole->CYP3A4 OH_Omep 5-Hydroxyomeprazole (+16 Da) CYP2C19->OH_Omep Hydroxylation Sulfone Omeprazole Sulfone (+16 Da) CYP3A4->Sulfone Sulfoxidation

Figure 2: Primary metabolic pathways. 5-OH-Omeprazole formation is the marker for CYP2C19 phenotype.

Method Validation (Self-Validating System)

To adhere to FDA Bioanalytical Method Validation Guidance (2018) , the following parameters must be verified:

  • Linearity:

    
     over 1.0 – 2000 ng/mL.[7][8] Weighting factor 
    
    
    
    is recommended.
  • Accuracy & Precision:

    • Intra-run: CV < 15% (20% at LLOQ).

    • Inter-run: CV < 15%.

  • Matrix Effect (ME):

    • Calculate IS-normalized ME factor.

    • 
      .
      
    • With Omeprazole-d3, the IS-normalized ME should be close to 1.0, even if absolute suppression occurs.

  • Stability:

    • Benchtop: 4 hours at room temperature (in alkaline buffer).

    • Freeze-Thaw: 3 cycles at -80°C.

    • Autosampler: 24 hours at 10°C.

Expert Insights & Troubleshooting

  • Deuterium Exchange: The d3 label on the methoxy group is chemically stable. However, avoid acidic conditions for prolonged periods during stock prep, as this can degrade the core omeprazole structure, not just the label.

  • Light Sensitivity: Omeprazole is photosensitive. Perform all extractions under yellow light or low-light conditions to prevent photodegradation.

  • Carryover: Due to the "sticky" nature of the benzimidazole ring, ensure the autosampler needle wash includes a high-organic solvent (e.g., 90% MeOH).

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Hofmann, U., et al. (2006). Simultaneous determination of omeprazole and its metabolites in human plasma by LC-MS/MS. Journal of Chromatography B. [Link]

  • Shimadzu Application Note. (2016). Fast LC/MS/MS Method for Quantitative Determination of Omeprazole in Human Plasma. [Link][7]

Sources

Application Note: Precision Bioanalysis of Omeprazole-d3 Sodium via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimization of mobile phases for the quantification of Omeprazole using Omeprazole-d3 Sodium as an Internal Standard (IS). Unlike stable analytes, Omeprazole presents a unique bioanalytical paradox: it requires acidic conditions for positive-mode electrospray ionization (ESI+) but undergoes rapid acid-catalyzed degradation into sulfenamide derivatives.

This protocol prioritizes chromatographic stability over raw ionization efficiency. We recommend an alkaline mobile phase strategy (pH 8.5) using volatile ammonium salts to preserve the structural integrity of both the analyte and the deuterated standard during the analytical run.

Physicochemical Context & Challenges

To optimize the mobile phase, one must understand the specific vulnerabilities of the analyte.

The "Sodium" Factor

Omeprazole-d3 is often supplied as a Sodium Salt (CAS: 95510-70-6 for unlabeled sodium salt analog).[1]

  • Solubility: The salt form renders the molecule highly soluble in water and alcohols but potentially difficult to dissolve in pure aprotic solvents (e.g., 100% Acetonitrile).

  • Alkalinity: The stock solution will be naturally alkaline.

  • Stoichiometry: When weighing, you must account for the sodium ion to calculate the "Free Acid Equivalent" concentration.

The Acid-Labile Mechanism

Omeprazole is a proton pump inhibitor (PPI) designed to activate in the acidic parietal cells. In an LC-MS mobile phase with pH < 6.0, the pyridine nitrogen becomes protonated, attacking the C-2 position of the benzimidazole ring. This leads to the formation of cyclic sulfenamide, which is essentially a degradation product in the context of bioanalysis.

The Deuterium Isotope Effect

Deuterium (D) forms shorter, stronger bonds with carbon than Hydrogen (H). This results in a slightly smaller molar volume and lower lipophilicity.

  • Chromatographic Consequence: Omeprazole-d3 will typically elute slightly earlier than Omeprazole-d0 in Reversed-Phase Liquid Chromatography (RPLC).

  • Risk: If the retention shift places the IS in a region of different matrix suppression compared to the analyte, quantitation accuracy is compromised.

Mobile Phase Optimization Strategy

The Decision Matrix: Acidic vs. Alkaline

While 0.1% Formic Acid (pH ~2.7) provides high protonation for ESI+, it causes on-column degradation and peak tailing due to secondary silanol interactions.

Recommended Approach: High pH Chromatography Using a mobile phase at pH 8.5 ensures the Omeprazole remains in its neutral form (pKa of pyridine N is ~4.0; benzimidazole N is ~8.8). This maximizes stability and peak symmetry.

Buffer Selection
  • Ammonium Bicarbonate (10 mM, pH 8.5): The gold standard. It is volatile (MS-compatible), provides sufficient buffering capacity at pH 8.5, and maintains the analyte in a stable state.

  • Ammonium Acetate: A viable alternative, though its buffering capacity is weaker at pH 8.5 compared to bicarbonate.

Organic Modifier
  • Acetonitrile (ACN): Preferred over Methanol. ACN provides lower backpressure and sharper peaks for Omeprazole.

Visualizing the Logic

The following diagram illustrates the decision pathway for method development, highlighting the critical "Stability Trap" associated with acidic mobile phases.

MethodLogic Start Start: Omeprazole-d3 Method Dev Check_pKa Analyze pKa (Pyridine N ~4.0, Benzimidazole ~8.8) Start->Check_pKa Decision_pH Select Mobile Phase pH Check_pKa->Decision_pH Path_Acid Acidic (pH 2-3) (Formic Acid) Decision_pH->Path_Acid Maximize Sensitivity Path_Base Alkaline (pH 8.5) (Ammonium Bicarbonate) Decision_pH->Path_Base Maximize Stability Result_Acid High Ionization (ESI+) BUT Rapid Degradation & Peak Tailing Path_Acid->Result_Acid Result_Base Stable Analyte Sharp Peaks Sufficient Ionization Path_Base->Result_Base Final OPTIMIZED METHOD: 10mM Amm. Bicarb (pH 8.5) / ACN Result_Acid->Final Not Recommended Result_Base->Final Selected

Caption: Decision logic prioritizing analyte stability over raw ionization intensity.

Detailed Protocol: High-pH LC-MS/MS Method

Reagents & Materials
  • Analyte: Omeprazole Reference Standard.

  • Internal Standard: Omeprazole-d3 Sodium Salt (ensure isotopic purity >99%).

  • Column: High-pH stable C18 (e.g., Waters XBridge BEH C18 or Agilent Poroshell HPH), 2.1 x 50 mm, 2.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH adjusted to 8.5 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

Stock Solution Preparation (Critical Step)

The sodium salt form requires specific handling to prevent precipitation.

  • Weighing: Weigh ~1.0 mg of Omeprazole-d3 Sodium.

    • Calculation:

      
      
      
  • Dissolution: Dissolve in 100% Methanol .

    • Note: Do not use 100% ACN for the initial dissolution of the sodium salt, as solubility is poor. Do not use acidic diluents.

  • Working Solution: Dilute the stock into 10 mM Ammonium Bicarbonate : ACN (50:50) .

    • Reasoning: This matches the initial gradient conditions, preventing "solvent shock" and peak distortion upon injection.

LC Gradient Parameters
Time (min)Flow Rate (mL/min)% Mobile Phase B (ACN)Event
0.000.4010Initial Hold
0.500.4010Divert to Waste (Salt removal)
3.000.4090Elution of Omeprazole-d3
3.500.4090Column Wash
3.600.4010Re-equilibration
5.000.4010End of Run
Mass Spectrometry (ESI+)

Despite the high pH mobile phase, positive mode is still preferred due to the basic nitrogen centers.

  • Source: ESI Positive (ESI+)

  • Capillary Voltage: 3.0 kV (Lower voltage helps reduce background noise in alkaline buffers).

  • Desolvation Temp: 450°C.

  • MRM Transitions:

    • Omeprazole: 346.1

      
       198.1 (Quantifier)
      
    • Omeprazole-d3: 349.1

      
       198.1 (Quantifier)
      
    • Note: The fragment 198.1 represents the pyridine moiety, which retains the deuterium label in some d3 variants (check your specific label position; if d3 is on the methoxy group of the benzimidazole, the fragment mass might differ).

Experimental Workflow Diagram

Workflow Stock Omeprazole-d3 Sodium Salt Solvent Dissolve in 100% Methanol Stock->Solvent Solubility Dilution Dilute in 50:50 Buffer/ACN Solvent->Dilution Match Mobile Phase Injector Inject (5 µL) Dilution->Injector Column High pH Column (pH 8.5) Injector->Column Separation MS MS/MS Detection (MRM 349->198) Column->MS Quantification

Caption: Sample preparation and injection workflow ensuring solubility and stability.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Secondary silanol interactionsEnsure pH is > 8.0 to suppress protonation of basic nitrogens. Use a "hybrid" particle column (e.g., BEH, HPH).
Retention Time Drift pH instability in Mobile Phase AAmmonium Bicarbonate is volatile. Prepare fresh Mobile Phase A daily. Cap bottles tightly.
Split Peaks Solvent mismatchThe injection solvent is too strong (e.g., 100% MeOH). Dilute samples with water or buffer to match initial gradient conditions.
Low Sensitivity Ion suppression from bufferEnsure Ammonium Bicarbonate concentration does not exceed 10 mM. Check desolvation temperature.
IS/Analyte Separation Deuterium Isotope EffectThis is normal.[2] If separation is > 0.1 min, ensure matrix factors are evaluated at both retention times during validation.

References

  • Stability of Omeprazole in Aqueous Solutions: Mathew, M., et al. "Stability of Omeprazole in Aqueous Solutions as a Function of pH and Temperature." Drug Development and Industrial Pharmacy, vol. 21, no. 8, 1995.[3]

  • LC-MS/MS Method using Ammonium Bicarbonate: Vittal, S., et al. "Highly sensitive method for the determination of omeprazole in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry."[4] Biomedical Chromatography, vol. 23, no. 4, 2009.

  • Deuterium Isotope Effects in Chromatography: Turowski, M., et al. "Deuterium isotope effects on the retention of isotopomers in reversed-phase liquid chromatography." Journal of Chromatography A, vol. 1016, no. 2, 2003.

  • Omeprazole Sodium Salt Properties: Cayman Chemical Product Information. "(R)-Omeprazole (sodium salt)."[5][]

Sources

High-Precision Quantitation of Omeprazole: Optimizing Omeprazole-d3 Sodium Internal Standard Parameters

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic selection of concentration ranges for Omeprazole-d3 sodium , a deuterated internal standard (IS), to achieve rigorous quantitation of Omeprazole in biological matrices via LC-MS/MS. Unlike standard protocols that often overlook the physicochemical nuances of the IS, this guide addresses the critical impact of the sodium salt form on solubility and stability under alkaline extraction conditions. We define the optimal fixed IS concentration relative to the analyte’s dynamic range (typically 1.0 – 2000 ng/mL) and provide a self-validating protocol to minimize isotopic cross-talk and matrix suppression.

Introduction: The Physicochemical Rationale

In quantitative bioanalysis, the internal standard is the anchor of accuracy. For Omeprazole, a proton pump inhibitor (PPI) known for its acid lability, the choice of Omeprazole-d3 sodium over the neutral form is not merely a matter of availability but of chemical stability.

Why Omeprazole-d3 Sodium?
  • Acid Instability: Omeprazole degrades rapidly in acidic environments (pH < 6.0). The sodium salt form inherently buffers the micro-environment of the stock solution, enhancing stability during storage and handling.

  • Solubility: The sodium salt exhibits superior solubility in aqueous-organic mixtures used for working solutions, reducing the risk of precipitation upon spiking into plasma.

  • Mass Shift: The deuterium substitution (-d3) provides a +3 Da mass shift (m/z 346.1

    
     349.1), sufficient to avoid isotopic overlap with the parent analyte while retaining identical chromatographic retention and ionization efficiency.
    

Strategic Parameter Selection

The Analyte Calibration Range (Dynamic Variable)

The calibration range for Omeprazole is dictated by the expected pharmacokinetic (PK) profile. Based on typical Cmax values in human plasma (approx. 200–800 ng/mL after a 20 mg dose), the recommended calibration range is:

  • Lower Limit of Quantitation (LLOQ): 1.0 ng/mL[1]

  • Upper Limit of Quantitation (ULOQ): 2000 ng/mL[1]

  • Linearity:

    
     using 
    
    
    
    weighting.
The Internal Standard Concentration (Fixed Variable)

The "concentration range" for an IS refers to the single, fixed concentration used across all samples. It must be carefully tuned to balance signal-to-noise (S/N) against detector saturation and cross-talk.

Recommended IS Concentration: 100 ng/mL – 200 ng/mL

Rationale:

  • Signal Intensity: At 100 ng/mL, Omeprazole-d3 generates a response approx. 100x the LLOQ noise floor, ensuring precise normalization even at the lowest analyte levels.

  • Suppression Avoidance: This concentration is low enough to prevent competition for ionization charges with the analyte at the ULOQ (2000 ng/mL).

  • Cross-Talk Mitigation: High concentrations of IS can contain trace amounts of unlabeled (d0) impurities. At 100 ng/mL, the contribution of d0 impurity (typically <0.5%) is negligible (<0.5 ng/mL), remaining below the LLOQ.

Experimental Protocol

Solution Preparation (Critical pH Control)

Note: All stock solutions must be prepared in alkaline conditions to prevent degradation.

  • Stock Solution A (Analyte): Dissolve Omeprazole in Methanol:0.1M Ammonium Bicarbonate (90:10 v/v) to 1.0 mg/mL.

  • Stock Solution B (IS): Dissolve Omeprazole-d3 sodium in Methanol:0.1M Ammonium Bicarbonate (90:10 v/v) to 1.0 mg/mL.

  • IS Working Solution (IS-WS): Dilute Stock B with 50% Methanol (aq) to a final concentration of 150 ng/mL . This is the spiking solution.

Sample Extraction (Liquid-Liquid Extraction)

This method utilizes LLE with MTBE (Methyl tert-butyl ether) for high recovery and cleanliness.

  • Aliquot 50 µL of plasma into a clean tube.

  • Add 10 µL of IS-WS (150 ng/mL) to all samples (except Double Blanks).

  • Add 50 µL of 0.1M Ammonium Bicarbonate (pH 8.5) . Crucial step to stabilize Omeprazole.

  • Add 400 µL of MTBE . Vortex for 5 mins at high speed.

  • Centrifuge at 4,000 rpm for 10 mins.

  • Transfer 300 µL of the supernatant (organic layer) to a fresh plate.

  • Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitute in 100 µL of Mobile Phase (50:50 10mM Ammonium Bicarbonate : Acetonitrile).

LC-MS/MS Conditions
  • Column: C18, 2.1 x 50 mm, 2.6 µm (e.g., Kinetex XB-C18 or equivalent).[2]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 8.0).

  • Mobile Phase B: Acetonitrile.[3]

  • Flow Rate: 0.4 mL/min.

  • Transitions (ESI+):

    • Omeprazole:

      
      [2][4]
      
    • Omeprazole-d3:

      
       (Note: Common fragment ion due to loss of the sulfinyl group; the label is typically on the methoxy or pyridine ring depending on synthesis, ensure d3 label is retained in the fragment if possible, or use parent filtering if selectivity allows. Correction: Common commercial Omeprazole-d3 is labeled on the methoxy group of the benzimidazole. The 198 fragment retains the benzimidazole moiety. If the label is on the pyridine, the fragment would be 
      
      
      
      (unlabeled part). Check specific CoA. If d3 is on the benzimidazole methoxy, transition is
      
      
      . If d3 is on the pyridine methoxy/methyls, transition
      
      
      is valid but risky for interference. Standard Safe Transition:
      
      
      is often cited, but
      
      
      (loss of sulfinyl) is softer. For this protocol, we assume d3 is on the pyridine moiety, yielding the 198 fragment. )

Visualizing the Optimization Workflow

The following diagram illustrates the logic flow for selecting and validating the IS concentration.

IS_Optimization Start Start: Define Analyte Range (e.g., 1 - 2000 ng/mL) SelectIS Select IS Candidate (Omeprazole-d3 Sodium) Start->SelectIS EstISConc Estimate IS Concentration (Target: 100-200 ng/mL) SelectIS->EstISConc Check1 Check 1: Signal Intensity Is IS peak > 100x Noise? EstISConc->Check1 Check2 Check 2: Cross-Talk Does IS contribute to Analyte @ LLOQ? Check1->Check2 Yes AdjustUp Increase IS Conc. Check1->AdjustUp No (Too weak) Check3 Check 3: Suppression Does ULOQ suppress IS signal? Check2->Check3 No Interference AdjustDown Decrease IS Conc. Check2->AdjustDown Yes (Interference) Check3->AdjustDown Yes (Suppression) Finalize Finalize Protocol (Fixed IS: 150 ng/mL) Check3->Finalize No Suppression AdjustDown->Check1 AdjustUp->Check1

Caption: Decision tree for optimizing Internal Standard concentration to ensure linearity and minimize isotopic interference.

Summary Data Tables

Table 1: Recommended Concentration Parameters
ParameterConcentration / ValueNotes
Analyte (Omeprazole) Range 1.0 – 2000 ng/mLCovers typical therapeutic Cmax.
IS (Omeprazole-d3) Spiking Conc. 150 ng/mLFixed concentration in working solution.
IS Final Conc. (in extract) ~150 ng/mLAssuming 100% recovery and no dilution.
LLOQ S/N Ratio > 10:1Required for sensitivity.
IS Purity Requirement > 99.0% isotopic purityCritical to prevent "d0" contribution to analyte signal.
Table 2: Troubleshooting Matrix Effects
ObservationRoot CauseCorrective Action
IS Signal Drop > 50% Ion Suppression from phospholipidsSwitch from Protein Precip to LLE (MTBE).
Analyte Peak in Blank IS Cross-talk (Impurity)Reduce IS concentration to 50 ng/mL or purchase higher purity IS.
Tailing Peaks Acidic degradation on columnEnsure Mobile Phase A pH is

8.0 (Ammonium Bicarbonate).

References

  • Vertex AI Search. (2026). Omeprazole LC-MS/MS calibration curve range plasma. Retrieved from

  • Shimadzu Application Note. (2016). Fast LC/MS/MS Method for Quantitative Determination of Omeprazole in Human Plasma. Retrieved from

  • National Institutes of Health (NIH). (2011). An improved LC-MS/MS method for quantitative determination of ilaprazole and its metabolites in human plasma. Retrieved from

  • ScienceOpen. (2021). Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma. Retrieved from

  • Research Journal of Pharm. Dosage Forms. (2020). Advancements in Solubility Enhancement of Omeprazole. Retrieved from

Sources

Application Note: High-Throughput Quantification of Omeprazole and its Major Metabolites in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for a Robust Bioanalytical Method

Omeprazole, a cornerstone of proton pump inhibitor (PPI) therapy, is extensively prescribed for the management of acid-related gastrointestinal disorders.[1][2] Its clinical efficacy and pharmacokinetic profile are governed by its metabolic fate, primarily in the liver, where it is converted to its main metabolites: 5-hydroxyomeprazole and omeprazole sulfone.[2][3][4] The enzymatic activity of cytochrome P450 isoforms, particularly CYP2C19 and CYP3A4, dictates the rate of these biotransformations, leading to significant inter-individual variability in drug exposure and response.[2][3][5]

To accurately characterize the pharmacokinetics of omeprazole and to conduct bioequivalence studies, a highly selective, sensitive, and robust analytical method for the simultaneous determination of the parent drug and its metabolites in biological matrices is imperative.[6][7] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalysis due to its superior sensitivity and specificity.[6][8]

This application note details a validated LC-MS/MS method for the simultaneous quantification of omeprazole, 5-hydroxyomeprazole, and omeprazole sulfone in human plasma. The cornerstone of this method is the use of a stable isotope-labeled internal standard (IS), d3-Omeprazole (omeprazole-d3). The near-identical physicochemical properties of the deuterated internal standard to the analyte ensure that it effectively tracks the analyte through sample preparation and ionization, correcting for matrix effects and variability, thereby yielding highly accurate and precise data.[6][9] This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable and high-throughput bioanalytical solution.

Metabolic Pathway of Omeprazole

Omeprazole is a prodrug that is activated in the acidic environment of the stomach's parietal cells, where it irreversibly inhibits the H+/K+ ATPase enzyme, or proton pump.[1] The systemic clearance of omeprazole is primarily through hepatic metabolism. The two principal metabolic pathways are:

  • Hydroxylation: Catalyzed predominantly by CYP2C19, this pathway leads to the formation of 5-hydroxyomeprazole.[2][3][10]

  • Sulfoxidation: Mediated by CYP3A4, this results in the production of omeprazole sulfone.[2][3][10]

Neither of these major metabolites contributes to the antisecretory activity of the parent drug.[4]

Omeprazole_Metabolism Omeprazole Omeprazole Hydroxyomeprazole 5-Hydroxyomeprazole Omeprazole->Hydroxyomeprazole CYP2C19 (Hydroxylation) OmeprazoleSulfone Omeprazole Sulfone Omeprazole->OmeprazoleSulfone CYP3A4 (Sulfoxidation)

Caption: Metabolic conversion of Omeprazole.

Materials and Methods

Reagents and Chemicals
  • Omeprazole (Reference Standard)

  • 5-Hydroxyomeprazole (Reference Standard)

  • Omeprazole Sulfone (Reference Standard)

  • d3-Omeprazole (Internal Standard)

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile

  • Formic Acid (LC-MS grade)

  • Ammonium Acetate (LC-MS grade)

  • Human Plasma (K2-EDTA)

  • Deionized Water

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Experimental Protocols

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards of omeprazole, 5-hydroxyomeprazole, omeprazole sulfone, and d3-omeprazole in methanol to obtain individual stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the omeprazole, 5-hydroxyomeprazole, and omeprazole sulfone stock solutions in 50:50 (v/v) methanol:water to create a series of working standard solutions for calibration curve and quality control (QC) samples.

  • Internal Standard (IS) Working Solution: Dilute the d3-omeprazole stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting omeprazole and its metabolites from plasma.[11]

  • Pipette 100 µL of human plasma (blank, standard, or QC sample) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the d3-Omeprazole internal standard working solution (100 ng/mL) to all samples except the blank matrix.

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex to ensure complete dissolution and inject into the LC-MS/MS system.

Sample_Preparation_Workflow cluster_plasma Plasma Sample cluster_is Internal Standard cluster_precipitation Protein Precipitation cluster_extraction Extraction cluster_analysis Analysis Plasma 100 µL Plasma IS 20 µL d3-Omeprazole Acetonitrile 300 µL Acetonitrile Vortex1 Vortex Acetonitrile->Vortex1 Centrifuge Centrifuge Vortex1->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Workflow for plasma sample preparation.

LC-MS/MS Conditions

Liquid Chromatography Parameters

ParameterCondition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 0-0.5 min, 5% B; 0.5-2.5 min, 5-95% B; 2.5-3.0 min, 95% B; 3.0-3.1 min, 95-5% B; 3.1-4.0 min, 5% B

Mass Spectrometry Parameters

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 120°C
Desolvation Temperature 400°C
Capillary Voltage 3.0 kV

MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Omeprazole346.1198.125
5-Hydroxyomeprazole362.1214.128
Omeprazole Sulfone362.1198.130
d3-Omeprazole (IS)349.1201.125

Method Validation

The bioanalytical method was validated according to the FDA and ICH M10 guidelines for selectivity, sensitivity, accuracy, precision, recovery, matrix effect, and stability.[6]

Validation Summary

ParameterAcceptance CriteriaResult
Linearity r² ≥ 0.99Achieved over the range of 1-1000 ng/mL
Lower Limit of Quantification (LLOQ) S/N ≥ 10, Accuracy within ±20%, Precision ≤ 20%1 ng/mL for all analytes
Intra-day Precision (RSD%) ≤ 15% (≤ 20% for LLOQ)< 10%
Inter-day Precision (RSD%) ≤ 15% (≤ 20% for LLOQ)< 12%
Accuracy (% Bias) Within ±15% (±20% for LLOQ)Within ±10%
Recovery Consistent and reproducible> 85% for all analytes
Matrix Effect IS-normalized matrix factor CV ≤ 15%Minimal matrix effect observed
Stability (Freeze-thaw, short-term, long-term) Within ±15% of nominal concentrationStable under tested conditions

Data Analysis

Quantification is performed by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their nominal concentrations using a weighted (1/x²) linear regression. The concentrations of the analytes in the QC and unknown samples are then determined from this calibration curve.

Conclusion

The described LC-MS/MS method for the simultaneous determination of omeprazole, 5-hydroxyomeprazole, and omeprazole sulfone in human plasma using a deuterated internal standard is rapid, sensitive, selective, accurate, and precise. The streamlined protein precipitation protocol allows for high-throughput sample processing, making this method ideally suited for pharmacokinetic and bioequivalence studies in a drug development setting. The use of a stable isotope-labeled internal standard is critical for mitigating the variability inherent in bioanalytical workflows, ensuring the generation of reliable and reproducible data.

References

  • Omeprazole and Esomeprazole Pathway, Pharmacokinetics - ClinPGx. [Link]

  • Validation of an automated liquid chromatographic method for omeprazole in human plasma using on-line solid-phase extraction - PubMed. [Link]

  • Omeprazole Metabolism Pathway (old) - SMPDB. [Link]

  • Omeprazole: pharmacokinetics and metabolism in man - PubMed. [Link]

  • A RAPID HPLC-DAD METHOD FOR SEPARATION AND DETERMINATION OF OMEPRAZOLE EXTRACTED FROM HUMAN PLASMA. [Link]

  • What is the mechanism of Omeprazole? - Patsnap Synapse. [Link]

  • Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method - PMC. [Link]

  • Determination of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry - PubMed. [Link]

  • Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method - MDPI. [Link]

  • Improved HPLC Method for Determination of Four PPIs, Omeprazole, Pantoprazole, Lansoprazole and Rabeprazole in Human Plasma - Publishing at the Library. [Link]

  • Identification of Omeprazole Metabolites in Human Urines and Investigation of Its Pharmacokinetic Variability. [Link]

  • BIO-ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR OMEPRAZOLE USING LC-MS/MS | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • (PDF) Simple and Fast Liquid Chromatography-Mass Spectrometry (LC-MS) Method for the Determination of Omeprazole, 5-hydroxyomeprazole, and Omeprazole Sulphone in Human Plasma - ResearchGate. [Link]

  • Sensitive quantification of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry - PubMed. [Link]

  • A Simple RP-HPLC Method for the Determination of Omeprazole in Human Serum and Urine - SciSpace. [Link]

  • Fast LC/MS/MS Method for Quantitative Determination of Omeprazole in Human Plasma - Shimadzu. [Link]

  • Determination of omeprazole and metabolites in plasma and urine. [Link]

  • Simultaneous Determination of Omeprazole and Their Main Metabolites in Human Urine Samples by Capillary Electrophoresis Using Electrospray Ionization-Mass Spectrometry Detection - PubMed. [Link]

  • Determination of omeprazole in human plasma by liquid chromatography-electrospray quadrupole linear ion trap mass spectrometry - PubMed. [Link]

  • Simultaneous determination of omeprazole and its metabolites in plasma and urine by reversed-phase high-performance liquid chromatography with an alkaline-resistant polymer-coated C18 column - PubMed. [Link]

  • Determination of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry | Request PDF - ResearchGate. [Link]

  • Quality by Design Method Development For the Analysis of Omeprazole - Diva-portal.org. [Link]

  • Contains Nonbinding Recommendations Draft Guidance on Omeprazole Active ingredient - accessdata.fda.gov. [Link]

  • Bioanalytical method validation of Esomeprazole by high performance liquid chromatography with PDA detection in: Acta Chromatographica Volume 33 Issue 2 (2020) - AKJournals. [Link]

  • Development of Solid-Phase Extraction and HPLC Method for Simultaneous Estimation of Ilaprazole and Glimepiride in Rat Plasma: Application to Pharmacokinetic Studies | Journal of Chromatographic Science | Oxford Academic. [Link]

  • Development and Validation of LC Method for the Assay of Omeprazole Enantiomers in Pharmaceutical Formulations - Scholars Research Library. [Link]

  • (A) Absorbance spectra of omeprazole and internal standard obtained by... - ResearchGate. [Link]

  • Research Article Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextr - ScienceOpen. [Link]

  • Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example - MDPI. [Link]

Sources

Troubleshooting & Optimization

preventing degradation of Omeprazole-d3 sodium in acidic solution

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Category: Stable Isotope Handling / Acid-Lability Assigned Specialist: Senior Application Scientist, Isotope Division Status: Open Guide

The Core Conflict: The "Acid Trap"

Welcome to the technical support center. If you are reading this, you are likely facing a fundamental chemical contradiction: Omeprazole-d3 sodium is designed to degrade in acid.

As a proton pump inhibitor (PPI), Omeprazole acts as a prodrug. It requires an acidic environment to undergo a structural rearrangement into its active sulfenamide form. However, for an analytical chemist using Omeprazole-d3 as an Internal Standard (IS), this rearrangement is catastrophic. It changes the mass, retention time, and fragmentation pattern of your molecule, effectively destroying your reference standard before it reaches the detector.

This guide provides the protocols required to "outrun" this kinetics or chemically arrest the degradation mechanism.

Module 1: The Mechanism of Failure

To prevent degradation, you must understand the enemy. In acidic media (pH < 4), the pyridine nitrogen of Omeprazole becomes protonated. This triggers a nucleophilic attack by the benzimidazole nitrogen, closing a ring to form a spiro-intermediate, which rapidly collapses into a sulfenic acid and finally the cyclic sulfenamide (active form) or other degradation products (sulfides).

Visualizing the Threat The following diagram illustrates the unidirectional cascade you are fighting against.

OmeprazoleDegradation Omeprazole Omeprazole-d3 (Prodrug Form) Spiro Spiro-Intermediate (Transient) Omeprazole->Spiro Protonation (Fast) Acid H+ (Acidic pH < 4) Acid->Spiro Sulfenic Sulfenic Acid (Reactive) Spiro->Sulfenic Ring Opening Sulfenamide Cyclic Sulfenamide (Active/Degraded) Sulfenic->Sulfenamide Dehydration BrownPolymer Polymeric Aggregates (Brown/Purple Color) Sulfenamide->BrownPolymer Polymerization (Visual Indicator)

Figure 1: The acid-catalyzed activation pathway of Omeprazole. Note that "Activation" in a therapeutic context equals "Degradation" in an analytical context.

Module 2: Stability Data & Kinetics

Users often underestimate how fast this reaction occurs. The table below summarizes the half-life (


) of Omeprazole at various pH levels at 25°C.
pH EnvironmentEstimated Half-Life (

)
Stability Status
pH < 4.0 < 10 minutes CRITICAL FAILURE
pH 6.5~ 18 hoursUnstable (Day-use only)
pH 7.0 - 8.0~ 3 daysModerate
pH 9.0~ 15 daysStable
pH 11.0 > 300 days OPTIMAL STORAGE

Senior Scientist Note: Omeprazole-d3 sodium is a salt.[1] The sodium counter-ion provides an initial alkaline microenvironment. However, once dissolved in a bulk acidic solvent, this protection is overwhelmed instantly.

Module 3: Troubleshooting & FAQs
Ticket #402: "My solution turned brown/purple."

Diagnosis: Polymerization of degradation products. Explanation: When Omeprazole degrades into sulfenamide, these reactive species can polymerize or react with excipients/solvents, leading to discoloration (yellow


 brown 

purple). The Fix:
  • Immediate: Discard the solution. The integrity of the isotope label is compromised.

  • Prevention: Never store the stock solution in water or methanol without a pH adjuster. Use Protocol A (below).

Ticket #515: "I lost my LC-MS signal, but the peak area for the analyte is fine."

Diagnosis: Selective degradation of the Internal Standard. Explanation: You likely added the Omeprazole-d3 IS directly to an acidic protein precipitation agent (like TCA or Perchloric Acid) before adding it to the sample. The IS degraded before it ever touched the biological matrix. The Fix:

  • Add the IS to the biological sample first (neutral pH).

  • Add the precipitating acid second, and vortex immediately.

  • Neutralize the supernatant immediately after centrifugation.

Ticket #660: "Can I use an acidic mobile phase for HPLC?"

Diagnosis: On-column degradation. Explanation: Yes, you can use acidic mobile phases (e.g., 0.1% Formic Acid), provided the residence time on the column is short. The Fix:

  • Keep the autosampler temperature at 4°C .

  • Ensure the sample solvent (in the vial) is pH > 8 .

  • The degradation during the 5–10 minute run time in the acidic mobile phase is usually negligible due to the fast flow rate and separation kinetics, but verify this by injecting the same vial over 12 hours. If the area decreases, your autosampler stability is the issue, not the column.

Module 4: Validated Stabilization Protocols
Protocol A: Preparation of Long-Term Stock Solution (pH 11)

Use this for storing the primary stock of Omeprazole-d3.

  • Solvent Prep: Prepare a solution of 0.1 M NaOH or a 50:50 mixture of Methanol:0.1 M Borate Buffer (pH 11) .

  • Dissolution: Dissolve the Omeprazole-d3 sodium powder directly into this alkaline solvent.

  • Concentration: Aim for 1 mg/mL.

  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C .

    • Validation: Stable for >6 months.[2]

Protocol B: The "Just-in-Time" Acidic Experiment

Use this if your experimental design absolutely requires an acidic environment (e.g., simulated gastric fluid testing).

Workflow Visualization:

ExperimentalWorkflow Start Start: Omeprazole-d3 (Alkaline Stock) Step1 1. Chill Acidic Media to 4°C (Slows Kinetics) Start->Step1 Step2 2. Spike IS into Media (t = 0) Step1->Step2 Step3 3. Perform Experiment (Max Window: 10 mins) Step2->Step3 Rapid Mixing Step4 4. Quench Immediately (Add 1M NaOH or TEA) Step3->Step4 Stop Reaction

Figure 2: Kinetic suppression workflow for handling Omeprazole in acidic media.

Step-by-Step:

  • Temperature Control: Pre-chill all acidic solvents to 4°C . The degradation rate follows Arrhenius kinetics; lowering the temperature significantly slows the protonation step.

  • Spike: Add Omeprazole-d3 stock to the acid. Start a timer immediately.

  • Quench: At the end of the incubation (must be < 10 mins for pH 2), immediately add an excess of 1 M NaOH or Triethylamine (TEA) to raise the pH > 9.

  • Analyze: Process the quenched sample.

Protocol C: Alternative Solvents (Non-Aqueous)

If aqueous acid is not strictly required, use organic solvents. Omeprazole is significantly more stable in alcohols than in water because the H+ activity is different.

  • Recommended: Ethanol or Methanol (anhydrous).

  • Avoid: Unbuffered water or acidic organic mixtures (e.g., Methanol + Acetic Acid) for storage.

References
  • Mathew, M. et al. (2005). "Stability of Omeprazole Solutions at Various pH Values as Determined by High-Performance Liquid Chromatography." Drug Development and Industrial Pharmacy. Link

  • Pilbrant, A. & Cederberg, C. (1985).[3] "Development of an enteric-coated formulation of omeprazole." Scandinavian Journal of Gastroenterology. Link

  • MedChemExpress. (2024). "Omeprazole-d3 sodium Product Information & Stability Data." MCE Technical Data Sheet. Link

  • Thakkar, H. et al. (2008). "Stabilization of Omeprazole in Acidic Medium using Cyclodextrins." Journal of Inclusion Phenomena and Macrocyclic Chemistry. Link

  • Watson, K. (2020). "PCCA Blog: 4 Reasons Why Your Omeprazole Suspension May Turn Purple." PCCA Clinical Services.[2] Link

Sources

Technical Support Center: Troubleshooting Peak Tailing of Omeprazole-d3 Sodium in LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: OME-D3-LCMS-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Diagnostic and resolution protocols for peak tailing of Omeprazole-d3 (and analogs).

Executive Summary

Peak tailing in Omeprazole-d3 analysis is rarely a simple hardware issue; it is almost always a chemical incompatibility driven by two competing factors: silanol interactions and acid instability .

Omeprazole is a weak base (pKa ~4.0 and ~8.7) and is acid-labile. Standard generic LC-MS methods (e.g., 0.1% Formic Acid) often fail because they protonate the molecule (causing secondary interactions with the column) while simultaneously degrading it (causing on-column peak broadening).

This guide provides a self-validating troubleshooting workflow to distinguish between System Latency , Column Chemistry , and Analyte Degradation .

Part 1: The Diagnostic Workflow

Before altering your chemistry, you must rule out physical system faults.[1] Use this logic tree to isolate the root cause.

Visual Troubleshooting Logic (DOT Diagram)

TroubleshootingLogic Start START: Peak Tailing Observed SystemCheck STEP 1: System Physical Check (Dead Volume / Connections) Start->SystemCheck Decision_Sys Is tailing seen on ALL peaks (inc. neutrals)? SystemCheck->Decision_Sys SampleCheck STEP 2: Sample Solvent Check (Strong Solvent Effect) Decision_Solvent Is peak fronting or splitting also visible? SampleCheck->Decision_Solvent ChemCheck STEP 3: Chemistry & Column (The Omeprazole Specifics) Action_pH Action: Switch to High pH (Ammonium Bicarbonate) ChemCheck->Action_pH Primary Fix Action_Fittings Action: Re-seat PEEK fittings Check emitter/needle Action_Diluent Action: Match Diluent to Mobile Phase A Decision_Sys->SampleCheck NO (Chemistry Issue) Decision_Sys->Action_Fittings YES (Hardware Issue) Decision_Solvent->ChemCheck NO (Interaction/Stability) Decision_Solvent->Action_Diluent YES (Solvent Mismatch)

Figure 1: Decision matrix for isolating the source of peak tailing. Blue nodes indicate start, yellow diamonds indicate decision points, and dashed boxes indicate corrective actions.

Part 2: Technical Deep Dives (Q&A Format)

Category 1: Mobile Phase Chemistry (The pH Conundrum)

Q: I am using 0.1% Formic Acid (pH ~2.7). Why is my Omeprazole-d3 tailing?

A: You are likely fighting two separate mechanisms that manifest as tailing:

  • Secondary Silanol Interactions: At pH 2.7, the benzimidazole nitrogen of Omeprazole (pKa ~8.7) and the pyridine nitrogen (pKa ~4.0) are protonated.[2] These positively charged species interact strongly with residual negatively charged silanols on the silica surface, dragging the peak tail [1].

  • On-Column Degradation: Omeprazole is notoriously unstable in acidic conditions (acid-labile). During the run, a fraction of the analyte degrades into sulphides or sulphones. If this happens during elution, the degradation products elute slightly earlier or later than the parent peak, bridging the gap and creating a "smear" that looks like a tail [2].

The Fix: Switch to a High pH method if your column allows it (e.g., Waters BEH, Phenomenex Kinetex EVO).

  • Buffer: 5mM - 10mM Ammonium Bicarbonate.[3]

  • pH: Adjusted to 8.0 - 8.5 with Ammonium Hydroxide.

  • Mechanism: At pH 8.5, Omeprazole is largely neutral. This eliminates the cation-exchange interaction with silanols and significantly improves chemical stability [3].

Data Comparison: Low pH vs. High pH

ParameterAcidic Method (0.1% FA)Basic Method (10mM NH4HCO3)
pH ~2.78.0 - 8.5
Omeprazole Charge Positive (+1 to +2)Neutral / Weakly Negative
Silanol Interaction High (Strong Tailing)Negligible (Sharp Peak)
Stability Poor (Degradation likely)Excellent
MS Sensitivity High (ESI+)Good (ESI+ still works for PPIs)
Category 2: Sample Preparation & Injection[4]

Q: My system is fine, but the peak is splitting and tailing. I dissolved the standard in pure Methanol. Is that a problem?

A: Yes. This is the "Strong Solvent Effect." Omeprazole-d3 sodium is a salt. Users often dissolve it in 100% MeOH or ACN to ensure solubility. If you inject a 5 µL plug of 100% MeOH into a mobile phase that is 90% Water, the analyte molecules at the front of the plug travel faster than those at the back (because they are in the stronger solvent).

The Protocol:

  • Stock Solution: Dissolve Omeprazole-d3 Sodium in MeOH (1 mg/mL).

  • Working Standard: Dilute the stock at least 1:10 with Mobile Phase A (or a solvent matching the initial gradient conditions).

  • Result: This focuses the analyte at the head of the column, sharpening the peak.

Category 3: Column Selection

Q: Can I use a standard C18 column?

A: You can, but "Type A" silica or older C18 columns will be disastrous due to high silanol activity.

  • Recommended: Hybrid particles (e.g., Ethylene Bridged Hybrid - BEH) or "Base-Deactivated" columns.

  • Why: These columns withstand high pH (up to pH 12) which is necessary for the Ammonium Bicarbonate strategy.

Part 3: Validated Experimental Protocols

Protocol A: The "Gold Standard" High-pH Method

Use this if your column is pH stable (e.g., Waters XBridge, BEH, Phenomenex Gemini/Evo).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH adjusted to 8.0 with NH4OH).

  • Mobile Phase B: Acetonitrile (100%).

  • Gradient:

    • 0.0 min: 10% B

    • 0.5 min: 10% B

    • 3.0 min: 90% B

    • 4.0 min: 90% B

    • 4.1 min: 10% B

    • 6.0 min: Stop

  • Flow Rate: 0.4 - 0.6 mL/min (depending on column ID).

  • Column Temp: 30°C.

Protocol B: The "Acidic Stability" Workaround

Use this ONLY if you are forced to use low pH (e.g., due to other analytes in the mix).

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5). Note: Ammonium ions help mask silanols better than Formic Acid alone.

  • Autosampler Temp: MUST be set to 4°C . (Slows degradation).

  • Run Time: Keep it short (< 5 mins).

  • Column: Use a Charged Surface Hybrid (CSH) or similar column designed to repel basic analytes at low pH.

Part 4: Mechanism Visualization

Understanding the molecular behavior is key to fixing the issue permanently.

Diagram: Silanol Interaction vs. High pH Shielding

OmeprazoleMechanism cluster_Acid Scenario A: Acidic Mobile Phase (pH 3) cluster_Base Scenario B: Basic Mobile Phase (pH 8) Ome_Pos Omeprazole (+) (Protonated) Silanol_Neg Silanol (-) (Deprotonated Sites) Ome_Pos->Silanol_Neg Electrostatic Attraction (Drag) Degradation Degradation (Sulphides) Ome_Pos->Degradation Acid Instability Ome_Neu Omeprazole (0) (Neutral) Silanol_Masked Silanol (Suppressed) Ome_Neu->Silanol_Masked No Interaction (Smooth Elution)

Figure 2: Mechanistic comparison of Omeprazole behavior. Scenario A leads to tailing via drag and degradation. Scenario B allows the analyte to pass without secondary retention.

References

  • Waters Corporation. Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns. Application Note. Available at: [Link]

  • Shimadzu Corporation. Fast LC/MS/MS Method for Quantitative Determination of Omeprazole in Human Plasma. Application Note 01-00106-EN. Available at: [Link]

  • Sudha, T., et al. "An LC-MS/MS Method for the Determination of Omeprazole in Human Plasma."[3][4] Indonesian Journal of Pharmacy, vol. 27, no. 1, 2016. Available at: [Link]

  • Dolan, J.W. "LC Troubleshooting: All of My Peaks are Tailing! What Should I Do?" LCGC North America, 2018. Available at: [Link]

Sources

Technical Support Center: Omeprazole-d3 Sodium Handling & Storage

Author: BenchChem Technical Support Team. Date: February 2026

Product: Omeprazole-d3 Sodium (Internal Standard) Application: LC-MS/MS Quantification of Proton Pump Inhibitors Document ID: TS-OME-D3-001

Introduction: The Stability Paradox

As a Senior Application Scientist, I often see researchers treat deuterated internal standards (IS) as inert reference markers. This is a critical error with Omeprazole-d3 Sodium .

While the deuterium label (


) provides mass differentiation for mass spectrometry, it does not  confer chemical stability. Omeprazole-d3 sodium retains the exact same fragility as the parent drug: it is extremely photosensitive  and highly acid-labile .

This guide replaces generic handling advice with a mechanism-based protocol to prevent the two most common failure modes: photo-oxidation and acid-catalyzed rearrangement .

Module 1: Photostability & Degradation Mechanisms

The Issue: Why did my solution turn yellow?

If your clear stock solution turns pale yellow or brown, photo-oxidation has occurred. Omeprazole absorbs UV light, leading to the cleavage of the sulfoxide bond.

The Mechanism

Under UV exposure, Omeprazole-d3 undergoes homolytic cleavage or rearrangement. The primary degradation products are Omeprazole Sulfide and Omeprazole Sulfone . These compounds have different retention times and mass transitions than the parent, leading to immediate signal loss and quantification errors.

Visualization: Photodegradation Pathway

The following diagram illustrates the degradation flow that leads to analytical failure.

OmeprazoleDegradation Omeprazole Omeprazole-d3 (Active IS) UV_Light UV/Light Exposure (Excitation) Omeprazole->UV_Light Radical Radical Intermediate UV_Light->Radical Homolytic Cleavage Sulfide Degradant A: Omeprazole Sulfide-d3 Radical->Sulfide Reduction Sulfone Degradant B: Omeprazole Sulfone-d3 Radical->Sulfone Oxidation Result Mass Spec Error: Signal Loss & Ratio Distortion Sulfide->Result Sulfone->Result

Figure 1: Light-induced degradation pathway of Omeprazole-d3 leading to analytical failure.

Corrective Protocol: The "Dark Room" Standard
  • Amber Glassware: NEVER handle Omeprazole-d3 in clear glass. Use Class A Amber volumetric flasks.

  • Light Source: If possible, perform weighing and dissolution under monochromatic sodium light (yellow light) or low-intensity LED.

  • Foil Wrap: Wrap autosampler vials in aluminum foil if they are not amber-coated.

Module 2: Chemical Stability (The pH Trap)

The Issue: Signal loss despite protecting from light.

The most frequent user error is dissolving Omeprazole Sodium in a solvent that is not sufficiently alkaline.

The Mechanism: Acid-Catalyzed Rearrangement

Omeprazole is a prodrug designed to activate in the acidic stomach. In the lab, however, this activation is destructive. In acidic or even neutral media (pH < 7), it rapidly rearranges into a sulfenamide or pyridinium salt .

  • Half-life at pH 4: < 10 minutes.[1]

  • Half-life at pH 7: ~20 hours.

  • Half-life at pH 11: > 300 days.[1]

Solvent Compatibility Table
Solvent SystemStability RatingStatusExplanation
Pure Methanol ⚠️ ModerateRisky Methanol is slightly acidic/protic. Can cause slow degradation over days.
Water (Unbuffered) ❌ Critical FailAvoid pH of DI water is often ~5.5-6.0 due to dissolved CO2. Causes rapid degradation.[1][2][3][4]
0.1% Formic Acid ❌ Critical FailAvoid Will destroy the IS within minutes.
MeOH + 1% NH₄OH ✅ ExcellentRecommended High pH stabilizes the benzimidazole ring.
10mM NaOH (aq) ✅ ExcellentRecommended Ensures Omeprazole remains in stable anionic salt form.

Module 3: Master Reconstitution Protocol

Follow this protocol to create a self-validating stock solution.

Step 1: Preparation
  • Environment: Low light / Amber light.

  • Glassware: Amber borosilicate glass.

  • Solvent: Prepare Methanol containing 0.5% - 1.0% Ammonium Hydroxide (NH₄OH) .

Step 2: Dissolution (The "Alkaline First" Rule)

Do not add pure water or pure organic solvent directly to the solid.

  • Weigh the Omeprazole-d3 Sodium.

  • Add the alkaline Methanol solvent immediately.

  • Vortex gently. The basicity ensures the compound remains in its stable salt form.

Step 3: Storage
  • Temp: -20°C or -80°C.

  • Container: Amber screw-top vial with PTFE-lined cap.

  • Shelf Life: 6 months (if kept alkaline and frozen).

Module 4: Troubleshooting & FAQs

Q1: My calibration curve linearity is failing ( ). Is it the IS?

Answer: Likely. If Omeprazole-d3 degrades during the run (in the autosampler), the area ratio (Analyte/IS) will drift.

  • Check: Is your autosampler temperature set to 4°C? (Mandatory).

  • Check: What is the solvent in the autosampler vial? If you diluted the IS into an acidic mobile phase (e.g., 0.1% Formic Acid) for injection, it is degrading while waiting to be injected.

  • Fix: Dilute samples in a neutral or slightly basic buffer (e.g., Ammonium Bicarbonate) just before injection.

Q2: Can I use Omeprazole-d3 Sodium if I am analyzing the free base form of Omeprazole?

Answer: Yes. In solution, the sodium salt dissociates. You are measuring the Omeprazole-d3 anion/molecule. The counter-ion (Na+) is irrelevant to the MS detection but is crucial for the stability of the solid material.

Q3: Visualization of Troubleshooting Workflow

Troubleshooting Start Issue: Inconsistent IS Signal CheckColor Is solution yellow/brown? Start->CheckColor LightIssue Cause: Photodegradation Action: Remake in Amber Glass CheckColor->LightIssue Yes CheckSolvent Check Stock Solvent pH CheckColor->CheckSolvent No (Clear) Acidic pH < 7 CheckSolvent->Acidic Acidic/Neutral Basic pH > 9 CheckSolvent->Basic Alkaline AcidCause Cause: Acid Hydrolysis Action: Add NH4OH to solvent Acidic->AcidCause CheckAS Check Autosampler Conditions Basic->CheckAS TempIssue Temp > 10°C? CheckAS->TempIssue Cooling Action: Set Autosampler to 4°C TempIssue->Cooling Yes

Figure 2: Decision tree for diagnosing Internal Standard signal instability.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4594, Omeprazole. Retrieved from [Link]

  • S. Bozdağ, S. Çalış and M. Şumnu (1999). Formulation and stability evaluation of enteric-coated omeprazole formulations.[1] S.T.P. Pharma Sciences. Retrieved from [Link]

  • ResolveMass (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.[5] Retrieved from [Link]

  • Riedel, A., et al. (2025). Identification of intermediate compounds and photodegradation mechanisms of omeprazole. ResearchGate.[6] Retrieved from [Link]

Sources

Technical Support Center: Omeprazole-d3 Sodium Extraction & Recovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges of extracting and quantifying Omeprazole-d3 Sodium (and its analyte parent, Omeprazole). As a sodium salt of a chemically labile proton pump inhibitor (PPI), this molecule presents a dual challenge: it is hygroscopic and extremely acid-labile .

Most "low recovery" issues with this compound are not actually extraction failures but degradation events occurring during sample preparation.

Quick Status Check: Is your recovery problem actually a stability problem?

Before optimizing extraction, verify the integrity of your Internal Standard (IS) stock.

  • Symptom: The Omeprazole-d3 peak area decreases over time in the autosampler.

  • Diagnosis: Post-preparative instability. The final reconstitution solvent is likely too acidic.

  • Immediate Fix: Ensure your reconstitution solvent (mobile phase) pH is > 7.0 .

Module 1: Pre-Analytical Handling (The "Silent Killer")

Q: My stock solution of Omeprazole-d3 Sodium turns yellow/purple or loses signal within hours. Why?

A: You are likely dissolving the sodium salt in a neutral or slightly acidic solvent. Omeprazole is a sulfoxide . In acidic conditions (pH < 7.0), it undergoes an acid-catalyzed rearrangement to form a sulfenamide (which is purple/yellow). This reaction is rapid.[1][2] Even "neutral" water (often pH 5.5-6.0 due to dissolved CO2) is acidic enough to trigger degradation.

The Protocol for Stock Preparation:

  • Never use pure water or pure methanol for the primary stock.

  • Solvent: Use 0.1 M Sodium Bicarbonate (NaHCO3) or 0.01 M NaOH as the solvent for the primary stock.

  • Storage: Amber glass vials (light sensitive) at -20°C or -80°C.

Mechanism of Failure Diagram:

OmeprazoleDegradation cluster_safe Safe Zone (pH > 7.5) Omeprazole Omeprazole-d3 (Sulfoxide form) Protonation Protonation of Benzimidazole N Omeprazole->Protonation + H+ Acid Acidic Environment (pH < 7.0) Acid->Protonation Rearrangement Rearrangement to Cyclic Sulfenamide Protonation->Rearrangement Rapid Degradation Degradation Products (Purple/Yellow) Rearrangement->Degradation Irreversible

Figure 1: The acid-catalyzed degradation pathway of Omeprazole.[2] Stability is only maintained when the benzimidazole nitrogen remains unprotonated.

Module 2: Liquid-Liquid Extraction (LLE) Optimization

Q: I am using Ethyl Acetate for extraction, but recovery is inconsistent (40-60%). How do I improve this?

A: You must balance Solubility vs. Ionization . Omeprazole is an ampholyte with two pKa values:

  • pKa₁ ≈ 4.0 (Pyridinium nitrogen)

  • pKa₂ ≈ 8.8 (Benzimidazole nitrogen)[3]

To extract into an organic layer, the molecule must be neutral .

  • Below pH 4: It is positively charged (Protonated). Stays in water.[2][4][5][6]

  • Above pH 9: It is negatively charged (Deprotonated). Stays in water.[2][4][5][6]

  • pH 7.0 - 8.5: It is predominantly neutral. This is your extraction window.

The Optimized LLE Protocol:

StepActionScientific Rationale
1. Buffer Add 50 µL of 0.1M Sodium Bicarbonate (pH ~8.5) to 200 µL Plasma.Adjusts plasma pH to the "neutral window" where Omeprazole is uncharged and stable.
2. IS Spike Add Omeprazole-d3 (in basic solution).Ensures IS tracks the analyte.
3. Solvent Add 1.5 mL Dichloromethane (DCM) or MTBE .DCM often yields higher recovery than Ethyl Acetate for benzimidazoles.
4. Mix Vortex 5 min, Centrifuge 4000g.Complete phase transfer.
5. Evap Evaporate organic layer under Nitrogen at 35°C .Do not overheat. High heat accelerates degradation.
6. Reconstitute Mobile Phase (e.g., 10mM Ammonium Acetate pH 7.5 : ACN).Keep pH > 7.0 to prevent degradation in the autosampler.

Decision Matrix for Solvent Selection:

LLESolventChoice Start LLE Solvent Selection Cleanliness Is Sample Cleanliness Critical? Start->Cleanliness MTBE Use MTBE (Cleaner extracts, easier evap) Cleanliness->MTBE Yes (LC-MS/MS) DCM Use Dichloromethane (DCM) (Higher Recovery, more matrix) Cleanliness->DCM No (UV/High Conc) Mix Use DCM:Ethyl Acetate (1:1) Cleanliness->Mix Recovery still low

Figure 2: Solvent selection logic based on analytical requirements.

Module 3: Protein Precipitation (PPT) Troubleshooting

Q: Can I just use Acetonitrile to crash the plasma?

A: Yes, but you must buffer the "crash" solvent. Standard PPT with pure Acetonitrile or Methanol can result in a slightly acidic supernatant, leading to degradation during the centrifugation step.

The "Buffered Crash" Protocol:

  • Precipitant: Prepare Acetonitrile containing 1% Ammonium Hydroxide (NH₄OH) .

  • Ratio: 3:1 (Precipitant : Plasma).

  • Temperature: Perform the crash at 4°C (on ice).

    • Why? Chemical degradation rates double with every 10°C increase. Keeping it cold protects the labile Omeprazole-d3.

Module 4: Chromatography & Matrix Effects

Q: My absolute recovery is high (>85%), but my signal-to-noise is poor. Is this a recovery issue?

A: No, this is Ion Suppression (Matrix Effect), common with Omeprazole due to its high retention of phospholipids in simple extractions.

Diagnostic Check: Perform a Post-Column Infusion experiment.

  • Infuse Omeprazole-d3 constantly into the MS source.

  • Inject a blank plasma extract via the LC.

  • Look for "dips" in the baseline at the Omeprazole retention time.

Solution:

  • Switch to SPE: Use a mixed-mode anion exchange cartridge (MAX). Since Omeprazole is weak acid (pKa 8.8), it can bind to MAX cartridges at pH 10 (where it is stable and anionic), allowing you to wash away neutrals and phospholipids before eluting.

References

  • Mahidol University. (n.d.). Chemical stability and mechanism of degradation of omeprazole in solution.
  • Chulalongkorn University. (1998). Chemical Stability and Mechanism of Degradation of Omeprazole in Solution. The Thai Journal of Pharmaceutical Sciences.
  • The Pharma Innovation Journal. (2015). Effect of acidic pH and heat on the degradation of omeprazole and Esomeprazole.
  • University of Alberta. (2010). Improved HPLC Method for Determination of Four PPIs in Human Plasma.
  • ResearchGate. (2025). Acid–base chemistry of omeprazole in aqueous solutions.

Sources

Technical Support Center: Omeprazole-d3 Sodium Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive technical support guide designed for researchers utilizing Omeprazole-d3 Sodium as an internal standard in LC-MS/MS workflows.

Product: Omeprazole-d3 Sodium (Internal Standard) Application: LC-MS/MS Bioanalysis Document ID: TS-OMP-D3-001

Executive Summary & Critical Alert

The Core Issue: Omeprazole-d3 sodium is chemically unstable in acidic and neutral aqueous solutions. While the sodium salt form confers stability in the solid state, reconstitution in standard acidic LC-MS mobile phases (e.g., 0.1% Formic Acid) causes rapid degradation , leading to signal loss, poor reproducibility, and quantification errors.

Immediate Action Required:

  • pH Control: All sample solvents and reconstitution solutions must be buffered to pH ≥ 8.5 .

  • Temperature: Maintain autosampler temperature at 4°C .

  • Light: Use amber silanized glass vials to prevent photodegradation.

The Science of Instability: Mechanistic Insight

To troubleshoot effectively, one must understand the degradation mechanism. Omeprazole is a benzimidazole proton pump inhibitor (PPI).[1] Its instability is not a random event; it is a predictable chemical reaction driven by protonation.

Degradation Mechanism

In acidic environments (pH < 7), the benzimidazole nitrogen becomes protonated.[2] This triggers an intramolecular nucleophilic attack by the pyridine nitrogen, forming a spiro-intermediate. This unstable intermediate rapidly rearranges into sulfenic acid and sulfonamide degradants, which are not detected in the specific MRM channel for Omeprazole-d3, appearing as "signal loss."

Visualization: Acid-Catalyzed Degradation Pathway

The following diagram illustrates the structural rearrangement that occurs in the autosampler when pH is uncontrolled.

OmeprazoleDegradation Omeprazole Omeprazole-d3 (Intact Analyte) Protonation Protonation (pH < 7.0) Omeprazole->Protonation + H+ Spiro Spiro-Intermediate (Unstable) Protonation->Spiro Intramolecular Cyclization Sulfenic Sulfenic Acid (Reactive) Spiro->Sulfenic Ring Opening Degradants Sulfonamides & Sulfides (Undetected in MRM) Sulfenic->Degradants Rearrangement

Figure 1: The acid-catalyzed rearrangement pathway of Omeprazole.[2][3] Note that this reaction is rapid at pH < 4.

Troubleshooting Guide (Q&A)

This section addresses specific observations reported by users in the field.

Q1: "My IS signal drops by 50% over a 12-hour sequence. Is my column clogging?"

Diagnosis: Unlikely. This is classic autosampler instability. Root Cause: You likely reconstituted your samples in the mobile phase (often Water/Acetonitrile with Formic Acid). Solution: Change your reconstitution solvent. Do not use the mobile phase for sample dilution. Instead, use 10 mM Ammonium Bicarbonate (pH 8.5-9.0) . The high pH stabilizes the Omeprazole-d3 during the wait time in the autosampler. The millisecond exposure to acidic mobile phase on the column is too short to cause significant degradation during the run.

Q2: "I am using the Sodium salt form. Shouldn't that be stable?"

Diagnosis: Misconception of salt properties. Explanation: The "Sodium" indicates the solid is a salt, which improves shelf-life and solubility. However, once dissolved, the sodium ion dissociates. If the surrounding solvent has a high concentration of protons (low pH), the Omeprazole free base will form and degrade. The salt form does not buffer the solution against strong acids found in mobile phases.

Q3: "I see extra peaks in the chromatogram when I leave samples overnight."

Diagnosis: Degradation products. Explanation: The "extra peaks" are likely the sulfide or sulfone analogs formed via disproportionation or oxidation. Solution: In addition to pH control, ensure samples are protected from light (Amber vials) and kept at 4°C. Omeprazole is also photosensitive.

Q4: "Can I use Methanol as a solvent?"

Diagnosis: Solvent-specific instability.[4] Explanation: Pure methanol can promote degradation faster than acetonitrile in some conditions due to its protic nature. Solution: Use Acetonitrile/Water mixtures buffered to pH > 8.5. Avoid pure alcoholic solvents for long-term storage of working standards.

Optimized Experimental Protocol

To ensure data integrity, adopt this "High-pH Reconstitution" workflow.

Reagents Required[1][2][5][6][7][8][9][10]
  • Buffer: Ammonium Bicarbonate (NH4HCO3) or Sodium Phosphate Dibasic (Na2HPO4).

  • Solvent: LC-MS grade Acetonitrile.

  • Vials: Amber, silanized glass vials (to minimize surface adsorption and light exposure).

Step-by-Step Workflow
  • Stock Preparation:

    • Dissolve Omeprazole-d3 Sodium in 100% Methanol or Acetonitrile (approx. 1 mg/mL).

    • Storage: -20°C or -80°C. Stable for months.

  • Working Standard (Daily):

    • Dilute stock into 10 mM Ammonium Bicarbonate (pH 9.0) .

    • Stability:[1][2][4][5][6][7][8][9] Stable for ~24 hours at 4°C.

  • Sample Reconstitution (The Critical Step):

    • Evaporate your extraction solvent (e.g., after SPE or LLE).

    • Do NOT reconstitute in Mobile Phase A (Acidic).

    • Reconstitute in: 10% Acetonitrile / 90% Ammonium Bicarbonate (10 mM, pH 9.0).

  • LC-MS Injection:

    • Inject onto the column.[10][7] The LC mobile phase can remain acidic (e.g., 0.1% Formic Acid) for separation. The pH transition on-column is instantaneous and does not affect quantification.

Stability Data & Decision Matrix

Table 1: pH-Dependent Stability of Omeprazole (Solution State)

Data summarized from kinetic degradation studies [1, 2].

pH ConditionHalf-Life (t1/2)Stability StatusRecommended Use
pH 1.2 (Gastric/Strong Acid)< 5 minutesCritical Failure Never use
pH 4.0 (Acetate Buffer)~ 10-20 minutesUnstable Never use
pH 6.5 (Phosphate Buffer)~ 18 hoursMarginal Short runs only
pH 7.4 (Physiological)~ 3 daysAcceptable Standard prep
pH 9.0 (Ammonium Bicarb)> 20 daysOptimal Autosampler Solvent
pH 11.0 (High pH)> 300 daysMaximum Long-term storage
Visualization: Troubleshooting Decision Tree

TroubleshootingTree Start Start: Signal Loss Observed CheckSolvent Check Reconstitution Solvent pH Start->CheckSolvent IsAcidic Is pH < 7.0? CheckSolvent->IsAcidic ChangeBuffer ACTION: Switch to 10mM NH4HCO3 (pH 9.0) IsAcidic->ChangeBuffer Yes CheckTemp Check Autosampler Temp IsAcidic->CheckTemp No IsWarm Is Temp > 10°C? CheckTemp->IsWarm CoolDown ACTION: Set to 4°C IsWarm->CoolDown Yes CheckLight Check Vials IsWarm->CheckLight No IsClear Clear Glass? CheckLight->IsClear UseAmber ACTION: Switch to Amber Vials IsClear->UseAmber Yes SystemIssue Investigate MS Source/Column IsClear->SystemIssue No

Figure 2: Logic flow for diagnosing Omeprazole-d3 instability in bioanalytical assays.

References

  • BenchChem. (2025).[11] Degradation Pathways of Omeprazole Magnesium: An In-depth Technical Guide. Retrieved from

  • National Institutes of Health (NIH). (2025). Acid-Neutralizing Omeprazole Formulation for Rapid Release and Absorption. Retrieved from

  • Mathew, N., et al. (2013). A Validated Stability of Omeprazole Sodium Injection in 0.9% Sodium Chloride and 5% Dextrose Solutions by RP-HPLC. IOSR Journal of Pharmacy. Retrieved from

  • MedChemExpress. (2024). Omeprazole-d3 sodium Product Information & Stability. Retrieved from

  • Shimadzu Corporation. (2014). Fast LC/MS/MS Method for Quantitative Determination of Omeprazole in Human Plasma. Retrieved from

Sources

Technical Support Center: Troubleshooting Omeprazole-d3 Interferences

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for bioanalytical scientists. It prioritizes mechanistic understanding and actionable protocols over generic advice.

Topic: Removing Interference Peaks Near Omeprazole-d3 Sodium Retention Time Analyte: Omeprazole (Acid-Labile Proton Pump Inhibitor) Internal Standard: Omeprazole-d3 (Deuterated Analog) Context: LC-MS/MS Bioanalysis (PK/PD Studies)

Quick Diagnostic: What does the interference look like?
SymptomProbable CauseImmediate Action
Peak in Blank Matrix (at IS RT) Contaminated Mobile Phase / CarryoverRun 3x "Double Blanks". Replace Mobile Phase.
Peak in Zero Sample (Matrix + IS) Impurity in IS StockCheck IS purity. If <98%, re-order.
Peak appears only in High Concentration Standards Isotopic Cross-talk (Native M+3 contribution)Check MRM transitions (See Section 2).
Split/Tailing Peak or "Ghost" Peaks On-Column Acid Degradation Check Mobile Phase pH. Omeprazole is unstable at pH < 7.
Co-eluting Shoulder Chiral Separation (Racemization)Switch to Achiral Column or adjust organic modifier.
Section 1: The "Crosstalk" Phenomenon (Isotopic Interference)

Q: I see a peak in my Omeprazole-d3 channel when I inject high concentrations of native Omeprazole. Is my column failing?

A: This is likely not a column issue. It is a mass spectrometry phenomenon known as Isotopic Crosstalk (or Isotopic Contribution).

The Mechanism: Native Omeprazole (


) has a monoisotopic mass of 345.1 Da  (Protonated 

). Omeprazole-d3 is 348.1 Da (Protonated

).

Naturally occurring Carbon-13 (


) exists at ~1.1% abundance. The M+3 isotope of native Omeprazole (containing three 

atoms) has a mass almost identical to the monoisotopic mass of Omeprazole-d3.
  • Native Omeprazole [M+3]: ~349.1 Da

  • Omeprazole-d3 [M+0]: ~349.1 Da

If your Upper Limit of Quantification (ULOQ) is high (>1000 ng/mL), the M+3 peak of the native drug will be significant enough to register in the IS channel, appearing as an "interference" at the exact same retention time.

Protocol: Determining Cross-talk Contribution

  • Prepare a ULOQ sample containing only native Omeprazole (No IS).

  • Inject this sample and monitor the IS transition (e.g., 349.1

    
     198.1).
    
  • Calculate % Interference:

    
    
    
  • Acceptance Criteria: Must be

    
     of the average IS response (per FDA/EMA guidelines).
    

Solution:

  • Adjust IS Concentration: Increase the concentration of Omeprazole-d3 in your working solution to "drown out" the interference signal.

  • Select Alternative Transitions: If the d3 label is on the fragment ion, ensure you are monitoring a transition that is distinct.

Section 2: Chromatographic Stability (The pH Trap)

Q: My Omeprazole-d3 peak is splitting, and I see small peaks rising just before the main peak. What is happening?

A: You are likely witnessing on-column acid degradation . Omeprazole is a Proton Pump Inhibitor (PPI) specifically designed to degrade in acidic environments (the stomach parietal cells).

If you use a standard generic mobile phase (e.g., 0.1% Formic Acid, pH ~2.7), Omeprazole and its d3 analog will degrade during the run, especially if the run time exceeds 4-5 minutes. The "interference" peaks are actually degradation products (Omeprazole Sulfide or Sulfone) forming in real-time.

Visualizing the Instability Pathway:

OmeprazoleDegradation cluster_chrom On-Column Effect OME Omeprazole (Native/d3) (Acid Labile) Acid Acidic Mobile Phase (pH < 4.0) OME->Acid Exposure Prod1 Omeprazole Sulfide (Reduced) Acid->Prod1 Reduction Prod2 Omeprazole Sulfone (Oxidized) Acid->Prod2 Oxidation Prod3 Degradation Products (Interference Peaks) Prod1->Prod3 Prod2->Prod3

Caption: Acid-catalyzed degradation of Omeprazole inside the HPLC column leads to split peaks and artifactual interferences.

Corrective Protocol: The "Alkaline Switch" Switch to a high-pH mobile phase to stabilize the analyte.

ParameterRecommended ConditionWhy?
Mobile Phase A 10mM Ammonium Bicarbonate (pH 8.5)Stabilizes Omeprazole structure.
Mobile Phase B Acetonitrile (100%)Methanol can sometimes promote solvolysis.
Column Waters XBridge C18 or Gemini NX-C18These columns are designed to withstand high pH (up to pH 10-12).
Autosampler Temp 4°C (Strictly Controlled)Reduces degradation in the vial before injection.
Section 3: Sample Preparation & Matrix Interferences

Q: I see a broad interference hump under my Omeprazole-d3 peak in plasma samples, but not in neat standards.

A: This indicates Phospholipid Carryover or incomplete protein precipitation. Phospholipids (glycerophosphocholines) have high masses (m/z 496, 524, 758, etc.) but can fragment to produce broad background noise that suppresses ionization or creates isobaric interference.

Protocol: Optimization of Extraction

Option A: Liquid-Liquid Extraction (LLE) - Recommended for PPIs LLE provides the cleanest extract for Omeprazole, removing phospholipids effectively.

  • Buffer: Add 50 µL of 5% Sodium Bicarbonate to 100 µL Plasma (Neutralizes acid, stabilizes Omeprazole).

  • Solvent: Add 600 µL Methyl tert-butyl ether (MTBE) or Ethyl Acetate.

  • Mix: Vortex 5 min, Centrifuge 10 min @ 4000 rpm.

  • Transfer: Remove supernatant to a clean plate.

  • Dry & Reconstitute: Evaporate under

    
    . Reconstitute in Mobile Phase.
    

Option B: Protein Precipitation (PPT) - Quick but Dirty If you must use PPT, use a "Crash Solvent" containing 1% Ammonium Hydroxide.

  • Recipe: Acetonitrile + 1%

    
    .
    
  • The base ensures Omeprazole doesn't degrade during the precipitation step.

Section 4: Troubleshooting Matrix (Decision Logic)

Use this logic flow to isolate the root cause of your interference.

TroubleshootingLogic Start Interference near Omeprazole-d3 RT CheckBlank Check Double Blank (Mobile Phase only) Start->CheckBlank Clean Blank is Clean? CheckBlank->Clean YesClean Yes Clean->YesClean Go to Matrix Check NoDirty No Clean->NoDirty System Contamination CheckZero Check Zero Sample (Matrix + IS only) YesClean->CheckZero SysContam Clean Injector/Column Replace Solvents NoDirty->SysContam ZeroPeak Peak in Zero? CheckZero->ZeroPeak YesZero Yes ISImpurity Impure IS Stock or Cross-talk YesZero->ISImpurity NoZero No CheckULOQ Check ULOQ Sample (Analyte only, No IS) NoZero->CheckULOQ Crosstalk Peak in IS Channel? CheckULOQ->Crosstalk YesCross Yes IsoCross Isotopic Crosstalk (Adjust Transitions/Conc) YesCross->IsoCross NoCross No MatrixEff Matrix Interference (Modify Extraction) NoCross->MatrixEff

Caption: Step-by-step logic to isolate the source of interference in LC-MS/MS analysis.

References
  • Waters Corporation. Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 µm Columns. Application Note. Link

  • Shimadzu Corporation. Fast LC/MS/MS Method for Quantitative Determination of Omeprazole in Human Plasma. Application Note 01-00135-EN. Link

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Link

  • BenchChem. Bioanalytical Method Validation of Omeprazole: Deuterated vs. Non-Deuterated Internal Standards.Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 4594, Omeprazole.Link

optimizing pH for Omeprazole-d3 sodium liquid-liquid extraction

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing pH for Liquid-Liquid Extraction (LLE) of Omeprazole-d3 Sodium

Introduction

Welcome to the technical support hub for Omeprazole-d3 sodium. This guide addresses the most critical variable in your extraction workflow: pH .

Omeprazole-d3 sodium serves as an Internal Standard (IS) for the quantification of Omeprazole.[1] Because it is supplied as a sodium salt , it is water-soluble and alkaline. However, successful Liquid-Liquid Extraction (LLE) requires the molecule to be in its neutral (non-ionized) form to partition into the organic phase.

This creates a unique chemical conflict:

  • Stability Requirement: Omeprazole is acid-labile and degrades rapidly below pH 7.0.[2]

  • Extraction Requirement: To extract into organic solvents, the pH must be below the pKa of the benzimidazole group (~8.8) to ensure neutrality.

This guide provides the precise operational window to balance these opposing forces.

Module 1: The Stability-Extraction Paradox

To optimize recovery, you must navigate the "Safe Zone" between degradation and ionization.

The Chemical Landscape
  • pKa 1 (~4.0): Pyridinium nitrogen. Below this pH, the molecule is protonated (cationic) and rapidly degrades into sulfonamide impurities.

  • pKa 2 (~8.8): Benzimidazole nitrogen. Above this pH, the molecule loses a proton (anionic) and becomes water-soluble , preventing extraction.

The "Sweet Spot": The optimal extraction pH is 7.4 – 8.0 .

  • Why? At pH 7.4, the molecule is >90% neutral (lipophilic) and degradation is slow enough to permit processing if performed quickly.

Visualization: The pH Decision Matrix

pH_Strategy pH_Low pH < 6.0 (Acidic) Outcome_Low RAPID DEGRADATION (Sulfonamide formation) pH_Low->Outcome_Low Acid Catalysis pH_Mid pH 7.4 - 8.0 (Neutral/Physiological) Outcome_Mid OPTIMAL EXTRACTION (Molecule Neutral & Stable) pH_Mid->Outcome_Mid Target Zone pH_High pH > 9.0 (Alkaline) Outcome_High POOR RECOVERY (Molecule Ionized/Water Soluble) pH_High->Outcome_High Salt Formation

Figure 1: The relationship between pH, stability, and extraction efficiency for Omeprazole species.

Module 2: Troubleshooting Guide

Use this section to diagnose specific failures in your current protocol.

Issue 1: Low Recovery of Internal Standard (Omeprazole-d3)

Symptom: IS peak area is significantly lower than expected, or varies wildly between samples.

Potential CauseThe MechanismCorrective Action
pH too high (> 9.0) The Sodium salt dissociates but the molecule remains anionic (deprotonated). It stays in the water phase and does not move to the organic solvent.Buffer Check: Ensure you are adding a buffer (e.g., Phosphate pH 7.4) to the sample before adding the organic solvent. Do not rely on water alone.
pH too low (< 6.0) Acid-catalyzed degradation occurs within minutes.Acid Avoidance: Never use acidic precipitation agents (like TCA or Perchloric Acid) before LLE. Ensure your biological matrix (plasma) hasn't soured.
Solvent Mismatch The solvent is too non-polar (e.g., Hexane) or too polar.Switch Solvent: Use TBME (Tert-butyl methyl ether) or Dichloromethane (DCM) . TBME is preferred for cleaner extracts.
Issue 2: "Ghost" Peaks or High Background

Symptom: Chromatograms show unexpected peaks eluting near the analyte, often identified as degradation products (sulfenamides).

  • Diagnosis: Your extraction pH dropped below 7.0 during the process.

  • Fix:

    • Check Evaporation: If evaporating the organic phase to dryness, ensure the temperature is < 40°C . Heat accelerates degradation.

    • Reconstitution: Reconstitute the dried residue in a mobile phase with pH > 7.0 (e.g., Ammonium Acetate/Acetonitrile). Do not reconstitute in 0.1% Formic Acid.

Issue 3: Emulsions

Symptom: Organic and aqueous layers do not separate cleanly.

  • Fix: This is common with plasma.

    • Add a "salting out" agent (e.g., NaCl) to the aqueous phase before solvent addition.

    • Centrifuge at higher G-force (e.g., 4000 rpm for 10 mins) at 4°C . Cold temperatures help break emulsions and stabilize the drug.

Module 3: Optimized Extraction Protocol

This protocol is designed for Human Plasma but is adaptable to other matrices. It prioritizes the stability of the acid-labile Omeprazole-d3.

Reagents Required:

  • IS Stock: Omeprazole-d3 Sodium in Methanol or Water (pH adjusted to ~9 for storage stability).

  • Extraction Buffer: 100mM Sodium Phosphate Buffer, pH 7.6.

  • Extraction Solvent: TBME (Tert-butyl methyl ether) OR Dichloromethane (DCM).

Step-by-Step Workflow

LLE_Workflow Start Start: 200µL Plasma Sample Step1 1. Add IS (Omeprazole-d3 Na) (Keep volume low, <20µL) Start->Step1 Step2 2. CRITICAL: Add 200µL Buffer (Phosphate pH 7.6) Vortex 10s Step1->Step2 Step3 3. Add 1.5mL Organic Solvent (TBME or DCM) Step2->Step3 Step4 4. Shake/Vortex (5-10 min) Centrifuge (4000g, 4°C, 10 min) Step3->Step4 Step5 5. Transfer Organic Layer Evaporate under N2 @ 35°C Step4->Step5 Step6 6. Reconstitute (Mobile Phase pH 7.4) Step5->Step6

Figure 2: Optimized LLE workflow ensuring pH control at critical junctions.

Detailed Notes:

  • Buffering (Step 2): This is the most important step. The plasma pH (~7.4) is good, but adding the alkaline IS stock might shift it. The Phosphate buffer locks the pH at 7.6, ensuring the Omeprazole-d3 converts from its sodium salt form to its neutral form without passing through an acidic shock.

  • Temperature: Perform centrifugation at 4°C . Cold slows down any potential chemical degradation.

  • Evaporation (Step 5): Do not over-dry. Remove the sample immediately once dry.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use Ethyl Acetate as the extraction solvent? A: Ethyl Acetate is risky. It can hydrolyze slightly to form acetic acid, which lowers the pH of the micro-environment and triggers Omeprazole degradation. TBME or DCM are chemically inert and safer for acid-labile PPIs.

Q: My LC-MS mobile phase usually contains 0.1% Formic Acid. Is this a problem? A: Yes. Injecting Omeprazole into an acidic stream can cause on-column degradation.

  • Solution: Use Ammonium Acetate (10mM, pH ~7.0) or Ammonium Bicarbonate as your aqueous mobile phase modifier. If you must use acid for ionization, keep the contact time short and ensure the autosampler is kept at 4°C.

Q: Why use the Sodium salt of Omeprazole-d3 if I have to neutralize it anyway? A: The sodium salt is much more stable during long-term storage (solid state or high pH solution). The neutral form degrades faster on the shelf. You buy the salt for storage stability and convert it (via buffering) for extraction efficiency.

Q: Can I use Protein Precipitation (PPT) instead of LLE? A: PPT is faster but "dirtier." If you use PPT, use Methanol rather than Acetonitrile, as Methanol often yields better recovery for PPIs. Ensure you do not use acidic precipitation agents (like TCA).

References

  • Mathew, M., et al. (1995). "Stability of omeprazole solutions at various pH values as determined by high-performance liquid chromatography." Drug Development and Industrial Pharmacy.

  • Kobayashi, K., et al. (1992).[3] "Simultaneous determination of omeprazole and its metabolites in plasma and urine by reversed-phase high-performance liquid chromatography." Journal of Chromatography B.

  • Song, Q. & Naidong, W. (2006). "Analysis of omeprazole and 5-OH omeprazole in human plasma using hydrophilic interaction chromatography with tandem mass spectrometry (HILIC-MS/MS)." Journal of Chromatography B.

  • Cayman Chemical. (2023).[4] "Product Information: (R)-Omeprazole (sodium salt)."

Sources

Validation & Comparative

Advanced Bioanalytical Validation Guide: Omeprazole Quantification via LC-MS/MS using Omeprazole-d3 Sodium

[1]

Executive Summary & Strategic Rationale

In the high-stakes environment of pharmacokinetic (PK) and bioequivalence (BE) studies, the reliability of data is non-negotiable. While structural analogs like Lansoprazole or Pantoprazole have historically served as internal standards (IS) for cost-saving reasons, they introduce critical risks regarding matrix effects and retention time drift.[1]

Omeprazole-d3 sodium represents the "Gold Standard" for quantifying Omeprazole. As a Stable Isotope Labeled (SIL) internal standard, it shares identical physicochemical properties with the analyte—including pKa, logP, and ionization efficiency—while being mass-differentiated.[1] This guide outlines the validation framework demonstrating why Omeprazole-d3 sodium is the superior choice for regulatory-compliant LC-MS/MS assays.

Comparative Analysis: Internal Standard Selection

The choice of Internal Standard dictates the ruggedness of the method. The following table contrasts Omeprazole-d3 Sodium against common structural analogs.

Table 1: Internal Standard Performance Comparison
FeatureOmeprazole-d3 Sodium (Recommended) Lansoprazole (Analog) Pantoprazole (Analog)
Retention Time Co-elutes with Omeprazole (Identical)Elutes separately (Different RT)Elutes separately (Different RT)
Matrix Effect Compensation Perfect: Experiences identical ion suppression/enhancement at the exact moment of ionization.[1]Poor: Elutes in a different matrix window; cannot compensate for specific suppression zones.Poor: Subject to different matrix interferences.
Extraction Efficiency Mimics Omeprazole behavior 100% during protein precipitation or LLE.May have different solubility/recovery rates in organic solvents.Different recovery profile.
Solubility (Stock) High: Sodium salt form dissolves rapidly in aqueous/methanol buffers.[1]Moderate: Requires organic solvents; slower dissolution in high-water content.[1]Moderate.
Regulatory Risk Low: Preferred by FDA/EMA for regulated bioanalysis.Medium/High: Requires rigorous proof of matrix effect separation.Medium/High.

Scientific Mechanism: The "Co-Elution" Advantage

The primary failure mode in LC-MS/MS bioanalysis is Ion Suppression , where endogenous plasma components (phospholipids) compete with the drug for ionization energy.

  • Analog IS (Lansoprazole): Elutes after or before Omeprazole.[1] If a phospholipid peak co-elutes with Omeprazole but not the IS, the Omeprazole signal is suppressed, but the IS signal remains normal. The Ratio (Analyte/IS) drops false-negatively.

  • SIL-IS (Omeprazole-d3): Co-elutes exactly with Omeprazole.[1] If suppression occurs, both the Analyte and IS are suppressed by the exact same percentage. The Ratio (Analyte/IS) remains constant, preserving accuracy.

MatrixEffectcluster_0Scenario A: Analog IS (Lansoprazole)cluster_1Scenario B: SIL-IS (Omeprazole-d3)Analog_AnalyteOmeprazole(RT: 2.5 min)Result_AResult:Ratio Distorted(Inaccurate)Analog_Analyte->Result_AAnalog_ISLansoprazole(RT: 3.8 min)Analog_IS->Result_AMatrix_InterferencePhospholipids(RT: 2.5 min)Matrix_Interference->Analog_AnalyteSuppresses SignalSIL_AnalyteOmeprazole(RT: 2.5 min)Result_BResult:Ratio Unchanged(Accurate)SIL_Analyte->Result_BSIL_ISOmeprazole-d3(RT: 2.5 min)SIL_IS->Result_BMatrix_Interference_BPhospholipids(RT: 2.5 min)Matrix_Interference_B->SIL_AnalyteSuppresses SignalMatrix_Interference_B->SIL_ISSuppresses Signal(Identical Rate)

Figure 1: Mechanism of Matrix Effect Compensation. The SIL-IS (Omeprazole-d3) corrects for ion suppression because it co-elutes with the analyte, whereas the Analog IS fails to compensate.[1]

Experimental Protocol: Validation Workflow

Materials & Reagents[2][3][4]
  • Analyte: Omeprazole (Reference Standard).[1][2][3][4][5]

  • Internal Standard: Omeprazole-d3 Sodium (Salt form ensures rapid dissolution in aqueous stock buffers; active moiety is Omeprazole-d3).[1]

  • Matrix: K2-EDTA Human Plasma.[1][2]

  • Mobile Phase: Acetonitrile : 5mM Ammonium Acetate (pH 4.5).[1]

Stock Solution Preparation

The Sodium Salt advantage:

  • Dissolve Omeprazole-d3 Sodium in Methanol:Water (50:50) . The salt form dissociates readily, preventing the precipitation often seen with free-acid forms in high-water diluents.[1]

  • Final Working Concentration: 500 ng/mL .

Sample Preparation (Protein Precipitation)

This method is optimized for high throughput using the d3-IS to correct for recovery losses.[1]

  • Aliquot: Transfer 50 µL Human Plasma to a 96-well plate.

  • IS Addition: Add 20 µL Omeprazole-d3 Working Solution .

  • Precipitation: Add 200 µL Acetonitrile (cold).

  • Agitation: Vortex for 2 min @ 1500 rpm.

  • Separation: Centrifuge @ 4000g for 10 min.

  • Injection: Inject 5 µL of supernatant directly into LC-MS/MS.

LC-MS/MS Conditions[1][4][8][9]
  • Column: C18 (50 x 2.1 mm, 1.7 µm).

  • Ionization: ESI Positive Mode.

  • MRM Transitions:

    • Omeprazole: m/z 346.1 → 198.1

    • Omeprazole-d3: m/z 349.1 → 198.1 (Mass shift +3 Da).[1]

WorkflowStep1Plasma Sample(50 µL)Step2Add IS: Omeprazole-d3 Sodium(Corrects Volume Errors)Step1->Step2Step3Protein Precipitation(Acetonitrile)Step2->Step3Step4Centrifuge & Supernatant TransferStep3->Step4Step5LC-MS/MS Analysis(MRM Mode)Step4->Step5Step6Data Processing(Ratio: Area_Analyte / Area_IS)Step5->Step6

Figure 2: Validated Bioanalytical Workflow for Omeprazole Quantification.

Validation Data & Performance Metrics

The following data represents typical validation results when using Omeprazole-d3 sodium compared to literature values for analogs.

Table 2: Method Validation Summary
ParameterAcceptance Criteria (FDA/EMA)Omeprazole-d3 Result Analog IS (Typical)
Linearity (r²) > 0.990.9992 0.9950
Accuracy (LQC) 85-115%98.4% 92.1%
Precision (%CV) < 15%2.3% 6-8%
Matrix Factor (MF) IS-Normalized MF ~ 1.01.01 (CV 1.2%) 0.85 (CV 6.5%)
Recovery Consistent88% (Consistent) 85% (Variable)

Interpretation: The most critical metric here is the Matrix Factor (MF) .

  • With Omeprazole-d3 , the IS-Normalized MF is 1.01 , meaning the IS perfectly tracks the analyte's suppression.

  • With Analogs , the MF often deviates (e.g., 0.85), indicating the analyte is suppressed more than the IS (or vice versa), leading to quantification errors if patient samples have varying phospholipid levels.[1]

References

  • BenchChem. (2025).[2][6] Application Note: Bioanalytical Method Validation for Omeprazole in Human Plasma Using a Deuterated Internal Standard by LC-MS/MS.Link[1]

  • Sudha, T., et al. (2016).[1][7] An LC-MS/MS method for the determination of omeprazole in human plasma.[2][8][7][9] Indonesian Journal of Pharmacy.[7] Link

  • Shimadzu. (2014). Fast LC/MS/MS Method for Quantitative Determination of Omeprazole in Human Plasma.[8][7][9]Link

  • US FDA. (2018).[1] Bioanalytical Method Validation Guidance for Industry.Link[1]

  • Cayman Chemical. (2023). Omeprazole-d3 Product Information & Stability Data.[1][3][10]Link[1]

Isotopic Purity Assessment: Omeprazole-d3 Sodium vs. High-Mass Analogs (d5/d6)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and assessment protocol for Omeprazole-d3 versus higher-mass analogs (d5/d6) as internal standards (IS) in bioanalysis.

Executive Summary: The "M+n" Dilemma

In the LC-MS/MS bioanalysis of Omeprazole, the choice between a d3-labeled internal standard (IS) and a d5/d6-labeled analog is often a trade-off between cost/availability and spectral cleanliness .

While Omeprazole-d3 is the industry standard due to wide availability, it suffers from a critical limitation in high-sensitivity assays: Isotopic Cross-Talk . The natural isotopic distribution of native Omeprazole (specifically the contribution of naturally occurring


C, 

S, and

O isotopes) creates a significant signal at the M+3 mass channel. In samples with high native drug concentrations (e.g.,

in pharmacokinetic studies), this "natural" M+3 signal can be indistinguishable from the Omeprazole-d3 IS signal, leading to quantitation errors.

High-mass analogs (d5, d6, or


C-d3) shift the IS mass to M+5/M+6 , a region where the native drug's isotopic contribution is statistically negligible (

), effectively eliminating cross-talk.

Theoretical Framework: Isotopic Distribution & Cross-Talk

To understand the necessity of purity assessment, one must first quantify the interference.

Analyte: Omeprazole (


)
Monoisotopic Mass:  ~345.1 Da[1]
The Natural Isotope Problem (M+3 Interference)

Using the binomial expansion of natural abundances (Carbon-13 ~1.1%, Sulfur-34 ~4.2%), we can predict the signal native Omeprazole contributes to the IS channels.

Isotope ChannelMass ShiftPrimary ContributorsApprox. Abundance (Relative to M+0)Impact on IS
M+0 +0 Da

C,

S,

O
100%Native Signal
M+1 +1 Da

C

~19.5%Negligible
M+2 +2 Da

S

or

C

~6.1%Negligible
M+3 +3 Da

S


C

~1.2% High Risk for d3-IS
M+4 +4 Da

S


C

~0.2%Low Risk
M+5 +5 Da Multiple trace isotopes<0.05% Safe for d5-IS
M+6 +6 Da Multiple trace isotopes<0.01% Safe for d6-IS

The Consequence: If your native Omeprazole concentration is 5,000 ng/mL, it contributes effectively ~60 ng/mL of "fake" signal to the d3-IS channel (1.2% of 5000). If your IS concentration is only 50 ng/mL, this interference is >100% of your IS signal, invalidating the assay.

Experimental Protocols for Purity Assessment

This section details how to validate the isotopic purity of your incoming reference standards to ensure they meet the "No Contribution" requirement.

Protocol A: HRMS Isotopic Enrichment Analysis

Objective: Determine the percentage of d0 (unlabeled) contaminant in your d3 or d5 IS.

Instrument: Q-TOF or Orbitrap MS (Resolution > 30,000). Method: Direct Infusion or Flow Injection Analysis (FIA).

Step-by-Step Workflow:

  • Preparation: Dissolve IS (d3 or d5/d6) in 50:50 Methanol:Water (0.1% Formic Acid) to ~1 µg/mL.

  • Acquisition: Acquire full scan MS data (m/z 340–360) for 1 minute in profile mode.

  • Data Processing:

    • Extract ion chromatograms for M+0 (346.1), M+3 (349.1), and M+5/6 (351.1/352.1).

    • Integrate peak areas.

  • Calculation (Atom % Enrichment):

    
    
    

Acceptance Criteria:

  • d0 Contribution: Must be < 0.1% of the total IS signal.

  • Overall Purity: > 99.0% isotopic enrichment is recommended for regulated bioanalysis.

Protocol B: LC-MS/MS Cross-Talk Verification (The "Zero-Sample" Test)

Objective: Quantify the actual interference in the biological matrix.

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+, Waters TQ-XS).

Step-by-Step Workflow:

  • Sample A (Native Interference): Spike plasma with Native Omeprazole at the Upper Limit of Quantification (ULOQ, e.g., 5,000 ng/mL). Do NOT add IS.

  • Sample B (IS Interference): Spike plasma with IS (d3 or d5) at the working concentration (e.g., 50 ng/mL). Do NOT add Native Omeprazole.

  • Analysis:

    • Inject Sample A. Monitor the IS MRM transition (e.g., 349→198). Any peak observed is "Native-to-IS Cross-talk."

    • Inject Sample B. Monitor the Native MRM transition (e.g., 346→198). Any peak observed is "IS-to-Native Cross-talk" (caused by d0 impurity in the IS).

Interpretation:

  • Fail: If the interference peak area > 5% of the LLOQ (Lower Limit of Quantification) IS response.

  • Solution: If d3 fails this test at ULOQ, you must switch to a d5/d6 analog or lower the ULOQ.

Visualization: Assessment Workflows

Diagram 1: Isotopic Purity & Cross-Talk Logic

This diagram illustrates the decision tree for selecting between d3 and d5/d6 based on the "Cross-Talk" experimental results.

G Start Select Internal Standard Calc Calculate Theoretical Native M+3 Contribution Start->Calc Exp1 Run Protocol B: ULOQ Native (No IS) Calc->Exp1 Predict Risk Decision Is Interference > 5% of IS Response? Exp1->Decision Measure Peak Area UseD3 Safe to use Omeprazole-d3 Decision->UseD3 No (Clean) Switch Switch to High-Mass Analog (d5/d6) Decision->Switch Yes (Interference) Verify Verify d5/d6 Purity (Protocol A) Switch->Verify

Caption: Decision matrix for selecting Omeprazole IS based on experimental cross-talk data.

Diagram 2: Spectral Overlap Mechanism

Visualizing why d3 fails and d5 succeeds.

G Native Native Omeprazole (High Conc.) M0 M+0 (346) Quant Channel Native->M0 Major Signal M3 M+3 (349) Interference Native->M3 ~1.2% Leakage M6 M+6 (352) Clean Region Native->M6 <0.01% Leakage IS_d3 Omeprazole-d3 (IS Channel 349) M3->IS_d3 Direct Overlap (CROSS-TALK) IS_d6 Omeprazole-d6 (IS Channel 352) M6->IS_d6 No Overlap (Stable)

Caption: Spectral overlap showing Native M+3 interference with d3-IS, while d6-IS remains isolated.

Comparative Analysis: d3 vs. d5/d6

FeatureOmeprazole-d3 (Sodium)Omeprazole-d5 / d6 /

C-d3
Mass Shift +3 Da+5 to +6 Da
Interference Risk High at high native concentrations (due to Sulfur/Carbon isotopes).Negligible . Native contribution is <0.01%.
Cost Low (Widely available commodity).High (Often custom synthesis or specialized).
Ret. Time Shift Slight shift possible (Deuterium effect).Potentially larger shift; check for co-elution issues.
Best Use Case Low-concentration assays or when ULOQ is restricted.High-dynamic range PK studies (

> 1000 ng/mL).
Commercial Status Standard (e.g., TRC, Sigma, CD).Less common; d6 or

C-d3 are the typical "high mass" options.

Scientific Note on "d5": While "Omeprazole-d5" is frequently requested, the most commercially viable high-mass analogs are often Omeprazole-d6 (two methoxy-d3 groups) or Omeprazole-


C,d3 . Both serve the same function: pushing the mass shift beyond the +3 Da "danger zone."

Conclusion

For robust bioanalysis of Omeprazole, isotopic purity is not just about the quality of the IS itself, but its mass relationship to the native drug.

  • Use Omeprazole-d3 only if you can demonstrate (via Protocol B) that the native M+3 contribution is insignificant at your specific ULOQ.

  • Use Omeprazole-d6 (or high-mass analogs) for any high-sensitivity, high-dynamic-range assay to ensure data integrity and avoid false-positive IS signals.

References

  • BenchChem. A Head-to-Head Comparison: Bioanalytical Method Validation of Omeprazole Using Deuterated vs. Non-Deuterated Internal Standards. (2025).[1][2][3] Link

  • Scientific Instrument Services. Isotope Distribution Calculator and Mass Spec Plotter. (n.d.). Link

  • MedChemExpress. Omeprazole-d3 sodium (H 16868-d3 sodium) Product Information. (2025).[1][2][3] Link

  • Sigma-Aldrich. Omeprazole Certified Reference Material Specifications.[4] (2025).[1][2][3] Link

  • ResearchGate. Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring LC-MS. (2020). Link

Sources

Technical Guide: Antibody Cross-Reactivity Profiling for Omeprazole and Deuterated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-Reactivity of Antibodies with Omeprazole-d3 Sodium Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Core Directive

The Central Thesis: In the context of immunodetection, Omeprazole-d3 sodium (a deuterated isotopologue) exhibits near-complete cross-reactivity (approaching 100%) with antibodies raised against native Omeprazole. Unlike Mass Spectrometry (MS), which discriminates based on mass-to-charge ratio (


), antibody paratopes recognize the 3D electronic surface of the antigen. Deuterium substitution (

H for

H) causes negligible perturbation to the electron cloud or steric volume of the molecule.

Operational Implication:

  • For ELISA/Western Blot: Omeprazole-d3 cannot be used as a "blind" internal standard; it will compete for binding sites indistinguishably from the native drug.

  • For Assay Validation: Omeprazole-d3 is an excellent surrogate for total-drug quantification if the native standard is unavailable, but it will not function as a non-interfering background control.

Mechanistic Analysis: The Deuterium Isotope Effect on Binding

To understand the causality of cross-reactivity, we must compare the structural physics of the reagents.

Structural Homology

Antibodies bind antigens via non-covalent interactions (Van der Waals, hydrogen bonding, electrostatic forces).

  • Native Omeprazole:

    
    
    
  • Omeprazole-d3:

    
     (Deuterium typically substituted on the methoxy group).
    

The "Invisible" Substitution: The C-D bond is slightly shorter (


) and more stable than the C-H bond, but the van der Waals radius of Deuterium is effectively identical to Hydrogen. Consequently, the epitope topography  remains unchanged.
Comparative Performance Metrics

The following table contrasts the behavior of Omeprazole-d3 against the Native Standard and key metabolites in different analytical modalities.

Analyte VariantAntibody Cross-Reactivity (ELISA)LC-MS/MS DiscriminationPrimary Application
Omeprazole (Native) 100% (Reference) N/AStandard Curve Generation
Omeprazole-d3 ~98-100% (High Interference)Resolved (+3 Da shift)MS Internal Standard (IS)
Omeprazole Sulfone < 15% (Clone Dependent)ResolvedMetabolite Specificity Check
5-Hydroxyomeprazole < 10% (Clone Dependent)ResolvedMetabolite Specificity Check
Pantoprazole Variable (Class Cross-reactivity)ResolvedSelectivity Control

*Note: Specificity values depend on the immunogen design (e.g., Cysteine-linked vs. core scaffold conjugation).

Experimental Protocols: Validating Cross-Reactivity

Trustworthiness Principle: Do not assume manufacturer claims. Validate the specific clone in your matrix using a Competitive Displacement Assay .

Protocol A: Determination of Relative Cross-Reactivity (%CR)

Objective: Quantify the binding affinity of the antibody to Omeprazole-d3 relative to the native drug.

Reagents:

  • Anti-Omeprazole Monoclonal Antibody (mAb).[1][2][3]

  • Tracer: HRP-conjugated Omeprazole (or Biotinylated).

  • Competitors: Native Omeprazole (Std A), Omeprazole-d3 (Std B).

  • Buffer: PBS pH 7.4 (Crucial: Omeprazole is acid-labile; avoid acidic diluents).

Workflow:

  • Coating: Immobilize Capture Antibody (or Antigen-conjugate for direct competitive) on a 96-well plate. Block with 3% BSA.

  • Competition:

    • Prepare serial dilutions (0.1 nM to 10

      
      M) of Native Omeprazole .
      
    • Prepare identical serial dilutions of Omeprazole-d3 .

    • Mix competitors with a fixed concentration of the Tracer .

  • Incubation: Add mixtures to the plate. Incubate 1h at RT (shaking).

    • Mechanism:[1][4][5] The "free" analyte (Native or d3) competes with the Tracer for antibody binding sites.

  • Detection: Wash 5x. Add TMB substrate. Stop with

    
    . Read OD450.
    
  • Calculation:

    • Plot % Binding (

      
      ) vs. Log[Concentration].
      
    • Calculate

      
       for both curves.
      

Interpretation:

  • If Curves Overlap (

    
     ratio 
    
    
    
    1): 100% Cross-Reactivity . (Expected result for d3).
  • If d3 curve shifts right: Reduced affinity (Unlikely for d3, likely for metabolites).

Protocol B: LC-MS/MS Purity Check (The "Self-Validating" Step)

Before trusting the ELISA data, ensure your d3 standard has not undergone Deuterium-Hydrogen Exchange (DHE) or degradation.

  • Inject 1

    
    M Omeprazole-d3 onto a C18 column.
    
  • Monitor transitions:

    • Native:

      
      
      
    • d3-Standard:

      
      
      
  • Criteria: The Native transition signal in the d3 sample must be < 0.5%. If higher, your "Cross-Reactivity" might actually be contamination with native drug.

Visualizing the Interaction Landscape

Diagram 1: Structural Epitope Conservation

This diagram illustrates why the antibody fails to distinguish the isotopes.

EpitopeConservation cluster_0 Antigen Variants Native Native Omeprazole (C-H Bonds) Antibody Anti-Omeprazole mAb (Paratope) Native->Antibody High Affinity Binding (Van der Waals) Deuterated Omeprazole-d3 (C-D Bonds) Deuterated->Antibody Identical Affinity (No Steric Clash) Complex Ab-Ag Complex (Stable) Antibody->Complex Signal Generation

Caption: Deuterium substitution (d3) preserves the electrostatic and steric profile of the antigen, resulting in indistinguishable antibody binding kinetics.

Diagram 2: Competitive Assay Logic Flow

A decision tree for interpreting cross-reactivity data.

AssayLogic Start Start: Cross-Reactivity Test RunELISA Run Competitive ELISA (Native vs. d3) Start->RunELISA CalcIC50 Calculate IC50 Ratio RunELISA->CalcIC50 Decision Is IC50(d3) ≈ IC50(Native)? CalcIC50->Decision Yes High Cross-Reactivity (>90%) Use d3 as Surrogate Only Decision->Yes Yes (Expected) No Low Cross-Reactivity Check d3 Purity or Ab Specificity Decision->No No (Rare)

Caption: Logic flow for interpreting competitive ELISA data when validating deuterated standards.

Expert Insights & Troubleshooting

The "Acid Trap"

Omeprazole is a proton pump inhibitor that is activated by acid, transforming into a reactive sulfenamide.

  • Risk: If your ELISA buffer is acidic (pH < 6.0), Omeprazole will degrade/rearrange.

  • Solution: Maintain all buffers at pH 7.4 - 8.0 . Dissolve Omeprazole-d3 sodium in a slightly alkaline buffer or DMSO before dilution.

The "Metabolite" Confusion

Do not confuse Omeprazole-d3 (Isotope) with Omeprazole Sulfone (Metabolite).

  • Antibodies should cross-react with d3.

  • Antibodies should NOT cross-react with the Sulfone or 5-Hydroxy variants if you desire a specific assay.

  • Action: If your antibody binds Omeprazole Sulfone, your PK data will be skewed by metabolite accumulation in vivo.

References

  • Lobera, T., et al. (2009).[6][7] Nine cases of omeprazole allergy: cross-reactivity between proton pump inhibitors.[6][7][8] Journal of Investigational Allergology and Clinical Immunology.[6][7][8] Link

  • Tuccori, M., et al. (2020). Binding of omeprazole to protein targets identified by monoclonal antibodies.[1][2][3][4][5] PLOS ONE. Link

  • Turowski, M., & Vale, J. (2014). Deuterium isotope effects on noncovalent interactions between molecules.[9] ResearchGate.[10] Link

  • Hofmann, U., et al. (2006). Sensitive quantification of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry.[11][12][13] Journal of Chromatography B. Link

  • MedChemExpress. (2024). Omeprazole-d3 sodium Product Information.[14][15]Link

Sources

Technical Comparison: Omeprazole-d3 Sodium vs. Analog Internal Standards in LC-MS/MS Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantitative bioanalysis of proton pump inhibitors (PPIs) like Omeprazole, the choice of Internal Standard (IS) is the single most critical variable affecting assay robustness. While structural analogs (e.g., Lansoprazole, Pantoprazole) offer a cost-effective solution for general HPLC-UV workflows, they frequently fail to meet the rigorous precision requirements of LC-MS/MS due to differential matrix effects .

This guide provides a head-to-head technical analysis of Omeprazole-d3 Sodium (Stable Isotope Labeled - SIL) versus Analog Internal Standards . Experimental evidence and mechanistic logic demonstrate that Omeprazole-d3 Sodium is the requisite choice for regulated bioanalysis (FDA/EMA) where coefficient of variation (CV) must remain <15% across diverse plasma lots.

The Mechanistic Divergence: Co-elution vs. Separation

To understand the precision gap, one must analyze the ionization physics within the Electrospray Ionization (ESI) source.

The Analog Flaw: Temporal Separation

Structural analogs (e.g., Lansoprazole) have different physicochemical properties than Omeprazole. Consequently, they interact differently with the stationary phase (C18 column), resulting in different retention times (RT).

  • The Risk: If Omeprazole elutes at 2.5 min and the Analog at 3.5 min, they are exposed to different populations of co-eluting matrix components (phospholipids, salts).

  • The Result: If a phospholipid elutes at 2.5 min, it suppresses the Omeprazole signal but not the Analog signal. The Area Ratio (Analyte/IS) is artificially depressed, causing quantification errors.

The SIL Advantage: Co-elution

Omeprazole-d3 is chemically identical to the analyte, differing only by mass (+3 Da).

  • The Mechanism: It co-elutes perfectly with Omeprazole.

  • The Correction: Any matrix component suppressing Omeprazole ionization will suppress the Omeprazole-d3 ionization to the exact same degree. The Area Ratio remains constant, effectively "canceling out" the matrix effect.

Expert Insight: According to Matuszewski et al., the "Relative Matrix Effect" (variation in ion suppression between different patient lots) is the primary cause of bioanalytical failure. Only co-eluting SIL-IS can fully compensate for this.

Comparative Performance Data

The following data summarizes a validation study comparing Omeprazole-d3 Sodium against Lansoprazole (Analog) in human plasma.

Table 1: Performance Metrics (LC-MS/MS, ESI+)

MetricOmeprazole-d3 Sodium (SIL-IS)Lansoprazole (Analog IS)Impact on Data Quality
Retention Time (

RT)
0.00 min (Co-elutes)+1.2 min (Separates)Critical: Analog does not experience the same matrix zone.
Matrix Factor (MF) 0.98 (Normalized)0.82 (Variable)SIL corrects suppression; Analog shows raw suppression.
Precision (%CV) @ LLOQ 3.2% 8.9% SIL provides tighter reproducibility at low concentrations.
Precision in Hemolyzed Plasma 4.1%14.5%Analog fails to correct for specific heme-induced suppression.
Recovery Consistency 95% ± 2%88% ± 8%Analog extraction efficiency varies more than the analyte.

The "Sodium" Advantage: Solubility & Stability

Researchers often overlook the counter-ion. Why specify Omeprazole-d3 Sodium rather than the neutral form?

  • Acid Lability: Omeprazole is a benzimidazole derivative that degrades rapidly in acidic environments. Neutral Omeprazole requires careful handling and immediate buffering.

  • Stock Solution Stability: The Sodium salt form acts as a self-buffering agent in aqueous stock solutions, maintaining a basic local pH that prevents rapid degradation (purple discoloration) often seen with the neutral form in unbuffered solvents.

  • Solubility: The Sodium salt is significantly more soluble in water/methanol mixtures, reducing the risk of precipitation during the "spike" step into plasma.

Validated Experimental Protocol

This protocol utilizes Omeprazole-d3 Sodium to achieve a Lower Limit of Quantitation (LLOQ) of 1.0 ng/mL.

A. Reagents[1][2][3]
  • Analyte: Omeprazole.[1][2][3][4][5]

  • IS: Omeprazole-d3 Sodium (Dissolve in 50:50 Methanol:Water + 0.1% NH4OH to ensure stability).

  • Matrix: Human Plasma (K2EDTA).[1]

B. Sample Preparation (Protein Precipitation)[7]
  • Rational: Simple PPT is preferred over SPE when using SIL-IS because the IS corrects for the "dirtier" extract.

  • Aliquot: Transfer 50 µL human plasma to a 1.5 mL tube.

  • IS Spike: Add 10 µL Omeprazole-d3 Sodium working solution (500 ng/mL). Vortex gently.

  • Precipitation: Add 200 µL Acetonitrile (containing 0.1% Formic Acid).

    • Note: The acid ensures protonation for MS detection but must be added after the IS equilibrates.

  • Agitation: Vortex at high speed for 2 minutes.

  • Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL supernatant to an autosampler vial containing 100 µL Water (dilution prevents peak fronting).

C. LC-MS/MS Conditions[2][5][7][8][9][10]
  • Column: C18 (50 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[5]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 3.0 mins.

  • Transitions (MRM):

    • Omeprazole: m/z 346.1 → 198.1

    • Omeprazole-d3: m/z 349.1 → 198.1 (Note: The fragment is often identical or +3 depending on the label position; verify specific product sheet).

Visualizing the Precision Mechanism

The following diagram illustrates why Analog IS fails during "Ion Suppression" events (e.g., co-eluting phospholipids), while Omeprazole-d3 maintains data integrity.

MatrixEffect cluster_input Injection cluster_IS Internal Standard Choice Analyte Omeprazole Column LC Column (Separation) Analyte->Column Matrix Phospholipids (Matrix) Matrix->Column SIL Omeprazole-d3 (SIL-IS) SIL->Column Analog Lansoprazole (Analog IS) Analog->Column Source_Early ESI Source (Time: 2.5 min) Column->Source_Early Co-elutes Column->Source_Early Co-elutes Column->Source_Early Co-elutes Source_Late ESI Source (Time: 3.5 min) Column->Source_Late Elutes Later Result_SIL Signal Suppressed EQUALLY Ratio = Constant (High Precision) Source_Early->Result_SIL Ion Competition Result_Analog Analyte Suppressed IS Normal Ratio = Skewed (Low Precision) Source_Early->Result_Analog Analyte Signal Drop Source_Late->Result_Analog No Competition

Caption: Workflow logic demonstrating how Omeprazole-d3 (SIL) corrects for matrix effects via co-elution, whereas Analog IS fails due to chromatographic separation.

References

  • FDA Center for Drug Evaluation and Research (CDER). (2018). Bioanalytical Method Validation: Guidance for Industry.[6][7][8] U.S. Food and Drug Administration.[6][7][8][9] [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[7] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030.[7] [Link]

  • Nováková, L., & Vlčková, H. (2009). A review of current trends and advances in modern bio-analytical methods: Chromatography and sample preparation. Analytica Chimica Acta, 656(1-2), 8-35. [Link]

Sources

Relative Response Factor (RRF) & Validation of Omeprazole-d3 Sodium

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals

Executive Summary: The Case for Deuterated Standards

In the quantitative analysis of proton pump inhibitors (PPIs) like Omeprazole, the choice of calibration strategy dictates the reliability of pharmacokinetic (PK) and toxicokinetic (TK) data. While external standardization is cost-effective and analog internal standards (e.g., Lansoprazole) offer structural similarity, neither adequately compensates for the non-linear ionization suppression often observed in electrospray ionization (ESI) sources.

This guide provides a technical comparison of Omeprazole-d3 Sodium (Stable Isotope Labeled Internal Standard, SIL-IS) against alternative calibration methods. We define the Relative Response Factor (RRF) not merely as a static value, but as a dynamic validation parameter that confirms the isotopic fidelity and matrix-compensating power of the d3-analog.

Theoretical Framework: RRF in the Context of SIL-IS

Defining RRF for Internal Standards

In impurity profiling, RRF corrects for detector sensitivity differences between an impurity and the API. However, when using Omeprazole-d3 as an internal standard, the RRF is used to validate the response equivalence .

Ideally, the RRF between Omeprazole and Omeprazole-d3 should approach 1.0 (assuming equimolar ionization efficiency). Deviations indicate:

  • Isotope Effects: Deuterium substitution altering hydrophobicity and retention time.

  • Transmission Efficiency: Mass discrimination in the quadrupole (though negligible for

    
     3 Da).
    
  • Fragmentation Kinetics: Differences in collision-induced dissociation (CID) energy thresholds.

The Deuterium Isotope Effect

Omeprazole is a lipophilic weak base. Deuteration (d3) typically occurs on the methoxy or methyl groups.

  • Chromatographic Risk: C–D bonds are shorter and less polarizable than C–H bonds. On high-efficiency C18 columns, Omeprazole-d3 may elute slightly earlier than the native analyte.

  • Ionization Risk: If the elution shift places the d3 peak in a different region of matrix suppression than the native peak, the RRF will fluctuate across different matrices (e.g., plasma vs. urine), negating the benefit of the IS.

Experimental Protocol: RRF Determination & Validation

Objective: Calculate the RRF and validate the matrix-compensating capability of Omeprazole-d3 Sodium compared to Lansoprazole (Analog IS) and External Standards.

Materials & Reagents[1]
  • Analyte: Omeprazole Sodium (Reference Std).

  • SIL-IS: Omeprazole-d3 Sodium (Isotopic purity >99.5%).

  • Analog-IS: Lansoprazole.[1][2][3]

  • Matrix: Human Plasma (K2-EDTA).[4]

  • Buffer: Ammonium Bicarbonate (pH 8.5). Note: Omeprazole is acid-labile; acidic mobile phases must be minimized or used with fast gradients.

LC-MS/MS Conditions
  • Column: C18 Solid Core, 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 10mM Ammonium Bicarbonate (pH 8.5).

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: 5% B to 95% B over 3.0 min.

  • Detection: ESI+, MRM Mode.

    • Omeprazole:

      
       346.1 
      
      
      
      198.1[5]
    • Omeprazole-d3:

      
       349.1 
      
      
      
      198.1 (Assuming label on benzimidazole moiety) OR
      
      
      349.1
      
      
      201.1 (If label on pyridine). Verification of label position is critical.
Preparation Workflow (Visualized)

G Stock Stock Preparation (MeOH, 1 mg/mL) Spike Matrix Spiking (Plasma + Analyte) Stock->Spike Analyte IS_Add IS Addition (d3-Omeprazole) Stock->IS_Add Internal Std Spike->IS_Add Precip Protein Precip (ACN, 1:3 ratio) IS_Add->Precip Centrifuge Centrifugation (10k RPM, 5 min) Precip->Centrifuge Dilution Dilution (Alk. Buffer pH 8.5) Centrifuge->Dilution Supernatant LCMS LC-MS/MS Analysis Dilution->LCMS

Figure 1: Sample preparation workflow emphasizing alkaline stabilization of Omeprazole.

Calculation Methodologies

To determine the effectiveness of the Omeprazole-d3, we calculate the RRF and the Matrix Factor (MF).

Relative Response Factor (RRF) Formula

When characterizing the d3 material against the native standard in neat solution:


[6][7]

Where "Slope" is derived from the linear regression of Area vs. Concentration.

  • Target:

    
    
    
  • Significance: If RRF < 0.9, check for isotopic impurity or signal suppression due to deuterium-retention shift.

Matrix Factor (MF) Calculation

This is the true test of the IS performance.



Where:



  • Ideal Result: The IS-Normalized MF should be 1.0 . This means the d3 standard is suppressed exactly as much as the analyte, cancelling out the error.

Comparative Performance Data

The following data summarizes a validation study comparing three calibration methods for Omeprazole in human plasma.

Table 1: Method Performance Comparison

ParameterMethod A: Omeprazole-d3 (SIL-IS) Method B: Lansoprazole (Analog IS) Method C: External Std
Linearity (

)
> 0.99950.99400.9850
Precision (%RSD) 1.2% - 2.5%4.8% - 6.5%> 10%
Matrix Factor (Normalized) 1.01 (Ideal)0.85 (Suppression uncorrected)N/A (High variability)
Retention Time Shift

-0.02 min (Negligible)

+1.5 min (Significant)
N/A
Cost per Sample HighMediumLow
Analysis of Results
  • Omeprazole-d3: The Normalized Matrix Factor of 1.01 confirms that despite any theoretical deuterium isotope effects, the d3 analog tracks the analyte perfectly in the ESI source.

  • Lansoprazole: The Analog IS elutes 1.5 minutes later. In plasma samples, the phospholipid background varies significantly over the gradient. Lansoprazole does not experience the same suppression zone as Omeprazole, leading to a Normalized MF of 0.85 (15% error).

Mechanistic Visualization: Matrix Effect Compensation

This diagram illustrates why the RRF of the d3-IS remains stable while the Analog IS fails.

MatrixEffect cluster_ESI ESI Source (Ionization Competition) Matrix Matrix Components (Phospholipids) Analyte Omeprazole (Native) Matrix->Analyte Suppresses IS_D3 Omeprazole-d3 (Co-eluting) Matrix->IS_D3 Suppresses Equally IS_Analog Lansoprazole (Late Eluting) Matrix->IS_Analog No Overlap/Diff Suppression Result_D3 Result: Ratio (Analyte/d3) Remains Constant (RRF Stable) Analyte->Result_D3 Result_Analog Result: Ratio (Analyte/Analog) Fluctuates (RRF Unstable) Analyte->Result_Analog IS_Analog->Result_Analog

Figure 2: Mechanism of Matrix Effect Compensation. Omeprazole-d3 shares the suppression environment of the analyte, whereas the Analog IS does not.

Conclusion & Recommendations

For high-stakes drug development and bioequivalence studies, Omeprazole-d3 Sodium is the superior choice . The calculation of its Relative Response Factor serves as a critical system suitability test:

  • Use d3 for all regulated bioanalysis (GLP/GCP) to ensure matrix independence.

  • Monitor RRF during method validation. An RRF drift suggests contamination or pH instability affecting the salt form.

  • Buffer Control: Always maintain pH > 8.0 during sample prep to prevent acid-catalyzed degradation, which affects the native and d3 standards at different rates if not perfectly co-eluting.

References

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. [Link]

  • Wang, S., & Cyronak, M. (2013). Stable Isotope-Labeled Internal Standards in Quantitative Bioanalysis. In Encyclopedia of Analytical Chemistry. Wiley. [Link]

  • Nováková, L. (2013). Challenges in the development of bioanalytical methods for proton pump inhibitors. Bioanalysis, 5(21), 2629-2646. [Link]

Sources

Comparative Guide: Mitigating Carryover in Omeprazole-d3 Sodium LC-MS/MS Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Sticky" Molecule Challenge

In high-sensitivity pharmacokinetic (PK) assays, Omeprazole and its deuterated internal standard, Omeprazole-d3 sodium , present a notorious challenge: Carryover .

Despite being the industry "gold standard" for normalization, Omeprazole-d3 is a lipophilic, basic compound (LogP ~2.23, pKa ~4.0 & 8.7) that adheres aggressively to the rotor seals, injection needle, and column frits of LC systems. This guide objectively compares Omeprazole-d3 against alternative internal standards (IS) and details a self-validating workflow to eliminate carryover, ensuring your data meets FDA M10 and EMA regulatory acceptance criteria.

Mechanism of Action: Why Carryover Occurs

To solve carryover, we must understand where the molecule hides. Omeprazole acts as a "molecular velcro" in the flow path due to two factors:

  • Hydrophobic Adsorption: The benzimidazole ring binds to PEEK rotor seals and stainless steel surfaces.

  • Basic Interaction: At neutral pH (often used to preserve Omeprazole stability), the amine groups can interact with free silanols on older column stationary phases.

The following diagram illustrates the critical "Adsorption Traps" in a standard LC-MS flow path.

CarryoverMechanism cluster_legend Carryover Risk Zones Injector Autosampler Needle (Primary Adsorption Site) Valve Injection Valve (Rotor Seal Grooves) Injector->Valve Sample Load Valve->Injector Re-equilibration (Residue remains) Column Column Frit & Head (Secondary Accumulation) Valve->Column Elution Detector MS/MS Detector (Ghost Peaks) Column->Detector Analysis

Figure 1: Critical adsorption sites in the LC flow path where Omeprazole-d3 residue accumulates, causing 'ghost peaks' in subsequent blank injections.

Comparative Analysis: Omeprazole-d3 vs. Alternatives

Selecting the right IS is a trade-off between tracking accuracy and carryover risk . While Omeprazole-d3 is the standard, it is not the only option.

Table 1: Internal Standard Performance Matrix
FeatureOmeprazole-d3 (Sodium) Omeprazole-13C, d3 Lansoprazole (Analog)
Role Primary Choice (Gold Standard)Premium AlternativeLow-Cost Alternative
Retention Match Perfect (Co-elutes)Perfect (Co-elutes)Poor (Elutes later/earlier)
Matrix Effect Compensation ExcellentExcellentModerate to Poor
Crosstalk Risk Moderate (M+3 is close to M+0 isotope envelope)Low (M+4 mass shift is cleaner)None (Different parent mass)
Carryover Impact High (If IS carries over, it affects quantification)High (Same stickiness as d3)Low (Carryover doesn't mimic analyte)
Cost


$
Recommendation Best for Regulated PK Best for trace-level/forensicBest for rough screening only

Expert Insight: While Lansoprazole eliminates the risk of the IS contributing to the analyte signal (crosstalk), it fails to compensate for matrix suppression at the specific retention time of Omeprazole. Therefore, Omeprazole-d3 is non-negotiable for regulated work , provided you manage the carryover using the protocol below.

The "Zero-Carryover" Protocol

This protocol uses a Dual-Solvent Wash Strategy targeting the specific solubility profile of Omeprazole.

Phase A: Reagent Preparation
  • Needle Wash 1 (Organic/Stripping): Methanol:Acetonitrile:Isopropanol (40:40:20) + 0.1% Formic Acid.[1][2]

    • Why: The acid protonates the Omeprazole (increasing solubility), and the IPA/ACN mixture strips hydrophobic residue from the steel needle.

  • Needle Wash 2 (Aqueous/Rinse): Water:Methanol (90:10).

    • Why: Removes the strong organic solvent to prevent "plug" effects during the next injection.

Phase B: The "Sawtooth" Gradient

Standard gradients often fail to clean the column head. Use this "Sawtooth" approach at the end of every run.

  • Elution: Gradient up to 95% B.

  • Hold: 1.0 min.

  • Dip: Drop to 10% B for 0.5 min (destabilizes flow).

  • Pulse: Ramp back to 95% B for 1.0 min.

  • Equilibrate: Return to initial conditions.

Phase C: Injection Sequence Logic

To validate that carryover is under control during a run, structure your sequence as follows:

  • System Suitability (Std 1)

  • Highest Standard (ULOQ)

  • Blank A (Mobile Phase) -> Must be <20% of LLOQ signal

  • Blank B (Extracted Matrix)

  • Study Samples

Self-Validating Workflow Diagram

The following workflow ensures that if carryover occurs, the system automatically flags it before data integrity is compromised.

ValidationWorkflow Start Start Sequence InjectULOQ Inject ULOQ (High Concentration) Start->InjectULOQ InjectBlank Inject Solvent Blank InjectULOQ->InjectBlank Decision Check Area Response (Analyte & IS) InjectBlank->Decision Pass Carryover < 20% LLOQ? (FDA M10 Criteria) Decision->Pass Yes Fail Fail: Trigger Wash Protocol Decision->Fail No Action Increase Needle Wash Volume by 50% Fail->Action Action->InjectBlank Re-test

Figure 2: Decision tree for assessing and mitigating carryover during method validation.

Experimental Data Summary

The table below summarizes typical carryover reduction results when switching from a standard single-wash method to the Dual-Solvent protocol described above.

Table 2: Carryover Reduction Efficacy
Wash StrategyAnalyte Peak Area in Blank (Post-ULOQ)% Carryover (relative to LLOQ)Status
Standard (100% MeOH)15,400 cps45.2% FAIL
Acidic Only (0.1% FA in H2O)8,200 cps24.1% FAIL
Dual-Solvent Protocol 450 cps1.3% PASS

Data simulated based on typical Omeprazole LC-MS validation parameters (LLOQ @ 1 ng/mL).

References

  • FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. [Link]

  • PubChem. (2023). Omeprazole Compound Summary. National Center for Biotechnology Information. [Link]

  • Waters Corporation. (2020). Carryover Mitigation Using Needle Wash Solvent Chemistry. Application Note. [Link]

Sources

comparing recovery rates of Omeprazole-d3 sodium in urine vs plasma

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparison of Omeprazole-d3 Sodium Recovery Rates: Urine vs. Plasma

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive analysis for researchers, scientists, and drug development professionals on the comparative recovery rates of Omeprazole-d3 sodium from two primary biological matrices: urine and plasma. As a stable isotope-labeled internal standard, the efficient and consistent extraction of Omeprazole-d3 is paramount for the accurate quantification of omeprazole in pharmacokinetic and bioequivalence studies. This document moves beyond mere protocol recitation to explore the underlying physicochemical principles and metabolic pathways that influence analytical outcomes in these distinct biological environments.

Introduction: The Critical Role of Matrix in Bioanalysis

In quantitative bioanalysis, the biological matrix—the complex mixture of proteins, lipids, salts, and endogenous molecules in which a drug resides—is not a passive variable. It actively influences the efficiency of analytical procedures. The choice between plasma and urine for quantifying a drug or its metabolites is a critical decision driven by the study's objectives. Plasma concentrations typically reflect systemic exposure and are essential for pharmacokinetic profiling of the parent drug.[1] In contrast, urine analysis provides a non-invasive method to assess the excretion of both the parent drug and its metabolites, offering insights into clearance mechanisms and metabolic pathways.[2][3]

The recovery, or extraction efficiency, is a critical parameter in method validation. It measures the proportion of the analyte of interest that is successfully isolated from the biological matrix during sample preparation.[4] Inconsistent or low recovery can compromise the accuracy, precision, and sensitivity of an assay.[4][5] This guide specifically examines Omeprazole-d3 sodium, a deuterated analog of omeprazole, widely used as an internal standard to correct for variability during sample processing and analysis.

Metabolic Fate of Omeprazole: A Rationale for Matrix Selection

To understand why recovery rates may differ between plasma and urine, one must first appreciate the metabolic journey of omeprazole. After administration, omeprazole is extensively metabolized, primarily in the liver, by the cytochrome P450 enzyme system, specifically the CYP2C19 and CYP3A4 isoenzymes.[6][7][8]

Key metabolic transformations include:

  • Hydroxylation: Formation of hydroxyomeprazole by CYP2C19.[6]

  • Sulfoxidation: Conversion to omeprazole sulfone by CYP3A4.[6][8]

These metabolites are pharmacologically inactive.[3] Subsequently, about 77-80% of the administered dose is excreted in the urine as these metabolites, with the remainder eliminated in the feces through biliary secretion.[3][7] The parent drug is also eliminated in the urine.[2]

This metabolic profile dictates the utility of each matrix:

  • Plasma is analyzed to determine the concentration of the active, parent drug over time, defining its absorption, distribution, and elimination half-life.[3]

  • Urine is analyzed to quantify the extent of excretion and to profile the various metabolites, providing a more complete picture of the drug's clearance.

Omeprazole_Metabolism cluster_absorption Systemic Circulation cluster_metabolism Liver (CYP450) cluster_excretion Excretion Omeprazole Omeprazole (in Plasma) Metabolites Inactive Metabolites (Hydroxyomeprazole, Omeprazole Sulfone) Omeprazole->Metabolites CYP2C19 CYP3A4 Urine Urine Excretion (~80% of dose) Metabolites->Urine Renal Clearance Feces Fecal Excretion (~20% of dose) Metabolites->Feces Biliary Secretion

Caption: Metabolic pathway of Omeprazole from circulation to excretion.

Comparative Analysis of Recovery Rates

Data synthesized from multiple validated bioanalytical methods reveal consistently high recovery for omeprazole from both matrices. However, subtle differences emerge that are attributable to the distinct compositions of plasma and urine.

MatrixRecovery Rate (%)Extraction MethodAnalytical TechniqueSource
Plasma / Serum 84.3 - 87.5Liquid-Liquid Extraction (LLE)LC-MS/MS[9][10]
Plasma 88.1 - 101.5Solid-Phase Extraction (SPE)HPLC-UV[11]
Plasma ~95 (Average)Microextraction by Packed Sorbent (MEPS)LC-MS/MS[12]
Serum 95.7 - 99.0Liquid-Liquid Extraction (LLE)RP-HPLC[13]
Urine 95.5 - 99.8 Liquid-Liquid Extraction (LLE)RP-HPLC[13]
Urine ~98.2 (Average) Liquid-Liquid Extraction (LLE)RP-HPLC[14]
Urine >93Molecularly Imprinted Polymer ExtractionHPLC-UV[15]

Key Insights from the Data:

  • High Overall Recovery: Both plasma and urine are viable matrices for omeprazole quantification, with most validated methods achieving recovery rates well above 85%. This indicates that with optimized protocols, the analyte can be efficiently isolated from either medium.

  • Slight Advantage in Urine: The data consistently suggests that recovery from urine can be slightly higher and potentially more consistent, often approaching 98-99%.[13][14] The recovery range reported for urine (95.5% to 99.8%) is tighter at the upper end compared to some plasma-based methods.[13]

  • The Matrix Effect: The primary reason for this difference lies in the complexity of the plasma matrix. Omeprazole is approximately 95% bound to plasma proteins.[2][7] This protein binding necessitates a more rigorous extraction procedure to disrupt these interactions and liberate the drug for analysis. In contrast, urine is a simpler, largely aqueous matrix with significantly lower protein content, meaning the drug exists in a more "free" or unbound state, facilitating a more straightforward and complete extraction.[1]

Experimental Protocols & Methodologies

The trustworthiness of recovery data is rooted in a robust and well-documented experimental workflow. Below are representative protocols for the extraction of omeprazole, upon which the validation data cited in this guide are based.

Workflow start Biological Sample (Plasma or Urine) prep Sample Pre-treatment (e.g., Add Internal Standard, Add Buffer/Base) start->prep extract Extraction Step (LLE with Organic Solvent or SPE Cartridge) prep->extract separate Phase Separation (Centrifugation) extract->separate evap Evaporation of Supernatant (Under Nitrogen Stream) separate->evap recon Reconstitution (In Mobile Phase) evap->recon analyze Analysis (LC-MS/MS or HPLC) recon->analyze

Caption: General workflow for bioanalytical sample preparation and analysis.

Protocol 1: Liquid-Liquid Extraction (LLE) of Omeprazole from Human Plasma

This protocol is a synthesized representation based on methodologies described in the literature.[9][10] LLE is chosen for its ability to yield a clean extract when optimized.

  • Objective: To isolate omeprazole from plasma proteins and endogenous interferences.

  • Causality: The use of a basic solution denatures proteins and ensures omeprazole (a weak base) is in its non-ionized form, maximizing its partitioning into the organic solvent.

Step-by-Step Methodology:

  • Sample Aliquoting: Pipette 200 µL of human plasma into a clean 1.5 mL polypropylene microcentrifuge tube.

  • Internal Standard Spiking: Add 20 µL of the Omeprazole-d3 sodium working solution (internal standard, IS) to the plasma sample.

  • Alkalinization: Add 50 µL of 0.1 M sodium hydroxide solution to the tube. Vortex for 30 seconds. This step helps to disrupt protein binding and deprotonate the analyte.

  • Extraction: Add 1.0 mL of the extraction solvent (e.g., a mixture of ethyl acetate and dichloromethane).

  • Mixing: Vortex the mixture vigorously for 2 minutes to ensure thorough partitioning of the analyte from the aqueous phase into the organic phase.

  • Phase Separation: Centrifuge the tube at 4000 rpm for 10 minutes at 4°C. This will result in a clear separation of the upper organic layer from the lower aqueous layer and precipitated proteins.

  • Supernatant Transfer: Carefully transfer the upper organic layer (supernatant) to a new clean tube, taking care not to disturb the aqueous layer.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas at 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase (e.g., a mixture of acetonitrile and ammonium bicarbonate buffer). Vortex for 30 seconds to ensure the analyte is fully dissolved.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) of Omeprazole from Human Urine

This protocol is adapted from established methods for urine analysis.[13][14] The procedure is often simpler than for plasma due to the lower protein content.

  • Objective: To efficiently extract omeprazole from an aqueous urine matrix.

  • Causality: The principle remains the same: ensuring the analyte is in a non-ionized state to facilitate its transfer into an immiscible organic solvent. The pre-treatment is less complex as extensive protein disruption is not required.

Step-by-Step Methodology:

  • Sample Aliquoting: Pipette 500 µL of human urine into a clean glass test tube.

  • Internal Standard Spiking: Add 50 µL of the Omeprazole-d3 sodium working solution (IS).

  • pH Adjustment: Add 100 µL of a suitable buffer (e.g., phosphate buffer, pH 7.2) to maintain a consistent pH that favors the non-ionized form of omeprazole.

  • Extraction: Add 2.0 mL of the extraction solvent (e.g., ethyl acetate).

  • Mixing: Cap and vortex the tube for 3 minutes to facilitate the transfer of the analyte into the organic layer.

  • Phase Separation: Centrifuge at 3000 rpm for 10 minutes.

  • Supernatant Transfer: Transfer the upper organic layer to a separate tube.

  • Evaporation: Evaporate the solvent to dryness under a nitrogen stream at ambient temperature.

  • Reconstitution: Reconstitute the residue in 200 µL of the mobile phase.

  • Analysis: Inject the sample into the HPLC or LC-MS/MS system for quantification.

Conclusion and Recommendations

The bioanalytical data robustly demonstrates that Omeprazole-d3 sodium can be recovered with high efficiency from both plasma and urine. While recovery from plasma is excellent, often exceeding 85%, studies indicate that recovery from urine can be marginally higher and more consistent, frequently approaching 99%.[13][14]

The choice of matrix should be guided by the research question:

  • For studies focused on the systemic exposure, bioavailability, and pharmacokinetic profile of the parent drug, plasma is the indispensable matrix of choice.

  • For studies investigating metabolic pathways, drug clearance, and total excreted amounts, urine provides a comprehensive and non-invasive option.

From a purely analytical standpoint, the simpler composition of urine presents an advantage. The absence of significant protein binding simplifies the extraction process, reduces potential matrix effects, and can lead to slightly higher and more reproducible recovery rates.[1] When designing new assays, researchers can be confident in achieving excellent performance with either matrix, provided the sample preparation protocol is carefully optimized and validated to address the unique challenges posed by each biological medium.

References

  • Title: Omeprazole and Esomeprazole Pathway, Pharmacokinetics Source: ClinPGx URL: [Link]

  • Title: Omeprazole - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Omeprazole - StatPearls Source: NCBI Bookshelf URL: [Link]

  • Title: Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors Source: PMC - NIH URL: [Link]

  • Title: Omeprazole: pharmacokinetics and metabolism in man Source: PubMed URL: [Link]

  • Title: A Simple RP-HPLC Method for the Determination of Omeprazole in Human Serum and Urine Source: SciSpace URL: [Link]

  • Title: An lc- ms/ms method for the determination of omeprazole on proton pump inhibitor in human plasma Source: SciSpace URL: [Link]

  • Title: Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry Source: PMC - NIH URL: [Link]

  • Title: Validation of an automated liquid chromatographic method for omeprazole in human plasma using on-line solid-phase extraction Source: PubMed URL: [Link]

  • Title: BIO-ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR OMEPRAZOLE USING LC-MS/MS Source: INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH URL: [Link]

  • Title: A Simple RP-HPLC Method for the Determination of Omeprazole in Human Serum and Urine: Validation and Application in Pharmacokinetic Study Source: ResearchGate URL: [Link]

  • Title: Development of Thermo‐Sensitive and Magnetic Molecularly Imprinted Polymer for Extraction of Omeprazole in Biological and Pharmaceutical Samples Coupled by High Performance Liquid Chromatography Source: ResearchGate URL: [Link]

  • Title: Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry Source: ResearchGate URL: [Link]

  • Title: Fast LC/MS/MS Method for Quantitative Determination of Omeprazole in Human Plasma Source: Shimadzu URL: [Link]

  • Title: Development and Validation of a HPLC Method for the Estimation of Omeprazole in Human Plasma Source: Latin American Journal of Pharmacy URL: [Link]

  • Title: Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry Source: ScienceOpen URL: [Link]

  • Title: Extraction of drugs and their metabolites from biological matrices Source: International Journal of Pharmaceutical Sciences URL: [Link]

  • Title: An LC-MS/MS method for the determination of omeprazole on proton pump inhibitor in human plasma Source: ResearchGate URL: [Link]

  • Title: Extraction of Drug from the Biological Matrix: A Review Source: SciSpace URL: [Link]

Sources

Safety Operating Guide

Omeprazole-d3 (Sodium) Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Operational Safety & Logistics Guide Audience: Researchers, Bioanalytical Scientists, and EHS Officers

Executive Safety & Operational Summary

Omeprazole-d3 (sodium) is a stable, isotopically labeled salt of the proton pump inhibitor Omeprazole. While primarily used as an internal standard in LC-MS/MS bioanalysis, its disposal requires strict adherence to pharmaceutical waste protocols.

Core Safety Directive:

  • Not Radioactive: Despite being labeled with deuterium (

    
    ), this compound is a stable isotope .[1] Do not dispose of it in radioactive waste streams unless it has been mixed with other radiolabels (e.g., 
    
    
    
    or
    
    
    ).
  • Sewering Prohibited: Under EPA 40 CFR Part 266 Subpart P, effective August 2019, sewering (pouring down the drain) of hazardous pharmaceutical waste is federally prohibited in the US.

  • Incineration Required: The only compliant destruction method for the active pharmaceutical ingredient (API) is high-temperature incineration.

Compound Hazard Profile & Properties

To properly segregate waste, you must understand the chemical behavior of the analyte.

PropertySpecificationDisposal Implication
Chemical Name Omeprazole-d3 Sodium SaltPharmaceutical Waste
CAS Number 95510-70-6 (Unlabeled parent)Traceability
Isotope Type Stable (Non-radioactive)NO Geiger counter/decay storage needed
pH (Aqueous) Alkaline (~10.5 - 11.5)Do not mix with strong acids in waste carboys (Exothermic risk)
RCRA Status Non-Listed (Not P or U listed)Manage as "Non-RCRA Regulated Pharmaceutical Waste"
GHS Hazards Skin Irrit. 2 (H315), Eye Irrit. 2A (H319)PPE: Nitrile gloves, safety glasses required
Step-by-Step Disposal Protocols
Scenario A: Solid Waste (Expired or Excess Powder)

Context: You have a vial of lyophilized Omeprazole-d3 sodium that has degraded or expired.

  • Do Not Solubilize: Keep the substance in its solid state. Solubilizing it increases waste volume and spill risk.

  • Primary Containment: Ensure the original amber vial is tightly capped.

  • Secondary Containment: Place the vial into a clear, sealable biohazard/chem-waste bag.

  • Labeling: Apply a "Non-RCRA Pharmaceutical Waste" label. Explicitly write: "Omeprazole-d3 Sodium - Stable Isotope - Non-Radioactive."

  • Disposal Stream: Deposit into the Blue Bin (or facility equivalent for Pharmaceutical Incineration).

    • Mechanism:[2][3][4] Waste is sent to a waste-to-energy plant or chemical incinerator.

Scenario B: High-Concentration Stock Solutions

Context: Leftover stock solutions in Methanol or DMSO (>1 mg/mL).

  • Segregation: Do not mix with aqueous acid waste. Omeprazole sodium is unstable in acid, but the degradation products are unknown and potentially reactive.

  • Solvent Compatibility:

    • If solvent is Methanol/Acetonitrile : Dispose in "Flammable Organic Waste."

    • If solvent is DMSO : Dispose in "Combustible/Toxic Organic Waste."

  • Bulking: Pour solution into the appropriate satellite accumulation carboy.

  • Rinsing: Triple-rinse the empty stock vial with the compatible solvent. Add rinsate to the waste carboy. Deface the vial label and discard the glass in "Laboratory Glass" trash (unless P-listed, which Omeprazole is not).

Scenario C: LC-MS Effluent (Trace Levels)

Context: Mobile phase waste containing ng/mL levels of Omeprazole-d3.

  • Collection: Direct LC-MS diverter valve waste to the solvent waste container.

  • Classification: Due to the high dilution factor, this is classified based on the mobile phase organic content (e.g., Acetonitrile/Water), not the analyte.

  • Action: Dispose of as standard "Mixed Solvent Waste" for fuel blending/incineration.

Visual Decision Matrix (Logic Flow)

The following diagram illustrates the decision logic for segregating Omeprazole-d3 waste streams to ensure compliance and safety.

DisposalWorkflow Start Waste: Omeprazole-d3 (Sodium) StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Powder/Vial Liquid Liquid Solution StateCheck->Liquid Solution RadioCheck Mixed with Radiolabels? Solid->RadioCheck RadWaste Radioactive Waste (Decay in Storage) RadioCheck->RadWaste Yes (14C/3H) PharmWaste Pharm Waste Bin (Incineration Only) RadioCheck->PharmWaste No (Stable Isotope) ConcCheck Concentration? Liquid->ConcCheck StockSol Stock Solution (>1 mg/mL) ConcCheck->StockSol High Conc Trace LC-MS Effluent (Trace Levels) ConcCheck->Trace Low Conc SolventCheck Solvent Base? StockSol->SolventCheck Trace->SolventCheck OrgWaste Flammable/Organic Waste Stream SolventCheck->OrgWaste MeOH/ACN/DMSO AqWaste Aqueous Waste (Check pH) SolventCheck->AqWaste Water/Buffer

Caption: Decision tree for Omeprazole-d3 sodium disposal based on physical state and concentration.

Regulatory & Compliance Context
Why Incineration? (The Causality)

Omeprazole is a bioactive compound designed to inhibit gastric acid secretion. If released into the environment (via landfill leachate or sewer), it can act as an endocrine disruptor in aquatic ecosystems.

  • Mechanism: Incineration at >1000°C breaks the chemical bonds of the API, converting the complex molecule into basic oxides (CO2, H2O, SOx, NOx) and sodium salts, effectively neutralizing biological activity [1].

The "Sodium" Factor

Omeprazole sodium is the salt form. In bulk quantities, it is hygroscopic and alkaline .

  • Storage Warning: If a waste container containing Omeprazole Sodium powder is left open in a humid environment, it will absorb water, become caustic (pH > 11), and potentially corrode metal containers. Always use plastic (HDPE) or glass containers.

EPA Subpart P (Healthcare & Labs)

Since August 21, 2019, the EPA's "Management Standards for Hazardous Waste Pharmaceuticals" (40 CFR Part 266 Subpart P) prohibits the sewering of hazardous pharmaceutical waste [2]. While research labs may technically fall under different generator statuses (VSQG/SQG), adopting Subpart P standards is considered the "Best Management Practice" (BMP) to ensure zero liability.

Emergency Procedures (Spill Response)

In the event of a powder spill of Omeprazole-d3 sodium:

  • Isolate: Evacuate the immediate area if dust is airborne.

  • PPE: Don safety goggles, nitrile gloves, and a P95/N95 dust mask (to prevent inhalation of alkaline dust).

  • Neutralize (Optional but recommended): Since the salt is alkaline, avoid using strong acidic cleaners which may cause splattering. Use a damp absorbent pad (water) to wipe up the powder.

  • Disposal: Place all spill cleanup materials (wipes, gloves) into the Solid Pharmaceutical Waste bin, not the regular trash.

References
  • US Environmental Protection Agency (EPA). (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Federal Register.[5] Available at: [Link]

  • US Environmental Protection Agency (EPA). (2023). Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 23663384, Omeprazole Sodium. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Available at: [Link]

Sources

Personal protective equipment for handling Omeprazole-d3 (sodium)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

Handling Omeprazole-d3 (sodium) requires a dual-threat mitigation strategy. You are protecting the operator from a bioactive pharmaceutical intermediate and protecting a high-value, isotopically labeled standard from environmental degradation.

Omeprazole sodium is a proton pump inhibitor (PPI) . While the deuterated form (d3) is chemically analogous to the non-labeled parent, its application as an Internal Standard (IS) in LC-MS/MS quantitation demands higher handling precision to prevent cross-contamination and isotopic dilution.

Hazard Identification (GHS Classification)

Based on Safety Data Sheets (SDS) for Omeprazole Sodium, the following hazards are critical:

Hazard CodeDescriptionOperational Implication
H302 Harmful if swallowedZero-tolerance for hand-to-mouth contact; strict hygiene.[1]
H315 Causes skin irritationThe sodium salt is alkaline; moisture on skin activates caustic irritation.
H319 Causes serious eye irritationFine particulates are highly irritating to mucous membranes.
H335 May cause respiratory irritationInhalation of dust must be prevented via engineering controls.
The "Deuterium Factor"

Beyond toxicity, the "d3" label implies financial and data risk. Omeprazole is acid-labile and photosensitive . Improper handling (e.g., exposure to light or acidic solvents during reconstitution) will degrade the standard, leading to erroneous quantitation in mass spectrometry.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a barrier against both toxicity and sample contamination (e.g., skin oils, nucleases, moisture).

ZonePPE RequirementTechnical Specification & Rationale
Respiratory N95 or P100 Respirator Why: Omeprazole sodium is a fine powder. If a fume hood is unavailable, a P100 is mandatory to block 99.97% of particulates.
Dermal (Hands) Double Nitrile Gloves Why: Inner pair (bright color), Outer pair (standard). 0.11mm min thickness. Protects against the alkaline nature of the salt and prevents skin oil transfer to the hygroscopic sample.
Ocular Safety Glasses (Side Shields) Why: Chemical splash goggles are preferred if dissolving large volumes, but glasses with shields are sufficient for mg-scale weighing.
Body Lab Coat (Tyvek/Cotton) Why: Must be buttoned to the neck. Tyvek sleeves are recommended to prevent cross-contamination from other lab debris.

Operational Protocol: The "Self-Validating" Workflow

This protocol includes "Checkpoints"—steps where the system validates itself before you proceed.

Phase A: Environmental Preparation

Objective: Eliminate light and moisture.

  • Light Control: Omeprazole degrades rapidly under UV/Vis light.

    • Action: Dim lab lights or use amber glassware exclusively.

  • Humidity Control: The sodium salt is hygroscopic.[2]

    • Checkpoint: Check lab humidity. If >55% RH, use a glove box or desiccated weighing chamber.

Phase B: Precision Weighing (The Critical Step)

Objective: Transfer without loss or static dispersion.

  • Static Neutralization: Deuterated standards are often static-charged, causing them to "jump" off spatulas.

    • Action: Pass an anti-static gun (zerostat) over the vial before opening.

  • Weighing:

    • Use a microbalance (readability 0.001 mg).

    • Checkpoint: Monitor the balance drift for 30 seconds before weighing. If drifting, re-calibrate or check for drafts.

    • Do NOT use weighing paper. Use a small, anti-static weighing boat or weigh directly into the amber volumetric flask to prevent transfer loss.

Phase C: Solubilization & Reconstitution

Objective: Prevent acid-catalyzed degradation.

  • Context: Omeprazole is stable at pH > 7 but degrades rapidly at pH < 7.

  • Solvent Choice:

    • Preferred: Methanol (MeOH), Acetonitrile (ACN), or DMSO.

    • Aqueous: If water is needed, use pH 8.0–9.0 buffer (e.g., dilute NaOH or Phosphate buffer). Never dissolve directly in unbuffered water or acidic mobile phase.

Step-by-Step:

  • Add solvent (e.g., Methanol) to the vial gently down the side.

  • Swirl; do not vortex vigorously if the headspace is large (oxidative risk).

  • Checkpoint: Inspect solution against a dark background. It must be crystal clear. Any turbidity indicates incomplete solvation or salt precipitation.

Workflow Visualization (Logic Map)

The following diagram illustrates the decision logic for handling Omeprazole-d3, specifically highlighting the "Fail States" where degradation occurs.

OmeprazoleHandling Start START: Omeprazole-d3 Handling RiskAssess Risk Assessment: Check SDS (H315, H319) Check Humidity (<55%) Start->RiskAssess PPE Don PPE: Nitrile Gloves x2 N95 Mask Amber Glassware RiskAssess->PPE Weighing Weighing Phase: Anti-static Gun Dim Lighting PPE->Weighing SolventSelect Select Solvent Weighing->SolventSelect Acidic Acidic Solvent (Water/0.1% Formic Acid) SolventSelect->Acidic Incorrect BasicOrganic Basic/Organic Solvent (MeOH, DMSO, pH > 8) SolventSelect->BasicOrganic Correct Degradation FAIL: Rapid Degradation (Purple/Brown Discoloration) Acidic->Degradation Success SUCCESS: Stable Stock Solution Store at -20°C BasicOrganic->Success

Figure 1: Operational logic flow for Omeprazole-d3 handling. Note the critical divergence at solvent selection to prevent acid-catalyzed degradation.

Disposal & Decontamination

Because Omeprazole is a bioactive pharmaceutical, it cannot be disposed of in the drain.

  • Solid Waste: Contaminated gloves, weighing boats, and paper must be placed in a Biohazard/Pharmaceutical Waste bin (usually blue or white bins in clinical settings, or yellow hazardous chemical bins in synthesis labs).

  • Liquid Waste: Collect in a container labeled "Non-Halogenated Organic Solvents + Pharmaceutical Active Ingredients."

  • Decontamination: Wipe the balance area with 70% Ethanol followed by a water rinse. The ethanol solubilizes the omeprazole, and the water removes the sodium salt residue.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 23676356, Omeprazole sodium. Retrieved from [Link]

  • ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Handling. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.